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Foundational

The Metabolic and Epigenetic Landscape of 1,5-Disodium (2S)-2-Hydroxypentanedioate in L2HGDH Deficiency: A Technical Guide

Executive Summary 1,5-disodium (2S)-2-hydroxypentanedioate, biochemically recognized as the disodium salt of L-2-hydroxyglutarate (L-2-HG), is a potent signaling metabolite and oncometabolite. Under physiological conditi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-disodium (2S)-2-hydroxypentanedioate, biochemically recognized as the disodium salt of L-2-hydroxyglutarate (L-2-HG), is a potent signaling metabolite and oncometabolite. Under physiological conditions, its concentration is tightly regulated by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH). However, autosomal recessive loss-of-function mutations in the L2HGDH gene precipitate L-2-hydroxyglutaric aciduria (L2HGA), a severe neurometabolic disorder characterized by the massive accumulation of L-2-HG[1].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, mechanistic deep-dive into the L-2-HG metabolic pathway. This guide dissects the causality behind L-2-HG toxicity, details self-validating experimental protocols for its quantification, and provides actionable insights for researchers and drug development professionals targeting metabolite repair pathways.

The "Metabolite Repair" Paradigm and L2HGDH Deficiency

Unlike canonical metabolites, L-2-HG does not belong to a conventional biosynthetic pathway. Instead, it is continuously generated as a byproduct of the promiscuous enzymatic activity of mitochondrial malate dehydrogenase (mMDH) and lactate dehydrogenase (LDH), which erroneously reduce α-ketoglutarate (α-KG) to L-2-HG under hypoxic or acidic conditions[2][3][4].

Because L-2-HG accumulation is intrinsically toxic, biological systems rely on a metabolite repair mechanism. L2HGDH, a nuclear-encoded, FAD-dependent enzyme localized to the inner mitochondrial membrane, is solely responsible for oxidizing L-2-HG back to α-KG[1][5].

In L2HGDH deficiency, pathogenic variants (e.g., c.905C>T p.Pro302Leu) disrupt the enzyme's mitochondrial import or catalytic core[1]. The failure of this metabolite repair system leads to the ectopic buildup of L-2-HG in plasma, cerebrospinal fluid, and tissues—most notably the brain and testes[4].

MetabolicPathway AKG alpha-Ketoglutarate (a-KG) Enz1 mMDH / LDHC (Promiscuous Activity) AKG->Enz1 Reduction (Hypoxia/Acidic) L2HG 1,5-disodium (2S)-2-hydroxypentanedioate (L-2-HG) L2HGDH L2HGDH (Metabolite Repair) L2HG->L2HGDH Oxidation (FAD-dependent) Epigenetics TET / JmjC Dioxygenases (Epigenetic Regulation) L2HG->Epigenetics Competitive Inhibition Lysine Lysine-a-KG Reductase (Lysine Degradation) L2HG->Lysine Competitive Inhibition Enz1->L2HG L2HGDH->AKG Normal Clearance

Fig 1. L-2-HG metabolite repair pathway and mechanisms of toxicity in L2HGDH deficiency.

Molecular Pathogenesis: Epigenetic and Metabolic Disruption

The toxicity of 1,5-disodium (2S)-2-hydroxypentanedioate stems from its structural homology to α-KG. By acting as a competitive inhibitor, L-2-HG disrupts multiple α-KG-dependent enzymatic networks[5]:

  • Epigenetic Silencing: L-2-HG competitively inhibits Ten-Eleven Translocation (TET) DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases. This induces a hypermethylated state in DNA and histones, profoundly altering chromatin architecture and cell fate decisions, which contributes to neurodegeneration and oncogenesis (e.g., clear cell renal cell carcinoma)[5][6].

  • Neurometabolic Disruption: L-2-HG inhibits lysine-α-ketoglutarate reductase (with a Ki​ of ≈0.8 mM). This blockade halts the classical lysine degradation pathway in the brain, leading to a marked elevation of neurotoxic lysine and arginine, and a depletion of saccharopine, driving the spongiosis and leukodystrophy characteristic of L2HGA[4].

Experimental Workflows & Self-Validating Protocols

To rigorously study L2HGDH deficiency, researchers must employ highly specific analytical and enzymatic assays. Below are the field-proven methodologies, explaining the critical causality behind each experimental choice.

Protocol 1: LC-MS/MS Enantiomeric Resolution of L-2-HG

Causality: L-2-HG and its enantiomer D-2-HG possess identical mass-to-charge ratios and fragmentation patterns, rendering standard reverse-phase LC-MS/MS useless for differentiation. To resolve this, we utilize Di-O-acetyl-L-tartaric anhydride (DATAN) for chiral derivatization. DATAN reacts with the hydroxyl group of the enantiomers to form diastereomers. Because diastereomers have distinct physicochemical properties and hydrophobicities, they can be baseline-separated on a standard C18 column[7].

Step-by-Step Methodology:

  • Metabolite Extraction: Homogenize 16 mg of tissue or 3×106 cells in cold 80% methanol. Rationale: Cold methanol instantly quenches enzymatic activity, ensuring the extracted metabolite profile accurately reflects the physiological state[7].

  • Lyophilization: Centrifuge at 14,000 x g for 10 mins. Transfer the supernatant and dry completely using a vacuum centrifuge. Rationale: DATAN is highly moisture-sensitive; residual water will hydrolyze the reagent and ruin the derivatization.

  • Chiral Derivatization: Resuspend the dried pellet in 50 µL of DATAN solution (50 mg/mL in dichloromethane:acetic acid, 4:1). Incubate at 75°C for 30 minutes.

  • Reconstitution: Evaporate the derivatization solvent and reconstitute the sample in LC-MS grade water.

  • LC-MS/MS Analysis: Inject onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions for the derivatized L-2-HG complex to achieve a baseline resolution ( Rs​ ) ≥1.6 [7].

LCMSWorkflow Sample Tissue/Plasma Homogenization Extract Metabolite Extraction (Cold Methanol) Sample->Extract Deriv Chiral Derivatization (DATAN Reagent) Extract->Deriv LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS Data L-2-HG vs D-2-HG Quantification LCMS->Data

Fig 2. Self-validating LC-MS/MS workflow for chiral resolution of 2-HG enantiomers.

Protocol 2: L2HGDH Enzymatic Activity Assay

Causality: L2HGDH is an FAD-dependent enzyme. To accurately measure its activity without false negatives, the apoenzyme must be reconstituted with exogenous FAD. Furthermore, because L2HGDH is membrane-associated, we use 2,6-dichloroindophenol (DCIP) as an artificial terminal electron acceptor. As L-2-HG is oxidized, electrons transfer through FAD and phenazine methosulfate (PMS) to DCIP, causing a measurable colorimetric shift[1].

Step-by-Step Methodology:

  • Mitochondrial Isolation: Perform differential centrifugation on the tissue homogenate to isolate the heavy mitochondrial fraction. Rationale: Isolating mitochondria concentrates L2HGDH and removes cytosolic dehydrogenases that could cause background noise[1].

  • Reaction Mixture Preparation: In a 96-well plate, combine 50 µg of mitochondrial protein with 50 mM Tris-HCl (pH 8.0), 1.5 mM FAD, 1 mM PMS, and 0.1 mM DCIP.

  • Substrate Initiation: Add 1 mM of 1,5-disodium (2S)-2-hydroxypentanedioate to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader at 37°C for 20 minutes. The rate of DCIP reduction is directly proportional to L2HGDH enzymatic activity[1].

Quantitative Data Presentation

The following table synthesizes the critical quantitative benchmarks for evaluating L2HGDH deficiency across clinical and experimental models.

ParameterHealthy Control / Wild-TypeL2HGDH Deficiency (L2HGA)Analytical Significance
Plasma L-2-HG Concentration 1.0 - 9.3 µg/mL 136.7 µg/mLPrimary diagnostic biomarker for L2HGA[1]
L2HGDH Enzymatic Activity 100% (Normalized)< 30% (e.g., p.Pro302Leu variant)Confirms loss-of-function mechanism[1]
D-2-HG / L-2-HG Ratio 1:1 (Tissue dependent)Highly skewed toward L-2-HGDifferentiates L2HGA from D2HGA / IDH mutations[7]
Brain Lysine Levels Baseline physiological levelsMarkedly IncreasedIndicates competitive inhibition of Lysine-α-KG reductase[4]
Chromatographic Resolution ( Rs​ ) N/A Rs​≥1.6 Validates baseline separation of enantiomers via DATAN[7]

Conclusion & Therapeutic Perspectives

The accumulation of 1,5-disodium (2S)-2-hydroxypentanedioate in L2HGDH deficiency represents a catastrophic failure of the cellular metabolite repair system. The resulting epigenetic silencing and neurometabolic toxicity underscore the critical importance of L2HGDH in maintaining cellular homeostasis. Moving forward, precision drug development must focus on either restoring L2HGDH activity via gene therapy or utilizing targeted inhibitors against the promiscuous mMDH/LDH enzymes to halt the endogenous production of L-2-HG.

References

  • A Pathogenic L2HGDH Variant Impairs Mitochondrial Targeting and Enzyme Function in L-2-Hydroxyglutaric Aciduria: Clinical and Functional Evidence from Two Affected Siblings Source : MDPI URL :[Link]

  • L-2-Hydroxyglutarate Protects Against Cardiac Injury via Metabolic Remodeling Source : AHA Journals URL :[Link]

  • Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria Source : NIH / Journal of Biological Chemistry URL :[Link]

  • L2hgdh Deficiency Accumulates l-2-Hydroxyglutarate with Progressive Leukoencephalopathy and Neurodegeneration Source : NIH / Molecular and Cellular Biology URL :[Link]

  • A Mouse Model of L-2-Hydroxyglutaric Aciduria, a Disorder of Metabolite Repair Source : PLOS One URL :[Link]

  • L2HGDH Gene Summary Source : Ma'ayan Lab URL :[Link]

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS Source : bioRxiv URL :[Link]

Sources

Exploratory

1,5-disodium (2S)-2-hydroxypentanedioate inhibition of alpha-ketoglutarate dependent dioxygenases

1,5-Disodium (2S)-2-Hydroxypentanedioate: Mechanistic Profiling of α -Ketoglutarate-Dependent Dioxygenase Inhibition Executive Summary & Biochemical Context 1,5-disodium (2S)-2-hydroxypentanedioate—commonly referred to a...

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Author: BenchChem Technical Support Team. Date: April 2026

1,5-Disodium (2S)-2-Hydroxypentanedioate: Mechanistic Profiling of α -Ketoglutarate-Dependent Dioxygenase Inhibition

Executive Summary & Biochemical Context

1,5-disodium (2S)-2-hydroxypentanedioate—commonly referred to as L-2-hydroxyglutarate (L-2HG) disodium salt—is a highly potent, endogenous competitive inhibitor of α -ketoglutarate-dependent dioxygenases ( α -KGDDs)[1]. While historically recognized as a byproduct of aberrant cellular metabolism in conditions like L-2-hydroxyglutaric aciduria and clear cell renal cell carcinoma (ccRCC) under hypoxia[1], L-2HG has emerged as a critical tool compound for epigenetic and metabolic research.

This technical guide provides an authoritative framework for understanding the structural basis of L-2HG-mediated enzyme inhibition and outlines field-proven, self-validating experimental workflows for quantifying its inhibitory kinetics across diverse α -KGDD families, including DNA demethylases (TETs), histone demethylases (JmjC KDMs), and hypoxia sensors (PHDs).

Structural Basis of Competitive Inhibition

The catalytic core of α -KGDDs relies on a non-heme Iron(II) center. Under normal physiological conditions, α -ketoglutarate ( α -KG) coordinates with the Fe(II) ion via its C-1 carboxylate and C-2 keto groups in a bidentate fashion[2]. This coordination is essential for the subsequent binding of molecular oxygen and the oxidative decarboxylation of α -KG to succinate, which drives the hydroxylation of the target substrate[3].

L-2HG structurally mimics α -KG but replaces the C-2 keto group with a (2S)-hydroxyl group. Crystallographic and computational models reveal that L-2HG forces a pseudo-bidentate coordination with the Fe(II) center[2]. Because the C-2 hydroxyl cannot undergo oxidative decarboxylation, L-2HG acts as a "dead-end" competitive inhibitor, physically occluding the active site and preventing α -KG entry[4],[3].

G L2HG L-2HG (Inhibitor) Fe2 Fe(II) Active Site (Dioxygenase) L2HG->Fe2 Competes aKG α-KG (Substrate) aKG->Fe2 Binds TET TET Enzymes (DNA Demethylation) Fe2->TET Catalysis KDM JmjC KDMs (Histone Demethylation) Fe2->KDM Catalysis PHD PHD Enzymes (HIF-1α Degradation) Fe2->PHD Catalysis HyperMethDNA DNA Hypermethylation TET->HyperMethDNA Blocked by L-2HG HyperMethHistone Histone Hypermethylation KDM->HyperMethHistone Blocked by L-2HG HIF1a HIF-1α Stabilization PHD->HIF1a Blocked by L-2HG

Mechanism of competitive inhibition of α-KG-dependent dioxygenases by L-2HG.

Quantitative Inhibition Profiles Across Target Classes

The sensitivity of various α -KGDDs to 1,5-disodium (2S)-2-hydroxypentanedioate varies significantly based on the architecture of their respective active sites. Table 1 synthesizes the inhibitory potency of L-2HG across major enzyme classes.

Table 1: Comparative Inhibition Profiles of L-2HG

Enzyme TargetFamily / FunctionL-2HG Inhibitory PotencyPathophysiological ConsequenceReference
JMJD2A/C (KDM4) JmjC Histone Demethylase Histone hypermethylation, blocked differentiation[1],[4]
PHD2 Prolyl Hydroxylase Domain HIF-1 α stabilization, pseudo-hypoxia[1],[4]
TET1/2 Ten-Eleven TranslocationRequires ~100x molar excess over α -KGDNA hypermethylation, genomic instability[3]
ALKBH2 AlkB DNA Repair Enzyme 31%−58% inhibition at physiological conc.Decreased DNA repair, increased mutation rate[5]

Note: L-2HG is generally recognized as a more potent inhibitor of these enzymes compared to its enantiomer, D-2HG, due to more favorable steric alignment within the Fe(II) binding pocket[1],[2].

Self-Validating Experimental Workflows

To accurately profile the inhibitory kinetics of L-2HG, researchers must utilize assays that directly measure substrate conversion or product formation. Coupled-enzyme assays are prone to false positives due to off-target effects. Below are two highly robust, self-validating protocols.

Protocol A: NMR-Based TET2 Activity and Binding Assay

Nuclear Magnetic Resonance (NMR) spectroscopy allows for the simultaneous, label-free monitoring of α -KG consumption, succinate production, and inhibitor binding[6],[7].

Step-by-Step Methodology:

  • Recombinant Protein Preparation: Purify the catalytic domain of human TET2. Ensure the protein is buffer-exchanged into a metal-free HEPES buffer (pH 7.5) to prevent premature iron oxidation.

  • Reaction Assembly: Combine TET2, α -KG, Ascorbate (Vitamin C), and Fe(NH 4​ ) 2​ (SO 4​ ) 2​ .

    • Causality & Rationale: Vitamin C is strictly required to reduce inactive Fe(III) back to the active Fe(II) state[6],[7]. Without it, the enzyme undergoes rapid suicide inactivation, skewing IC 50​ calculations.

  • Inhibitor Titration: Add 1,5-disodium (2S)-2-hydroxypentanedioate in a concentration gradient ( to 10 mM ).

  • Saturation Transfer Difference (STD) NMR Readout: Irradiate the TET2 protein envelope and observe the transfer of magnetization to bound ligands.

    • Self-Validation: The assay is self-validating because a true competitive inhibitor will show a dose-dependent reduction in the STD signal of α -KG. If the α -KG signal remains constant while activity drops, the inhibition is allosteric, not competitive[6].

Protocol B: MALDI-TOF MS Assay for PHD2 Hydroxylation

Mass spectrometry provides an unambiguous readout of the +16 Da mass shift associated with the hydroxylation of proline residues[4].

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize a 19-amino acid peptide corresponding to the C-terminal oxygen-dependent degradation domain (CODD) of HIF-1 α .

  • Reaction Assembly: Incubate PHD2 with CODD peptide, Fe(II), 1 mM ascorbate, and α -KG in Tris-HCl (pH 7.5).

  • L-2HG Introduction: Introduce L-2HG disodium salt at varying concentrations. Quench the reaction at specific time intervals using 1% trifluoroacetic acid (TFA).

  • Co-crystallization & MS Analysis: Spot the quenched reaction onto a MALDI target plate with α -cyano-4-hydroxycinnamic acid (CHCA) matrix.

    • Causality & Rationale: MALDI-TOF directly quantifies the ratio of the unhydroxylated peptide peak to the hydroxylated peptide peak ( +16 Da ). This eliminates reliance on secondary reporter enzymes (like formaldehyde dehydrogenase) which L-2HG might inadvertently inhibit, thereby preventing artifactual IC 50​ shifts[4].

G Prep 1. Recombinant Enzyme Prep (e.g., TET2, PHD2, KDM) Incubate 2. Reaction Assembly (α-KG, Fe(II), Ascorbate, Substrate) Prep->Incubate Titrate 3. L-2HG Titration (0.1 μM to 10 mM) Incubate->Titrate Readout 4. Analytical Readout (NMR or MALDI-TOF MS) Titrate->Readout Data 5. Kinetic Analysis (IC50 & Ki Determination) Readout->Data

Step-by-step experimental workflow for evaluating L-2HG inhibition profiles.

Conclusion

1,5-disodium (2S)-2-hydroxypentanedioate is a critical modulator of the epigenetic and transcriptomic landscape. By competitively displacing α -KG from the Fe(II) active site of dioxygenases, it induces widespread DNA/histone hypermethylation and stabilizes hypoxia-inducible factors[1],[3]. For drug development professionals and biochemists, utilizing direct, label-free analytical methods like STD-NMR and MALDI-TOF MS ensures the highest fidelity when profiling the inhibitory kinetics of this potent oncometabolite.

References

  • [1] The Roles of 2-Hydroxyglutarate - Frontiers. Frontiers in Cell and Developmental Biology. Available at:[Link]

  • [5] Oncometabolites d- and l-2-Hydroxyglutarate Inhibit the AlkB Family DNA Repair Enzymes under Physiological Conditions. PubMed (NIH). Available at:[Link]

  • [4] The oncometabolite 2‐hydroxyglutarate inhibits histone lysine demethylases. ResearchGate. Available at:[Link]

  • [3] Oncometabolite 2-Hydroxyglutarate Is a Competitive Inhibitor of α-Ketoglutarate-Dependent Dioxygenases. PMC (NIH). Available at:[Link]

  • [2] The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function. bioRxiv. Available at:[Link]

  • [6] Using NMR to Monitor TET-Dependent Methylcytosine Dioxygenase Activity and Regulation. ACS Publications. Available at:[Link]

  • [7] Using NMR to Monitor TET-Dependent Methylcytosine Dioxygenase Activity and Regulation. PMC (NIH). Available at:[Link]

Sources

Foundational

Cellular uptake mechanisms for 1,5-disodium (2S)-2-hydroxypentanedioate in mammalian cells

An In-Depth Technical Guide to the Cellular Uptake Mechanisms of 1,5-Disodium (2S)-2-Hydroxypentanedioate Introduction & Core Rationale 1,5-disodium (2S)-2-hydroxypentanedioate, biochemically recognized as the disodium s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cellular Uptake Mechanisms of 1,5-Disodium (2S)-2-Hydroxypentanedioate

Introduction & Core Rationale

1,5-disodium (2S)-2-hydroxypentanedioate, biochemically recognized as the disodium salt of L-α-hydroxyglutarate (L-2-HG), has emerged as a critical immunometabolite and oncometabolite in mammalian cellular biology[1]. Under conditions of cellular stress, such as hypoxia or T-cell receptor (TCR) triggering, promiscuous enzymatic activity by lactate dehydrogenase A (LDHA) and malate dehydrogenase (MDH) drives the robust intracellular accumulation of L-2-HG[1].

When released into the tumor microenvironment (TME), extracellular L-2-HG exerts potent paracrine effects on infiltrating immune cells, including CD8+ T cells and microglia[2][3]. To induce downstream epigenetic reprogramming—specifically the competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases like TET DNA demethylases and JmjC histone demethylases—extracellular L-2-HG must be actively transported across the plasma membrane[1].

The Causality of Chemical Selection: In experimental models, researchers must choose between cell-permeable esterified analogs (e.g., TFMB-L-2-HG) and the native 1,5-disodium salt. While esterified variants passively diffuse across lipid bilayers and are rapidly cleaved by intracellular esterases, they bypass physiological transport kinetics and often reach toxic, non-physiological intracellular concentrations. The 1,5-disodium salt is highly water-soluble but strictly membrane-impermeable without active transport[3]. Utilizing the disodium salt is therefore the gold standard for accurately modeling physiological TME paracrine dynamics, as its entry is entirely dependent on the expression and kinetic limits of specific plasma membrane transporters[3].

Primary Uptake Mechanism: The SLC13A3 (NaDC3) Transporter

The principal conduit for the cellular uptake of 1,5-disodium (2S)-2-hydroxypentanedioate is the Solute Carrier Family 13 Member 3 (SLC13A3), also known as the sodium-dependent high-affinity dicarboxylate transporter 3 (NaDC3)[2][4].

  • Electrogenic Stoichiometry: SLC13A3 couples the inward translocation of one divalent dicarboxylate anion (L-2-HG²⁻) to the co-transport of three sodium (Na⁺) ions[4]. This 3:1 stoichiometry renders the transport process electrogenic, relying heavily on the transmembrane sodium electrochemical gradient maintained by the Na⁺/K⁺-ATPase pump.

  • pH and Conformational Dependence: The transporter exhibits optimal structural conformation and transport velocity at a physiological pH of 7.5[4]. Acidification of the TME can modulate its affinity, altering the uptake rate of L-2-HG in hypoxic niches.

  • Intracellular Sorting: Once translocated into the cytosol, L-2-HG can be further compartmentalized into the mitochondria via the mitochondrial citrate carrier (CIC / SLC25A1), where it is either oxidized by L-2-hydroxyglutarate dehydrogenase (L-2HGDH) or impacts mitochondrial respiration[5].

L2HG_Pathway Extracellular Extracellular TME [1,5-disodium (2S)-2-hydroxypentanedioate] SLC13A3 SLC13A3 (NaDC3) Transporter (3 Na+ : 1 L-2-HG2-) Extracellular->SLC13A3 Active Transport (Na+ Gradient) Intracellular Cytosolic L-2-HG Accumulation SLC13A3->Intracellular Electrogenic Influx Mitochondria Mitochondrial Uptake (SLC25A1 / CIC) Intracellular->Mitochondria Intracellular Sorting Epigenetics Inhibition of α-KG-Dependent Dioxygenases (TETs, JmjC) Intracellular->Epigenetics Competitive Inhibition Outcome Chromatin Modification (Increased H3K27me3) Epigenetics->Outcome Epigenetic Reprogramming

Fig 1: SLC13A3-mediated cellular uptake and downstream epigenetic signaling of L-2-HG.

Quantitative Data: Transporter Kinetics

Because SLC13A3 is a promiscuous dicarboxylate transporter, 1,5-disodium (2S)-2-hydroxypentanedioate must compete with other endogenous metabolites (such as succinate and α-KG) for cellular entry. Understanding these kinetic parameters is vital for dosing in vitro assays.

Table 1: Kinetic Parameters of SLC13A3 (NaDC3) for Dicarboxylate Substrates

SubstrateTransporterAffinity (Km)Reference
SuccinateSLC13A3 (NaDC3)~25 - 112 µM[6]
α-KetoglutarateSLC13A3 (NaDC3)~45 - 149 µM[6]
GlutarateSLC13A3 (NaDC3)~40 µM[6]
3-HydroxyglutarateSLC13A3 (NaDC3)~950 µM (0.95 mM)[4]
L-2-HydroxyglutarateSLC13A3 (NaDC3)Competes in the 1 - 15 mM range[2][3]

Experimental Methodology: Self-Validating In Vitro L-2-HG Uptake Assay

To rigorously quantify the uptake of 1,5-disodium (2S)-2-hydroxypentanedioate, a highly controlled LC-MS/MS assay must be employed. The critical requirement of this protocol is distinguishing between active SLC13A3-mediated transport and non-specific diffusion.

The Self-Validating Mechanism: This protocol utilizes a Choline Chloride (Choline-Cl) buffer substitution. SLC13A3 is strictly Na⁺-dependent. By replacing extracellular NaCl with Choline-Cl, we maintain isotonicity and chloride concentration while entirely depleting the sodium gradient. If L-2-HG uptake is completely abolished in the Choline-Cl condition, it definitively proves the uptake is mediated by a Na⁺-dependent symporter rather than passive diffusion.

Step-by-Step Protocol

Step 1: Cell Preparation and Starvation

  • Plate target mammalian cells (e.g., primary CD8+ T cells or BV2 microglia) at a density of 1×106 cells/well in a 6-well plate.

  • Wash cells twice with warm, metabolite-free PBS to remove residual serum dicarboxylates that could competitively inhibit SLC13A3.

Step 2: Buffer Exchange (The Validation Step)

  • Experimental Cohort: Incubate cells in a standard Na⁺-containing transport buffer (140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • Control Cohort (Self-Validation): Incubate cells in a Na⁺-free transport buffer (140 mM Choline-Cl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

Step 3: Metabolite Treatment

  • Spike both buffers with 5 mM of 1,5-disodium (2S)-2-hydroxypentanedioate.

  • Incubate at 37°C for exactly 30 minutes. Causality note: 30 minutes is optimal to measure linear uptake velocity before intracellular steady-state equilibrium and significant L-2HGDH-mediated degradation occur.

Step 4: Quenching and Extraction

  • Rapidly aspirate the transport buffer and wash the cells three times with ice-cold PBS to halt transport.

  • Immediately add 500 µL of pre-chilled (-80°C) 80% Methanol to each well.

  • Causality note: Cellular metabolism is extremely rapid. Plunging cells into cold 80% methanol instantly denatures metabolic enzymes (preventing the oxidation of L-2-HG to α-KG) while simultaneously permeabilizing the lipid bilayer to extract the highly polar L-2-HG analyte.

Step 5: LC-MS/MS Quantification

  • Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • Transfer the supernatant to LC-MS vials. Quantify intracellular L-2-HG utilizing a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) negative ion mode, normalizing the peak area to an internal standard (e.g., ¹³C-labeled L-2-HG).

Workflow Prep 1. Cell Prep (Mammalian Cells) Buffer 2. Buffer Exchange (NaCl vs Choline-Cl) Prep->Buffer Treat 3. L-2-HG Treatment (Disodium Salt) Buffer->Treat Lysis 4. Quench & Lysis (Cold 80% MeOH) Treat->Lysis LCMS 5. LC-MS/MS Quantification Lysis->LCMS

Fig 2: Self-validating LC-MS/MS workflow for quantifying Na+-dependent L-2-HG uptake.

References[2] The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGHhf4_7SnEOO5gJGzXMm6cBjIG43fEblDu1Acj4UwCZXefBSbcbAzoS0KluIeMmGNKhFIizzhqbZ4qee_zmWikyAizLdrvH2un1y3tCx1gliAhblKMCcquibZzqXsx5_wo4Il9bjwCjGZl3E=[4] SLC13A3 - Na(+)/dicarboxylate cotransporter 3 - Homo sapiens (Human) | UniProtKB. uniprot.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxZDwLmj28Ao53H-hr-bxeDKOB0vEE3GyKkOVyueIrxtHbu3juxtwSu9L2gmgdX_JiDGawYO5XkfSoY4zj1WyZLPTuFuuBsr-lVRd8fqd6FU3lxnmLgDh5gZIALFyChSSxzXMTUOdRISU=[3] The oncometabolite R-2-hydroxyglutarate inhibits microglial activation via the FTO/NF-κB pathway - Frontiers. frontiersin.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbTHm2ii6glNaZ37WeAOVel5GVDGl2yftkAzjMESa6N27jpFfxx0MhwOJgdTlERSeGgmBUO5zwB8ZYJTHQ-NB6JE8wW0Zh-9bh-74AjReqGv1gVCGNRMA5SimCjt-FOG1Qj4cUJ7mgeA-O4tWFGJQg_zoWDMOphZSQDp-9OYPNMzOrQ0q7jX_6m3ZbdTc3Vdw=[1] Immunometabolite L-2-HG promotes epigenetic modification of exhausted T cells and improves antitumor immunity - JCI Insight. jci.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZdFqGXnIWA8mVAN2XC_yktaKOD_SwvR6uF3yE80GW7PwWRnijelAurk-97c9pR3JgY0of29dEO0J27gJTptn0yh2wi2gwrIeLWACT6ot2JndOU78alxEUFNC3T2PCs2SM0aPZ3qk8[5] A Drosophila model of combined D-2- and L-2-hydroxyglutaric aciduria reveals a mechanism linking mitochondrial citrate export with oncometabolite accumulation. biologists.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF7D5UZzB8GzU8DL9jfevZ2bQjINwuqVAWE4WKYkM3pN2x8906FRy_ZfX3ZgWddKVL4RMCzaGy7wQb3K6rVW9z9uUMD91fCkSmXwANBBwIucsTZM00fVZEw4JFRDCwxZV8bblVlkUAifmSdjSrcIFTeeW8USrczjieipzIKhIXgmDRJVoclTccJ4uw-4oW4BucUKHYt5N3PkFPSO-kJH4pMP8ndxzfTGMHT4xP1X-xKLZzc69q6rfvsjHIM_2hkuDAeMYTNmBvhWO6FbOyjzp7-kinE6MKcxCJpe_Rvmx0x7-lpCX0uz8knI97gz4HmErmWTFHxn27VhjL1FYBSL_ea2_5KPuVShXHPNEa61w7JjE=[6] SLC13A3 Gene - GeneCards | S13A3 Protein. genecards.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJSeGnjFYRy5R7IE8ywSHDBoYt-MzHln9bkOcjQIh5usa3h_EhRHnWey1nKY5S8Mobp1TTSlnt0std-Fz9ICm-a5DvNS08yT5tgPRY3UGq16tmwfJimj4Iq10jFtEK0I2fLWH7EgZoSdZVvYihe-ktl2_gCeQ=

Sources

Exploratory

Structural Properties and Stability of 1,5-Disodium (2S)-2-Hydroxypentanedioate in Aqueous Solution: A Technical Guide

Executive Summary 1,5-disodium (2S)-2-hydroxypentanedioate, widely known as Disodium L-2-hydroxyglutarate (L-2-HG disodium salt), is a critical epigenetic modifier and putative oncometabolite implicated in renal cell car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-disodium (2S)-2-hydroxypentanedioate, widely known as Disodium L-2-hydroxyglutarate (L-2-HG disodium salt), is a critical epigenetic modifier and putative oncometabolite implicated in renal cell carcinoma and metabolic disorders[1]. For researchers and drug development professionals, understanding the structural dynamics and aqueous stability of L-2-HG is paramount. This whitepaper provides an in-depth mechanistic analysis of its solvation properties, pH-dependent degradation pathways, and field-proven, self-validating protocols for accurate quantification and chiral resolution.

Molecular Architecture and Solvation Dynamics

Chemical Identity and Ionization

The compound (Molecular Formula: C5H6Na2O5; MW: 192.08 g/mol ) consists of a 5-carbon glutarate skeleton with a hydroxyl group at the C2 position in the (S) configuration[1]. In aqueous environments, the disodium salt completely dissociates, yielding the di-anionic (2S)-2-hydroxypentanedioate.

Solvation and Hydrogen Bonding Networks

L-2-HG exhibits high aqueous solubility (~38 mg/mL) driven by a robust intermolecular hydrogen-bonding network[1]. The C2-hydroxyl group acts as both a hydrogen bond donor and acceptor, while the deprotonated C1 and C5 carboxylates act as strong acceptors. At physiological pH (~7.4), the electrostatic repulsion between the two terminal negatively charged carboxylate groups forces the molecule into an extended, thermodynamically stable acyclic conformation.

Aqueous Stability and Degradation Kinetics

The stability of L-2-HG in aqueous solution is not absolute; it is highly susceptible to pH shifts and thermal stress. The primary degradation pathway is intramolecular lactonization , which can severely confound analytical measurements if not rigorously controlled[2].

The Mechanism of pH-Dependent Lactonization

Under acidic conditions (pH < 4.0), the C5 carboxylate group becomes protonated, significantly increasing the electrophilicity of its carbonyl carbon. The oxygen atom of the C2-hydroxyl group, acting as a nucleophile, attacks this C5 carbonyl carbon. This intramolecular condensation results in the elimination of a water molecule and the formation of a thermodynamically stable 5-membered gamma-lactone ring, specifically 5-oxotetrahydrofuran-2-carboxylic acid (2-HG-lactone)[2][3].

This reaction is kinetically accelerated by elevated temperatures. Because many metabolomic extraction and derivatization protocols utilize acidic reagents (e.g., formic acid, acetic acid), artifactual lactonization is a critical vulnerability that artificially lowers the measured concentration of acyclic L-2-HG[2].

Lactonization A Acyclic L-2-HG (Di-anion at pH 7.4) B Protonated L-2-HG (Acidic pH < 4.0) A->B + H+ (Acidification) Rapid equilibrium B->A + OH- (Neutralization) C L-2-HG gamma-lactone (5-oxotetrahydrofuran- 2-carboxylic acid) B->C Intramolecular condensation (- H2O, Heat accelerated) C->B Hydrolysis (+ H2O)

pH-dependent lactonization pathway of L-2-HG into 5-oxotetrahydrofuran-2-carboxylic acid.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, analytical workflows must be designed as self-validating systems that account for both enantiomeric purity and the risk of lactonization.

Protocol 1: Stability Assessment via LC-MS/MS (Lactone Monitoring)

Causality: To correct for artifactual lactonization during sample preparation, a stable-isotope-labeled internal standard (e.g., 2,3,3-D3-2HG) must be introduced before any chemical manipulation. Because the labeled standard will undergo the exact same degree of degradation as the endogenous analyte, the ratio between the two remains constant, mathematically validating the final quantification[2].

Step-by-Step Methodology:

  • Spiking: Aliquot 50 µL of the aqueous sample. Immediately spike with 10 µL of 100 µM 2,3,3-D3-2HG (Internal Standard).

  • Quenching & Extraction: Add 200 µL of cold methanol (-20°C) to precipitate proteins and halt enzymatic activity. Centrifuge at 14,000 x g for 10 min at 4°C.

  • Drying: Transfer the supernatant and evaporate to complete dryness under a gentle stream of nitrogen at room temperature. Crucial: Do not use heated vacuum centrifugation, as heat drives the lactonization equilibrium forward[2].

  • Reconstitution & Analysis: Reconstitute in 50 µL of LC-MS grade water. Analyze via LC-MS/MS in negative MRM mode, monitoring specific transitions for acyclic L-2-HG (m/z 147.1 → 84.8) and 2-HG-lactone (m/z 128.8 → 100.8)[2].

Protocol 2: Chiral Derivatization for Enantiomeric Resolution

Causality: Standard reverse-phase liquid chromatography cannot resolve enantiomers (D- vs. L-2-HG). Derivatization with Diacetyl-L-tartaric anhydride (DATAN) reacts with the C2-hydroxyl group to form diastereomers. Unlike enantiomers, diastereomers possess different physical properties and affinities for achiral stationary phases, allowing for clean chromatographic separation[4].

Step-by-Step Methodology:

  • Preparation: Lyophilize the aqueous extract to complete dryness.

  • Derivatization: Add 50 µL of freshly prepared DATAN reagent (50 mg/mL in dichloromethane:acetic acid, 4:1 v/v)[4].

  • Incubation (Microwave-Assisted): Traditional methods incubate at 75°C for 30 minutes, which causes severe thermal degradation and lactonization. Instead, utilize a microwave-assisted reaction (7 minutes with strict temperature monitoring) to yield a transparent solution with >90% recovery and minimal degradation[5].

  • Evaporation & Reconstitution: Evaporate the DATAN reagent under nitrogen. Reconstitute in the LC mobile phase for immediate LC-MS/MS analysis[4].

Workflow S1 1. Aqueous Sample Collection (Spike with 13C/D-labeled IS) S2 2. Protein Precipitation (Cold Methanol, -20°C) S1->S2 S3 3. Chiral Derivatization (DATAN, strict temp/time control) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. Data Processing (Enantiomer & Lactone Quantification) S4->S5

Self-validating analytical workflow for L-2-HG chiral derivatization and quantification.

Quantitative Data Presentation

Table 1: Physicochemical & Biological Properties

ParameterSpecification
Chemical Name 1,5-disodium (2S)-2-hydroxypentanedioate
Synonyms Disodium L-2-hydroxyglutarate, L-2-HG disodium salt
Molecular Formula C5H6Na2O5
Molecular Weight 192.08 g/mol
Aqueous Solubility ~38 mg/mL[1]
Target Inhibition Histone Demethylases, Mitochondrial Creatine Kinase (Mi-CK)[1]

Table 2: Aqueous Stability Profile (Acyclic vs. Lactone Equilibrium)

pH LevelTemperatureStability StatusDominant Molecular Species
7.4 (Physiological) 4°CHighly Stable>99% Acyclic L-2-HG
7.4 (Physiological) 37°CStablePredominantly Acyclic L-2-HG
< 4.0 (Acidic) 25°CUnstable (Slow degradation)Mixed (Acyclic + Gamma-lactone)
< 4.0 (Acidic) 75°CHighly Unstable (Rapid)Near-complete conversion to 2-HG-lactone

Sources

Foundational

The Oncometabolite (2S)-2-Hydroxypentanedioate: A Key Player in Hypoxia-Induced Metabolic Reprogramming

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Cellular adaptation to low oxygen environments, or hypoxia, is a critical process in both normal physiology and the pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular adaptation to low oxygen environments, or hypoxia, is a critical process in both normal physiology and the progression of diseases such as cancer. This adaptation involves a profound rewiring of cellular metabolism. A key, yet historically underappreciated, player in this metabolic reprogramming is the accumulation of 1,5-disodium (2S)-2-hydroxypentanedioate, more commonly known as L-2-hydroxyglutarate (L-2-HG). Once considered a mere metabolic error, L-2-HG is now recognized as an oncometabolite that actively participates in cellular signaling, epigenetic regulation, and the overall response to hypoxic stress. This technical guide provides a comprehensive overview of the mechanisms underlying L-2-HG accumulation in hypoxia, its downstream functional consequences, and detailed methodologies for its study.

Introduction: The Hypoxic Cell and Metabolic Reprogramming

Hypoxia is a fundamental physiological and pathological stimulus that triggers a cascade of adaptive responses primarily orchestrated by the stabilization of Hypoxia-Inducible Factors (HIFs).[1] This leads to a significant shift in cellular energy metabolism, most notably the switch from oxidative phosphorylation to anaerobic glycolysis, a phenomenon known as the Warburg effect in the context of cancer.[2] This metabolic reprogramming alters the levels of numerous enzymes and their substrates, creating a unique biochemical landscape within the hypoxic cell.[3] It is within this altered landscape that the synthesis of L-2-HG is favored.

2-Hydroxyglutarate: An Overview of a Chiral Metabolite

2-hydroxyglutarate (2-HG) is a small molecule structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG), differing only by a hydroxyl group in place of a ketone group at the second carbon.[2][4] This seemingly minor difference introduces a chiral center, resulting in two enantiomers: L-2-hydroxyglutarate (L-2-HG or (S)-2-HG) and D-2-hydroxyglutarate (D-2-HG or (R)-2-HG).[4]

Under normal physiological conditions, both enantiomers are present at very low levels, their concentrations tightly regulated by specific dehydrogenases. L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH) catalyze the oxidation of L-2-HG and D-2-HG back to α-KG, respectively.[3][5][6][7][8][9][10] Genetic mutations leading to deficiencies in these enzymes cause rare metabolic disorders known as 2-hydroxyglutaric acidurias, characterized by the harmful accumulation of 2-HG.[5][7][8]

While gain-of-function mutations in the isocitrate dehydrogenase (IDH) 1 and 2 enzymes are a well-known source of high levels of D-2-HG in certain cancers, the accumulation of L-2-HG in hypoxia occurs independently of IDH mutations.[4][11]

The Mechanism of Hypoxia-Induced L-2-HG Accumulation

The accumulation of L-2-HG in hypoxic cells is a direct consequence of the metabolic reprogramming induced by low oxygen. It is not a result of neomorphic enzyme activity from mutations, but rather the "promiscuous" or non-canonical activity of existing metabolic enzymes.[2][3][12]

The Key Enzymatic Players

Research has identified two primary enzymes responsible for the reduction of α-KG to L-2-HG under hypoxic conditions:

  • Lactate Dehydrogenase A (LDHA): This enzyme is a central player in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[13][14] Under the acidic and NADH-rich environment of hypoxia, LDHA can utilize α-KG as an alternative substrate, reducing it to L-2-HG.[2][3][12]

  • Malate Dehydrogenase (MDH): Both the cytosolic (MDH1) and mitochondrial (MDH2) forms of this enzyme, which normally interconvert malate and oxaloacetate, can also promiscuously reduce α-KG to L-2-HG.[1][3][12]

The relative contribution of LDHA and MDH to L-2-HG production can vary depending on the cell type.[15]

The Favorable Biochemical Environment

Several factors within the hypoxic microenvironment favor the production of L-2-HG:

  • Increased Substrate Availability: Hypoxia leads to a decrease in oxidative TCA cycle activity, resulting in the accumulation of glutamine-derived α-KG in the cytosol.[3]

  • High NADH/NAD+ Ratio: The shift to anaerobic glycolysis increases the levels of cytosolic NADH, providing the necessary reducing equivalents for the conversion of α-KG to L-2-HG.[3]

  • Acidic pH: The increased production of lactate leads to a more acidic intracellular environment, which has been shown to enhance the promiscuous activity of LDH and MDH towards α-KG.[2][12][15]

The following diagram illustrates the metabolic shift leading to L-2-HG accumulation in hypoxia:

Hypoxia_L2HG_Pathway Metabolic Pathway of Hypoxia-Induced L-2-HG Accumulation cluster_normoxia Normoxia cluster_hypoxia Hypoxia Glutamine_N Glutamine alphaKG_N α-Ketoglutarate Glutamine_N->alphaKG_N TCA_Cycle TCA Cycle alphaKG_N->TCA_Cycle L2HG_N L-2-HG (Low) OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos L2HGDH_N L2HGDH L2HG_N->alphaKG_N Oxidation Glutamine_H Glutamine alphaKG_H α-Ketoglutarate (Accumulates) Glutamine_H->alphaKG_H TCA_Cycle_H TCA Cycle (Reduced) alphaKG_H->TCA_Cycle_H L2HG_H L-2-HG (Accumulates) alphaKG_H->L2HG_H Reduction Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NADH NADH (High) Glycolysis->NADH Lactate Lactate Pyruvate->Lactate Anaerobic LDHA_H LDHA MDH_H MDH1/2 HIF1a HIF-1α Stabilization HIF1a->Glycolysis Upregulates

Caption: Hypoxia-induced metabolic shift leading to L-2-HG accumulation.

Downstream Effects of L-2-HG Accumulation

The accumulation of L-2-HG is not a passive consequence of hypoxia but an active signal that influences various cellular processes.

Epigenetic Regulation

Both L-2-HG and D-2-HG are potent inhibitors of α-KG-dependent dioxygenases, a large family of enzymes that play crucial roles in epigenetic regulation.[4][15][16] These enzymes include:

  • Histone Demethylases: L-2-HG inhibits Jumonji-C (JmjC) domain-containing histone demethylases, leading to alterations in histone methylation patterns.[15][16] For instance, hypoxia-induced L-2-HG is necessary and sufficient for the increased trimethylation of histone 3 lysine 9 (H3K9me3), a repressive histone mark.[3]

  • TET (Ten-Eleven Translocation) Enzymes: These enzymes are responsible for DNA demethylation. Inhibition of TET enzymes by L-2-HG can lead to a hypermethylated state of DNA.[15]

These epigenetic modifications can lead to widespread changes in gene expression, contributing to cellular dedifferentiation and promoting tumorigenesis.[17]

Cellular Redox Homeostasis

L-2-HG plays a role in managing the reductive stress that arises from the metabolic shift in hypoxia. By consuming α-KG and NADH, the production of L-2-HG helps to regenerate NAD+, which is essential for continued glycolytic flux.[15] Furthermore, increased L-2-HG has been shown to inhibit electron transport and glycolysis, potentially as a feedback mechanism to mitigate the adverse effects of mitochondrial reductive stress.[1][18]

HIF Signaling

While hypoxia-induced L-2-HG accumulation is largely independent of HIF-1α, there is evidence that L-2-HG can, in turn, influence HIF signaling.[1] By inhibiting prolyl hydroxylases (PHDs), which are also α-KG-dependent dioxygenases, L-2-HG can contribute to the stabilization of HIF-1α in normoxia.[12] This creates a potential positive feedback loop.

The following diagram summarizes the downstream effects of L-2-HG:

L2HG_Downstream_Effects Downstream Effects of L-2-HG Accumulation cluster_epigenetics Epigenetic Regulation cluster_redox Redox Homeostasis cluster_signaling Cellular Signaling L2HG L-2-HG (Accumulated) Histone_Demethylases Histone Demethylases (e.g., JmjC) L2HG->Histone_Demethylases Inhibits TET_Enzymes TET Enzymes L2HG->TET_Enzymes Inhibits Reductive_Stress Reductive Stress L2HG->Reductive_Stress Mitigates NAD_Regeneration NAD+ Regeneration L2HG->NAD_Regeneration Contributes to PHDs Prolyl Hydroxylases (PHDs) L2HG->PHDs Inhibits Histone_Hypermethylation Histone Hypermethylation (e.g., H3K9me3) Histone_Demethylases->Histone_Hypermethylation Leads to DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation Leads to Gene_Expression Altered Gene Expression Histone_Hypermethylation->Gene_Expression DNA_Hypermethylation->Gene_Expression HIF1a_Stabilization HIF-1α Stabilization PHDs->HIF1a_Stabilization Leads to

Caption: Key downstream effects of L-2-HG accumulation.

Experimental Protocols for Studying L-2-HG in Hypoxia

Investigating the role of L-2-HG in hypoxia requires a combination of cell culture techniques, metabolic analysis, and molecular biology assays.

Induction of Hypoxia in Cell Culture

Objective: To create a low-oxygen environment for cultured cells to mimic hypoxic conditions.

Methodology:

  • Preparation:

    • Culture cells of interest to 70-80% confluency in standard culture dishes.

    • Prepare pre-equilibrated culture medium by incubating it in the hypoxic chamber for at least 24 hours prior to the experiment.[19]

  • Hypoxia Induction:

    • Place the culture dishes inside a modular hypoxia chamber or a specialized hypoxic incubator.[19][20]

    • To maintain humidity, place one or two open petri dishes containing sterile water in the chamber.[19][21]

    • Purge the chamber with a gas mixture of low oxygen concentration (typically 0.5-2% O2), 5% CO2, and the balance nitrogen.[3][19][21] A common flow rate for purging is 20 L/min for 4-7 minutes.[20][21]

    • Seal the chamber and place it in a standard 37°C incubator.

    • Incubate the cells for the desired time points (e.g., 4-24 hours). Maximum HIF-1α induction is often observed around 4 hours.

  • Chemical Mimic of Hypoxia (Alternative Method):

    • Treat cells with cobalt chloride (CoCl2) at a final concentration of 100-150 µM in the culture medium.[20]

    • Incubate under standard tissue culture conditions for 4-8 hours. Note: While this method stabilizes HIF-1α, it may not fully replicate the metabolic changes of true hypoxia.

Quantification of L-2-HG using Mass Spectrometry

Objective: To accurately measure the intracellular concentration of L-2-HG.

Methodology:

  • Metabolite Extraction:

    • After hypoxic incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • The separation of L-2-HG and D-2-HG enantiomers is crucial. This is typically achieved using chiral chromatography.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for 2-HG analysis.[3] Samples are derivatized to increase their volatility before injection into the GC system.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This method can also be used, often with a chiral column for enantiomeric separation.[22]

    • Quantification is performed by comparing the signal of the analyte to that of a stable-isotope-labeled internal standard.[22]

Enzyme Activity Assays

Objective: To measure the activity of enzymes involved in L-2-HG metabolism.

Methodology (General Principle):

  • Lactate Dehydrogenase (LDH) and Malate Dehydrogenase (MDH) Activity (for L-2-HG production):

    • Prepare cell lysates.

    • The assay measures the consumption of NADH in the presence of α-KG as a substrate.

    • The reaction mixture typically contains the cell lysate, NADH, and α-KG in a suitable buffer.

    • The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored over time.

  • L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) Activity (for L-2-HG degradation):

    • Prepare mitochondrial fractions from cell lysates.

    • The assay measures the production of NADH in the presence of L-2-HG and NAD+.

    • The increase in absorbance at 340 nm is monitored over time.

    • Alternatively, a colorimetric assay using a reagent like 2,6-dichlorophenolindophenol (DCIP) can be used, where the reduction of DCIP is measured.[23]

The following diagram provides a general workflow for investigating L-2-HG in hypoxia:

Experimental_Workflow Experimental Workflow for L-2-HG Investigation Cell_Culture Cell Culture Hypoxia_Induction Hypoxia Induction (Chamber or CoCl2) Cell_Culture->Hypoxia_Induction Metabolite_Extraction Metabolite Extraction Hypoxia_Induction->Metabolite_Extraction Cell_Lysate_Prep Cell Lysate Preparation Hypoxia_Induction->Cell_Lysate_Prep Molecular_Analysis Downstream Molecular Analysis (Western Blot for HIF-1α, Histone Methylation Analysis, DNA Methylation Analysis) Hypoxia_Induction->Molecular_Analysis MS_Analysis LC-MS or GC-MS (Chiral Separation) Metabolite_Extraction->MS_Analysis L2HG_Quantification L-2-HG Quantification MS_Analysis->L2HG_Quantification Enzyme_Assay Enzyme Activity Assays (LDH, MDH, L2HGDH) Cell_Lysate_Prep->Enzyme_Assay Enzyme_Activity Enzyme Activity Determination Enzyme_Assay->Enzyme_Activity

Caption: General workflow for studying L-2-HG in hypoxia.

Quantitative Data Summary

The accumulation of L-2-HG in hypoxia is a significant and reproducible finding across various cell types.

ConditionTypical Intracellular L-2-HG ConcentrationFold Increase (Hypoxia vs. Normoxia)Reference
NormoxiaLow (often near the limit of detection)-[3]
Hypoxia (0.5% O2)Elevated5 to 25-fold[3]

Note: Absolute concentrations can vary significantly between cell lines.

Conclusion and Future Directions

The accumulation of 1,5-disodium (2S)-2-hydroxypentanedioate in hypoxia is a prime example of how metabolic reprogramming can directly influence cellular signaling and fate. No longer viewed as a metabolic byproduct, L-2-HG is now established as an oncometabolite that plays a crucial role in the adaptation to low oxygen environments and in the pathogenesis of diseases like cancer. Its ability to modulate the epigenome highlights a critical link between metabolism and gene regulation.

For researchers and drug development professionals, understanding the pathways that lead to L-2-HG accumulation and its downstream effects opens up new avenues for therapeutic intervention. Targeting the enzymes responsible for its production, such as LDHA and MDH, or mitigating its downstream epigenetic consequences could represent novel strategies for treating hypoxic tumors and other diseases characterized by metabolic dysregulation. Further research is needed to fully elucidate the complex interplay between L-2-HG, the hypoxic microenvironment, and cellular function, which will undoubtedly reveal even more opportunities for therapeutic innovation.

References

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  • Oldham, W. M., Clish, C. B., Yang, Y., & Loscalzo, J. (2015). Hypoxia-Mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress. Cell Metabolism, 22(2), 291–303. [Link]

  • Mullen, A. R., & DeBerardinis, R. J. (2012). Genetically-defined metabolic reprogramming in cancer. Trends in Endocrinology & Metabolism, 23(11), 552–559. [Link]

  • Nadtochiy, S. M., Schafer, X., & Brookes, P. S. (2016). L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH. Nature Chemical Biology, 13(5), 546–551. [Link]

  • Hu, L., & Zang, M. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Oncology, 11, 652317. [Link]

  • Laukka, T., & Kaelin, W. G. (2017). Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases. eLife, 6, e22451. [Link]

  • Mullen, A. R., & DeBerardinis, R. J. (2024). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Essays in Biochemistry, 68(5), 623-637. [Link]

  • R&D Systems. (n.d.). Cellular Response to Hypoxia | Cell Culture Protocol. Bio-Techne. [Link]

  • Li, Y., & Zhang, T. (2024). Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity. Heliyon, 10(2), e24454. [Link]

  • Oldham, W. M., Clish, C. B., Yang, Y., & Loscalzo, J. (2015). Hypoxia-Mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress. Broad Institute. [Link]

  • MedlinePlus. (2013, August 1). L2HGDH gene. [Link]

  • Jung, J., & Kim, D. K. (2016). Lactate Dehydrogenase C Produces S-2-Hydroxyglutarate in Mouse Testis. ACS Chemical Biology, 11(8), 2262–2269. [Link]

  • Rodrigues, C. F., & Ambrósio, A. F. (2023). A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells. bio-protocol, 13(10), e4682. [Link]

  • StoryMD. (n.d.). D2HGDH Gene: D-2-Hydroxyglutarate Dehydrogenase. [Link]

  • Oxford Optronix. (n.d.). Simulating In Vivo Oxygen Conditions: A Guide for Cell Culture Protocols. [Link]

  • Ungefroren, H., & Gieseler, F. (2022). The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas. Medical Oncology, 39(11), 183. [Link]

  • Saha, S., & Mukherjee, S. (2021). Hypoxia-Driven Oncometabolite L-2HG Maintains Stemness-Differentiation Balance and Facilitates Immune Evasion in Pancreatic Cancer. Cancer Research, 81(15), 4046–4058. [Link]

  • Arnold, C. R., & Finley, L. W. S. (2025). L-2-hydroxyglutarate impairs neuronal differentiation through epigenetic activation of MYC expression. bioRxiv. [Link]

  • Gross, S., & Thompson, C. B. (2010). Cancer-associated metabolite 2-hydroxyglutarate accumulates in acute myelogenous leukemia with isocitrate dehydrogenase 1 and 2 mutations. The Journal of Experimental Medicine, 207(2), 339–344. [Link]

  • Michiels, C. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of Visualized Experiments, (54), 2899. [Link]

  • Chen, J., & Zhang, C. (2015). Novel Insight into 2-Hydroxyglutarate Production in Human Cells. Journal of Cancer Science & Therapy, 7(12). [Link]

  • Shelar, S. B., & Kallay, L. (2018). Biochemical and Epigenetic Insights into L-2-Hydroxyglutarate, a Potential Therapeutic Target in Renal Cancer. Molecular Cancer Therapeutics, 18(1), 193–203. [Link]

  • MedlinePlus. (2013, August 1). L2HGDH gene. [Link]

  • Huang, D., & Li, C. (2025). Immunometabolite L-2-HG promotes epigenetic modification of exhausted T cells and improves antitumor immunity. JCI Insight. [Link]

  • Tennant, D. A., & Frezza, C. (2018). Metabolic Regulation of Hypoxia-Inducible Transcription Factors: The Role of Small Molecule Metabolites and Iron. International Journal of Molecular Sciences, 19(5), 1496. [Link]

  • Li, M., & Liu, P. (2024). Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria. The Journal of Biological Chemistry, 300(2), 105623. [Link]

  • Wikipedia contributors. (2024, March 14). D2HGDH. In Wikipedia, The Free Encyclopedia. [Link]

  • Patil, R. A., & Weatherly, C. A. (2019). Enantioseparation and Detection of (R)-2-Hydroxyglutarate and (S)-2-Hydroxyglutarate by Chiral Gas Chromatography–Triple Quadrupole Mass Spectrometry. In Metabolomics. Humana, New York, NY. [Link]

  • Intlekofer, A. M., & Thompson, C. B. (2015). Hypoxia Induces Production of L-2-Hydroxyglutarate. ResearchGate. [Link]

  • Jung, J., & Kim, D. K. (2016). Lactate Dehydrogenase C Produces S-2-Hydroxyglutarate in Mouse Testis. ResearchGate. [Link]

  • Koivunen, P., & Hirsila, M. (2018). 2-Hydroxyglutarate in Cancer Cells. Antioxidants & Redox Signaling, 29(4), 397–413. [Link]

  • Andronesi, O. C., & Arrillaga-Romany, I. (2016). Selective Detection of the D-enantiomer of 2-Hydroxyglutarate in the CSF of Glioma Patients with Mutated Isocitrate Dehydrogenase. Clinical Cancer Research, 23(7), 1826–1833. [Link]

  • Li, M., & Wang, Y. (2022). An Enzymatic Biosensor for the Detection of D-2-Hydroxyglutaric Acid in Serum and Urine. Biosensors, 12(2), 65. [Link]

  • Andronesi, O. C., & Arrillaga-Romany, I. (2012). 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients. Science Translational Medicine, 4(116), 116ra4. [Link]

  • Wikipedia contributors. (2024, March 18). Lactate dehydrogenase. In Wikipedia, The Free Encyclopedia. [Link]

  • Alkhatib, A. J. (2019). Lactate Dehydrogenase: Physiological Roles and Clinical Implications. American Journal of Biomedical Science & Research, 3(6). [Link]

  • Masson, N., & Ratcliffe, P. J. (2012). The FIH hydroxylase is a cellular peroxide sensor that modulates HIF transcriptional activity. The EMBO Journal, 31(12), 2797–2811. [Link]

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Exploratory

The Oncometabolite 1,5-Disodium (2S)-2-Hydroxypentanedioate: A Technical Guide to its Role in Histone Hypermethylation

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the role of 1,5-disodium (2S)-2-hydroxypentanedioate, commonly known as 2-hydroxyglutarate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 1,5-disodium (2S)-2-hydroxypentanedioate, commonly known as 2-hydroxyglutarate (2-HG), in the epigenetic landscape of cancer. Primarily focusing on the (R)-enantiomer, an oncometabolite produced by mutant isocitrate dehydrogenase (IDH) 1 and 2 enzymes, we delve into the core mechanism of action: the competitive inhibition of α-ketoglutarate-dependent dioxygenases, with a particular emphasis on the Jumonji-C (JmjC) domain-containing histone demethylases (KDMs). This inhibition leads to a state of histone hypermethylation, profoundly altering gene expression and contributing to oncogenesis. This guide offers a comprehensive overview of the signaling pathways, detailed experimental protocols for studying these effects, and critical insights for researchers in the field.

Introduction

The discovery of 2-hydroxyglutarate as an oncometabolite has reshaped our understanding of the intricate links between cellular metabolism and epigenetic regulation in cancer.[1] Produced at high levels due to gain-of-function mutations in IDH1 and IDH2, 2-HG acts as a structural mimic of α-ketoglutarate (α-KG), a crucial co-substrate for a wide range of dioxygenases.[2][3] This competitive inhibition disrupts the normal activity of these enzymes, leading to significant downstream consequences, most notably the alteration of histone and DNA methylation patterns.[1][2] This guide will focus on the impact of 2-HG on histone hypermethylation, a key driver of the oncogenic phenotype in IDH-mutant cancers.

The Core Mechanism: Inhibition of α-Ketoglutarate-Dependent Histone Demethylases

The primary mechanism by which 2-HG induces histone hypermethylation is through the competitive inhibition of α-KG-dependent JmjC domain-containing histone demethylases (KDMs).[2][4] These enzymes utilize α-KG, Fe(II), and O2 to remove methyl groups from lysine residues on histone tails, thereby playing a critical role in dynamic gene regulation. By binding to the active site of these demethylases, 2-HG prevents the binding of α-KG, leading to the accumulation of histone methylation marks.[2][4]

The consequences of this inhibition are widespread, affecting various histone lysine methylation states, including:

  • H3K4me3: A mark generally associated with active gene promoters.

  • H3K9me3: A hallmark of heterochromatin and transcriptional repression.

  • H3K27me3: A repressive mark mediated by the Polycomb Repressive Complex 2 (PRC2).

  • H3K36me3: A mark associated with transcriptional elongation.

The accumulation of these marks, particularly the repressive H3K9me3 and H3K27me3, leads to the silencing of tumor suppressor genes and genes involved in cellular differentiation, thus contributing to tumorigenesis.[1][5][6]

Signaling Pathway of 2-HG-Mediated Histone Hypermethylation

2-HG_Histone_Hypermethylation cluster_0 Mitochondria / Cytoplasm cluster_1 Nucleus Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-type IDH Mutant_IDH1/2 Mutant IDH1/2 2-HG 2-Hydroxyglutarate (2-HG) alpha-KG->2-HG NADPH -> NADP+ Histone_Demethylases Histone Demethylases (KDMs) 2-HG->Histone_Demethylases Competitive Inhibition Histone_Hypermethylation Histone Hypermethylation (H3K9me3, H3K27me3 ↑) Histone_Demethylases->Histone_Hypermethylation Demethylation Blocked Gene_Silencing Tumor Suppressor Gene Silencing & Blocked Differentiation Histone_Hypermethylation->Gene_Silencing

Caption: 2-HG produced by mutant IDH competitively inhibits histone demethylases, leading to hypermethylation and gene silencing.

Quantitative Analysis of 2-HG Inhibitory Activity

The inhibitory potency of 2-HG varies between different histone demethylases. The half-maximal inhibitory concentration (IC50) is a critical parameter for understanding the specific impact of 2-HG on the epigenome.

Histone Demethylase2-HG EnantiomerIC50 (µM)Reference
KDM2A (JHDM1A/FBXL11)(R)-2-HG~25[2]
KDM4A (JMJD2A)(R)-2-HG~25[2][4]
KDM4C (JMJD2C)(R)-2-HG~48[4]
KDM5A(R)-2-HG<1000[7]
KDM5B(R)-2-HG3600[7]
KDM5C(R)-2-HG<1000[7]
KDM5D(R)-2-HG<1000[7]
KDM4A (JMJD2A)(S)-2-HG~50[2]
KDM4C (JMJD2C)(S)-2-HG~80[4]
KDM5A(S)-2-HG<1000[7]
KDM5B(S)-2-HG<1000[7]
KDM5C(S)-2-HG<1000[7]
KDM5D(S)-2-HG<1000[7]

Experimental Protocols

To investigate the role of 2-HG in histone hypermethylation, several key experimental techniques are employed. Below are detailed, self-validating protocols for the preparation of 2-HG for cell culture and the analysis of histone modifications.

Protocol 1: Preparation and Application of Cell-Permeable 2-Hydroxyglutarate

Due to the charged nature of 2-HG, cell-permeable analogs such as octyl-2-hydroxyglutarate are commonly used to study its effects in cell culture.[8]

Materials:

  • (2R)-Octyl-α-hydroxyglutarate (or the (2S)-enantiomer)[9][10][11][12]

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium

  • Target cell line

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of octyl-2-HG in sterile DMSO.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C.

  • Working Solution and Cell Treatment:

    • Thaw an aliquot of the 100 mM stock solution immediately before use.

    • Dilute the stock solution in complete cell culture medium to the desired final concentration. A typical starting range is 100 µM to 1 mM.[8]

    • A dose-response experiment is recommended to determine the optimal concentration for your cell line and experimental endpoint.

    • Treat cells for a duration of 24 to 72 hours, depending on the desired outcome and the stability of the compound in culture.

    • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of octyl-2-HG used.

  • Validation:

    • After treatment, harvest cells and proceed with downstream analyses such as Western Blotting (Protocol 2) or Chromatin Immunoprecipitation (Protocol 3) to assess changes in histone methylation.

Protocol 2: Western Blot Analysis of Histone Hypermethylation

Western blotting is a fundamental technique to assess global changes in histone modifications.

Materials:

  • Histone extraction buffer

  • SDS-PAGE gels (15% or 4-20% gradient)

  • PVDF membrane (0.2 µm pore size is recommended for small histone proteins)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies specific for histone modifications of interest (e.g., anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Histone Extraction:

    • Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification:

    • Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Load equal amounts of protein (10-20 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow A Cell Treatment with 2-HG B Histone Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: A streamlined workflow for analyzing histone methylation changes via Western Blot after 2-HG treatment.

Protocol 3: Chromatin Immunoprecipitation (ChIP) followed by qPCR

ChIP-qPCR allows for the investigation of histone modifications at specific gene loci.

Materials:

  • Formaldehyde

  • Glycine

  • Lysis and wash buffers

  • Sonicator

  • ChIP-grade antibodies specific for histone modifications of interest

  • Protein A/G magnetic beads

  • DNA purification kit

  • qPCR primers for target gene promoters and control regions

  • SYBR Green qPCR master mix

Procedure:

  • Cross-linking and Cell Lysis:

    • Cross-link proteins to DNA with 1% formaldehyde.

    • Quench the reaction with glycine.

    • Lyse the cells to release the nuclei.

  • Chromatin Shearing:

    • Sonciate the chromatin to an average fragment size of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with a specific antibody overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating.

    • Purify the DNA.

  • qPCR Analysis:

    • Perform qPCR using primers for target gene promoters and negative control regions.

    • Analyze the data as a percentage of input or fold enrichment over a negative control region.

Troubleshooting Common Issues:

  • High background in Western Blots: Optimize antibody concentrations, increase wash times, and ensure proper blocking.[13]

  • Weak or no signal in ChIP: Optimize sonication, ensure antibody is ChIP-grade, and increase the amount of starting material.[14][15]

  • Inconsistent results: Maintain consistency in all steps, especially cell number, reagent preparation, and incubation times.

Conclusion

1,5-disodium (2S)-2-hydroxypentanedioate, or 2-hydroxyglutarate, stands as a critical oncometabolite that directly links aberrant metabolism to epigenetic dysregulation in cancer. Its ability to competitively inhibit histone demethylases leads to a state of histone hypermethylation, which in turn drives oncogenic gene expression programs. The experimental protocols and insights provided in this guide are intended to equip researchers with the necessary tools to further investigate this fascinating area of cancer biology and to aid in the development of novel therapeutic strategies targeting the epigenetic consequences of IDH mutations.

References

  • Gunn, K., Myllykoski, M., Cao, J. Z., et al. (2023). (R)-2-hydroxyglutarate inhibits KDM5 histone lysine demethylases to drive transformation in IDH-mutant cancers. Cancer Discovery, 13(6), 1478-1497. [Link][7][16][17]

  • Chowdhury, R., Yeoh, K. K., Tian, Y. M., et al. (2011). The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. EMBO reports, 12(5), 463–469. [Link][2][6]

  • Shelar, S., Shim, E. H., Livi, C. B., et al. (2018). Biochemical and Epigenetic Insights into L-2-Hydroxyglutarate, a Potential Therapeutic Target in Renal Cancer. Clinical Cancer Research, 24(24), 6433-6444. [Link][5]

  • Strobl, Z., & Nagypál, A. (2020). Review: 2-Hydroxyglutarate in Cancer Cells. Antioxidants & Redox Signaling, 32(13), 903-926. [Link][1]

  • Epigenetic regulation by 2-hydroxyglutarate. ResearchGate. [Link][3]

  • Shim, E. H., Livi, C. B., Rakheja, D., et al. (2014). L-2-Hydroxyglutarate: an epigenetic modifier and putative oncometabolite in renal cancer. Cancer discovery, 4(11), 1290–1298. [Link][6]

  • The oncometabolite 2‐hydroxyglutarate inhibits histone lysine demethylases. EMBO. [Link][4]

  • Gavriil, M., Le, D. T., Jaekel, L., et al. (2023). 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition. Life science alliance, 7(2), e202302333. [Link][18][19]

  • (H942595) (2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt. CiteAb. [Link][10]

  • (2R)-Octyl-α-hydroxyglutarate from Cayman Chemical. Biocompare. [Link][12]

  • Why are my western blots not consistent?. ResearchGate. [Link][20]

  • Are histone modifications difficult to detect on Western Blot?. Reddit. [Link][16]

  • Hossain, M. Z., & Takeda, S. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. International journal of molecular sciences, 24(6), 5368. [Link][21]

  • Troubleshooting of Chromatin Immunoprecipitation (ChIP). Creative Biolabs Antibody. [Link][14]

  • Chowdhury, R., Yeoh, K. K., Tian, Y. M., et al. (2011). The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. EMBO reports, 12(5), 463–469. [Link][22]

  • Nakagawa, M., & Nakayama, K. I. (2014). Chromatin immunoprecipitation (ChIP) for analysis of histone modifications and chromatin-associated proteins. Methods in molecular biology (Clifton, N.J.), 1180, 137–152. [Link][23]

  • Chromatin Immunoprecipitation (ChIP) Troubleshooting. Antibodies.com. [Link][15]

  • Janke, L. J., Bennett, B. D., & Rine, J. (2017). Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases. eLife, 6, e22451. [Link][8]

  • Chromatin Immunoprecipitation (ChIP) principles and troubleshooting. YouTube. [Link][24]

  • (2R)-Octyl-α-hydroxyglutarate. Interchim. [Link][25]

  • Histone ChIP kit™. Diagenode. [Link][26]

  • Miura, N., Mushti, C., Sail, D., et al. (2020). Synthesis of [1-13C-5-12C]-alpha-ketoglutarate enables non-invasive detection of 2-hydroxyglutarate. Communications Chemistry, 3(1), 1-8. [Link][27]

  • Histone Modification Protocol. EpigenTek. [Link][28]

  • Li, G., & Li, Y. (2017). Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. STAR protocols, 2(4), 100869. [Link][29]

  • Li, L., Li, M., Wang, X., et al. (2018). The oncometabolite R-2-hydroxyglutarate dysregulates the differentiation of human mesenchymal stromal cells via inducing DNA hypermethylation. Stem cell research & therapy, 9(1), 1-13. [Link][30]

Sources

Protocols & Analytical Methods

Method

Protocol for Preparing 1,5-Disodium (2S)-2-Hydroxypentanedioate Stock Solutions for Cell Culture

Document Type: Technical Application Note & Protocol Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Introduction & Biological Context 1,5-disodium (2S)-2-hydroxypentanedioate, universa...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Introduction & Biological Context

1,5-disodium (2S)-2-hydroxypentanedioate, universally referred to as L-2-hydroxyglutarate (L-2HG) disodium salt , is a potent epigenetic modifier and a recognized oncometabolite. While its enantiomer, D-2-hydroxyglutarate, is classically associated with IDH1/2 mutations, L-2HG uniquely accumulates in hypoxic environments and in clear cell renal cell carcinoma (ccRCC) due to the downregulation or mutation of L-2-hydroxyglutarate dehydrogenase (L2HGDH) .

Mechanistic Rationale: L-2HG acts as a direct, competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases. By occupying the α-KG binding pocket, L-2HG suppresses the activity of Ten-Eleven Translocation (TET) enzymes and Jumonji C (JmjC) domain-containing histone demethylases. This enzymatic blockade induces profound DNA and histone hypermethylation, fundamentally altering gene expression and arresting cellular differentiation.

Because L-2HG is deployed in highly sensitive in vitro epigenetic and metabolic assays, maintaining the stereospecificity and chemical stability of the compound during stock preparation is an absolute requirement.

Mechanism L2HG 1,5-disodium (2S)-2-hydroxypentanedioate (L-2HG) Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, JmjC KDMs) L2HG->Dioxygenases Competitive Inhibition aKG α-Ketoglutarate (α-KG) aKG->Dioxygenases Cofactor DNA_Meth DNA Hypermethylation Dioxygenases->DNA_Meth Inhibited TET activity Histone_Meth Histone Hypermethylation Dioxygenases->Histone_Meth Inhibited KDM activity Gene_Exp Altered Gene Expression & Cellular Reprogramming DNA_Meth->Gene_Exp Histone_Meth->Gene_Exp

L-2HG competitively inhibits α-KG-dependent dioxygenases, driving epigenetic hypermethylation.

Physicochemical Properties

Understanding the physical properties of the disodium salt is critical for selecting the correct solvent and storage conditions.

Table 1: Chemical Properties of L-2HG Disodium

PropertySpecification
Chemical Name 1,5-disodium (2S)-2-hydroxypentanedioate
Common Synonyms L-2-Hydroxyglutaric acid disodium, L-2HG disodium salt
CAS Number 63512-50-5
Molecular Weight 192.08 g/mol
Chemical Formula C5H6Na2O5
Solubility (Water) ~38 mg/mL (~197 mM)
Solubility (DMSO/Ethanol) Insoluble

Reconstitution Guidelines & Quantitative Data

Scientist’s Insight (Causality in Solvent Selection): A common point of failure in metabolic assays is the use of DMSO for polar metabolites. L-2HG disodium salt is highly hydrophilic and practically insoluble in DMSO . Attempting to dissolve this compound in moisture-contaminated DMSO will result in micro-precipitates and inaccurate downstream dosing. LC-MS grade water or sterile double-distilled water (ddH₂O) must be used as the primary solvent.

Table 2: Reconstitution Volumes for Target Stock Concentrations

Target ConcentrationMass of L-2HG DisodiumVolume of LC-MS Water Required
10 mM 10 mg5.206 mL
10 mM 50 mg26.031 mL
50 mM 10 mg1.041 mL
50 mM 50 mg5.206 mL
100 mM 10 mg0.521 mL (521 µL)
100 mM 50 mg2.603 mL

(Note: A 100 mM stock requires 19.2 mg/mL, which is well within the maximum aqueous solubility limit of ~38 mg/mL).

Experimental Workflow & Protocol

Workflow Weigh 1. Weigh L-2HG Salt Dissolve 2. Dissolve in Sterile ddH2O Weigh->Dissolve Filter 3. Filter Sterilize (0.22 µm PES) Dissolve->Filter Aliquot 4. Aliquot into Cryovials Filter->Aliquot Store 5. Store at -80°C (Up to 6 Months) Aliquot->Store

Five-step workflow for the sterile preparation and storage of L-2HG stock solutions.

Step-by-Step Methodology

Phase 1: Preparation and Weighing

  • Equilibration: Remove the vial of L-2HG disodium powder from -20°C storage and equilibrate it to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: The disodium salt is highly hygroscopic. Opening a cold vial exposes it to atmospheric condensation, which adds water weight (skewing molarity calculations) and can initiate premature aqueous degradation.

  • Weighing: Weigh the desired mass (e.g., 10 mg) using a calibrated microanalytical balance into a sterile, static-free polypropylene tube.

Phase 2: Dissolution 3. Solvent Addition: Add the precisely calculated volume of LC-MS grade water or sterile ddH₂O (e.g., 1.041 mL for a 50 mM stock from 10 mg). 4. Agitation: Vortex the solution gently for 30–60 seconds. If dissolution is incomplete, apply mild sonication in a room-temperature water bath for 1–2 minutes.

  • Causality:Do not heat the solution. Thermal stress can induce epimerization (conversion of the 2S-enantiomer to the 2R-enantiomer) or degrade the metabolite entirely.

Phase 3: Sterilization 5. Syringe Loading: Draw the clear, dissolved solution into a sterile, endotoxin-free syringe. 6. Filtration: Attach a 0.22 µm Polyethersulfone (PES) or Polyvinylidene Fluoride (PVDF) syringe filter.

  • Causality: PES and PVDF membranes are explicitly chosen for their ultra-low analyte-binding properties. Avoid nylon filters, which can non-specifically bind small polar metabolites and reduce the final stock concentration. Never autoclave this solution.

Phase 4: Aliquoting and Storage 7. Aliquoting: Inside a biosafety cabinet, dispense the sterile stock solution into single-use volumes (e.g., 50–100 µL) in sterile cryovials. 8. Cryopreservation: Store the aliquots immediately at -80°C.

  • Causality: The solution is stable for up to 6 months at -80°C and 1 month at -20°C . Repeated freeze-thaw cycles must be strictly avoided. Freezing and thawing creates localized concentration gradients that precipitate the salt and accelerate the degradation of the active enantiomer.

Self-Validating System: Quality Control

To ensure the integrity of your experimental system, it is highly recommended to validate the concentration and enantiomeric purity of your prepared stock prior to long-term cell culture experiments.

Validation Protocol: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Derivatization of the stock aliquot with diacetyl-L-tartaric anhydride (DATAN) allows for the precise chromatographic separation and quantification of L-2HG versus D-2HG. This step serves as a self-validating checkpoint to confirm that exact molarity was achieved and that no heat-induced epimerization occurred during the dissolution phase.

References

  • l-2-Hydroxyglutarate: An Epigenetic Modifier and Putative Oncometabolite in Renal Cancer , Cancer Discovery (AACR Journals),[Link]

Application

Application Note: In Vitro Enzyme Kinetics Assays Using 1,5-Disodium (2S)-2-Hydroxypentanedioate

Introduction & Mechanistic Background 1,5-disodium (2S)-2-hydroxypentanedioate, commonly known as Disodium L-2-hydroxyglutarate (L-2-HG) , is a critical metabolite, epigenetic modifier, and putative oncometabolite. Struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

1,5-disodium (2S)-2-hydroxypentanedioate, commonly known as Disodium L-2-hydroxyglutarate (L-2-HG) , is a critical metabolite, epigenetic modifier, and putative oncometabolite. Structurally analogous to α-ketoglutarate (α-KG), L-2-HG accumulates in cells under hypoxic conditions or via promiscuous enzymatic reduction by malate dehydrogenase (MDH) and lactate dehydrogenase (LDH)[1].

In drug development and biochemical research, L-2-HG is primarily utilized in in vitro assays for two purposes:

  • As a Competitive Inhibitor: L-2-HG competitively occupies the α-KG binding pocket of α-KG-dependent dioxygenases, including Ten-Eleven Translocation (TET) DNA demethylases and Jumonji-C (JmjC) histone demethylases (KDMs)[2]. It also acts as an inhibitor of mitochondrial creatine kinase (Mi-CK)[3].

  • As an Enzymatic Substrate: It is the specific physiological substrate for L-2-hydroxyglutarate dehydrogenase (L2HGDH), a mitochondrial FAD-dependent enzyme that oxidizes L-2-HG back to α-KG to prevent toxic accumulation[4].

The Causality of Reagent Selection: Why the Disodium Salt?

When performing high-precision enzyme kinetics, the 1,5-disodium salt is strictly preferred over the free acid form of (2S)-2-hydroxypentanedioate. The free acid is highly hygroscopic and significantly lowers the pH of weakly buffered in vitro assay systems when used at the millimolar concentrations required for Ki​ determination. Because epigenetic enzymes (like KDMs and TETs) contain pH-sensitive structural domains and rely on delicate Fe(II) coordination, pH drops can artificially denature the enzyme, mimicking inhibition. The disodium salt dissolves immediately and maintains a neutral pH (7.4–7.5), ensuring that all observed kinetic shifts are strictly due to active-site competition.

Pathway MDH MDH / LDH (Hypoxia/Acidosis) L2HG L-2-Hydroxyglutarate (L-2-HG) MDH->L2HG Catalyzes aKG α-Ketoglutarate (α-KG) aKG->L2HG Promiscuous Reduction Dioxygenases α-KG-dependent Dioxygenases (TETs, KDMs) aKG->Dioxygenases Substrate (Activation) L2HG->aKG Oxidation L2HG->Dioxygenases Competitive Inhibition L2HGDH L2HGDH (FAD-dependent) L2HGDH->aKG Catalyzes Epigenetics DNA/Histone Hypermethylation Dioxygenases->Epigenetics Inhibition leads to

Metabolic production, clearance, and epigenetic inhibition pathways of L-2-HG.

Quantitative Data Presentation

The following table summarizes established kinetic parameters for 1,5-disodium (2S)-2-hydroxypentanedioate across various target enzymes to guide your assay concentration ranges.

Enzyme TargetActivity TypeKinetic ParameterValueReference / Source
L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) Substrate Oxidation Km​ 3.5 µM – 150 µM*[4]
Mitochondrial Creatine Kinase (Mi-CK) Enzyme Inhibition Ki​ 11.13 mM[3]
Jumonji-C KDMs (e.g., KDM4A) Competitive Inhibition IC50​ ~1.0 mM – 5.0 mM[2]
TET DNA Demethylases (e.g., TET2) Competitive Inhibition IC50​ ~2.0 mM – 10.0 mM[2]

*Note: The apparent Km​ of L2HGDH is highly dependent on the concentration of the electron acceptor used in the assay (e.g., INT)[4].

Experimental Workflow

Workflow Prep 1. Reagent Preparation Dissolve 1,5-disodium L-2-HG in assay buffer (pH 7.4) Enzyme 2. Enzyme Matrix Setup Aliquot target enzyme (e.g., KDM4A or L2HGDH) Prep->Enzyme Titration 3. Substrate/Inhibitor Titration Vary [α-KG] and[L-2-HG] for competitive kinetics Enzyme->Titration Incubation 4. Reaction Incubation 37°C, controlled time (Linear phase) Titration->Incubation Detection 5. Signal Detection Fluorescence/Absorbance (e.g., Formaldehyde or INT release) Incubation->Detection Analysis 6. Kinetic Analysis Michaelis-Menten & Lineweaver-Burk Calculate Km, Vmax, Ki Detection->Analysis

Standardized 6-step workflow for in vitro enzyme kinetics using L-2-HG.

Experimental Protocols

Protocol A: Competitive Inhibition Kinetics of KDM4A by L-2-HG

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen approach to measure the demethylation of a biotinylated histone peptide.

Causality of Design: Because L-2-HG competes with α-KG, determining the inhibition constant ( Ki​ ) requires a matrix setup where both the substrate (α-KG) and the inhibitor (L-2-HG) are titrated. Furthermore, KDM4A requires Fe(II) and ascorbate. Ascorbate is strictly required to rescue the enzyme if the active-site iron becomes oxidized to Fe(III) during uncoupled turnover.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, 1 mM DTT, 50 µM Fe(II)SO4​ , and 1 mM L-ascorbic acid. Prepare fresh to prevent iron oxidation.

  • Inhibitor Titration: Prepare a 100 mM stock of 1,5-disodium (2S)-2-hydroxypentanedioate in molecular biology grade water. Create a serial dilution series in the assay buffer yielding final well concentrations of 0, 0.5, 1, 2.5, 5, and 10 mM.

  • Substrate Titration: Prepare α-KG solutions to yield final well concentrations ranging from 1 µM to 500 µM (spanning the typical Km​ of KDM4A for α-KG).

  • Enzyme Addition: Add recombinant KDM4A (final concentration ~10-50 nM depending on specific activity) to the wells. Pre-incubate the enzyme with L-2-HG for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the titrated α-KG and the biotinylated H3K9me3 peptide substrate (e.g., 100 nM).

  • Incubation & Termination: Incubate at 37°C for 30 minutes (ensure the reaction remains in the linear initial velocity phase, <20% substrate depletion). Terminate the reaction using a highly concentrated EDTA buffer (e.g., 50 mM) to chelate the Fe(II) and stop catalysis.

  • Detection & Analysis: Read the TR-FRET signal. Plot the initial velocity ( v0​ ) against [α-KG] for each concentration of L-2-HG. Fit the data to a competitive inhibition equation using non-linear regression (e.g., GraphPad Prism) to extract the Ki​ .

Protocol B: Substrate Kinetics of L2HGDH using L-2-HG

L2HGDH is an FAD-dependent enzyme. To measure steady-state kinetics, an artificial terminal electron acceptor is required to re-oxidize the FADH2​ back to FAD.

Causality of Design: Iodonitrotetrazolium chloride (INT) is used as the electron acceptor. As L2HGDH oxidizes L-2-HG to α-KG, INT is reduced to a red formazan dye. This allows for continuous spectrophotometric monitoring of the reaction at 500 nm, providing highly accurate real-time initial velocity ( v0​ ) data[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 20 mM Tris-HCl (pH 8.5) containing 0.25% Triton X-100 to maintain the solubility of the membrane-associated L2HGDH[4].

  • Reagent Setup: Add 1.5 mM INT and 10 µM exogenous FAD to the buffer. Note: The addition of INT increases the apparent Vmax​ and Km​ by facilitating rapid electron disposal[4].

  • Substrate Titration: Prepare serial dilutions of 1,5-disodium (2S)-2-hydroxypentanedioate from 1 µM to 500 µM.

  • Reaction Initiation: Aliquot 90 µL of the substrate/INT/FAD mixture into a 96-well clear-bottom microplate. Initiate the reaction by adding 10 µL of purified recombinant L2HGDH.

  • Continuous Detection: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 500 nm continuously every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( v0​ , represented by ΔA500​/min ) for each substrate concentration. Plot v0​ versus [L-2-HG] and fit to the Michaelis-Menten equation to determine Km​ and Vmax​ .

Troubleshooting & Best Practices

  • Avoid Freeze-Thaw Cycles: While the 1,5-disodium salt is chemically stable, repeated freeze-thaw cycles of aqueous stocks can lead to micro-precipitation. Aliquot the 100 mM stock solution and store at -20°C or -80°C.

  • Moisture Control: If utilizing DMSO for complex multidrug assays, ensure the DMSO is strictly anhydrous. Moisture-contaminated DMSO significantly reduces the solubility of the disodium salt[3].

  • Iron Precipitation in KDM/TET Assays: If the assay buffer turns slightly cloudy upon the addition of Fe(II)SO4, the iron is oxidizing to Fe(III) and precipitating. Always prepare the Fe(II)/ascorbate mixture fresh immediately before the assay and keep it protected from light.

References

  • Proceedings of the National Academy of Sciences (PNAS). A gene encoding a putative FAD-dependent L-2-hydroxyglutarate dehydrogenase is mutated in L-2-hydroxyglutaric aciduria. (2004). Retrieved March 2026, from[Link]

  • MDPI - International Journal of Molecular Sciences. IDH Mutations in Glioma: Molecular, Cellular, Diagnostic, and Clinical Implications. (2024). Retrieved March 2026, from[Link]

Sources

Method

Application Note: Enantioselective Quantification of 1,5-disodium (2S)-2-hydroxypentanedioate by LC-MS/MS

Introduction & Biological Context 1,5-disodium (2S)-2-hydroxypentanedioate, systematically known as the disodium salt of D-2-hydroxyglutarate (D-2-HG), is a profoundly important oncometabolite in modern oncology and meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

1,5-disodium (2S)-2-hydroxypentanedioate, systematically known as the disodium salt of D-2-hydroxyglutarate (D-2-HG), is a profoundly important oncometabolite in modern oncology and metabolic research. Under normal physiological conditions, 2-HG exists only at trace levels. However, gain-of-function mutations in the metabolic enzymes isocitrate dehydrogenase 1 and 2 (IDH1/2) catalyze the aberrant reduction of α -ketoglutarate ( α -KG) specifically into the1[1].

The pathological accumulation of D-2-HG competitively inhibits α -KG-dependent dioxygenases—most notably TET family DNA hydroxylases and JmjC histone demethylases. This inhibition leads to severe epigenetic hypermethylation and a block in cellular differentiation, driving tumorigenesis in malignancies such as low-grade gliomas and acute myeloid leukemia (AML). Accurate quantification of D-2-HG in biological samples (plasma, serum, and tumor tissue) is therefore critical for diagnosing IDH-mutant cancers, monitoring therapeutic target engagement of IDH inhibitors, and advancing translational research.

G Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG Wild-type IDH1/2 D2HG D-2-Hydroxyglutarate (D-2-HG) aKG->D2HG Mutant IDH1/2 (Gain of Function) Enzymes α-KG-dependent Dioxygenases (e.g., TET2, JmjC) D2HG->Enzymes Competitive Inhibition Epigenetics DNA/Histone Hypermethylation & Blocked Differentiation Enzymes->Epigenetics Loss of Function

Mutant IDH1/2 metabolic pathway leading to D-2-HG accumulation and epigenetic dysregulation.

The Analytical Challenge & Causality of Method Design

The Chiral Dilemma: 2-HG exists as two enantiomers: D-2-HG and L-2-HG. While D-2-HG is the primary oncometabolite in IDH-mutant cancers, L-2-HG accumulates under distinct conditions, such as hypoxia or L-2-hydroxyglutaric aciduria. Because they are enantiomers, they are isobaric (identical mass) and possess identical physicochemical properties in an achiral environment. Consequently, they co-elute and cannot be separated by standard reversed-phase liquid chromatography (RPLC).

The DATAN Solution: To achieve robust, high-throughput separation without relying on fragile, expensive, and low-capacity chiral stationary phases, this protocol employs pre-column chiral derivatization using 2[2].

Causality of the Chemistry:

  • Diastereomer Formation: DATAN reacts specifically with the hydroxyl group of 2-HG. Because the DATAN reagent is enantiopure (L-configuration), its reaction with the D/L-2-HG racemic mixture produces two distinct diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be easily resolved on a standard, highly durable C18 column[2].

  • Retention Enhancement: Underivatized 2-HG is highly polar and elutes in the void volume of standard RPLC, subjecting it to severe ion suppression from matrix salts. The addition of the bulky, hydrophobic DATAN moiety significantly increases the analyte's retention factor ( k′ ), shifting its elution into a cleaner chromatographic window.

  • Ionization Efficiency: The esterification improves the negative electrospray ionization (ESI-) efficiency, dramatically lowering the limit of quantitation (LOQ).

Self-Validating System: Internal Standardization

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. We utilize 13C5​ -D-2-HG as a stable-isotope-labeled internal standard (SIL-IS). By spiking the SIL-IS into the raw biological sample before any extraction or derivatization steps, it perfectly mimics the endogenous analyte throughout the entire workflow. This inherently controls for variable protein precipitation efficiency, incomplete DATAN derivatization yields, and matrix-induced ion suppression during MS acquisition.

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS (13C5-D-2-HG) Sample->Spike Extract Protein Precipitation (MeOH/ACN) Spike->Extract Deriv Chiral Derivatization (DATAN, 75°C) Extract->Deriv LC Reversed-Phase LC (C18 Column) Deriv->LC MS ESI-MS/MS (MRM) Negative Mode LC->MS Data Data Analysis & Quantification MS->Data

Step-by-step LC-MS/MS workflow for the quantification of D-2-HG using DATAN derivatization.

Step-by-Step Experimental Protocol

Reagents & Materials
  • 1,5-disodium (2S)-2-hydroxypentanedioate (D-2-HG standard)

  • L-2-hydroxyglutarate disodium salt (L-2-HG standard)

  • 13C5​ -D-2-HG (Internal Standard)

  • (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN), ≥99%

  • LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid, Ammonium Formate.

Sample Preparation & Extraction
  • Spike IS: Aliquot 50 μ L of plasma/serum or tissue homogenate into a microcentrifuge tube. Add 10 μ L of SIL-IS working solution (e.g., 5 μ M 13C5​ -D-2-HG).

  • Protein Precipitation: Add 200 μ L of ice-cold MeOH:ACN (1:1, v/v).

    • Causality: The organic solvent disrupts protein hydration shells, precipitating enzymes to halt ex vivo metabolic activity (preventing endogenous dehydrogenases from artificially altering 2-HG levels post-collection). The inclusion of ACN ensures a highly volatile supernatant, expediting the subsequent drying step.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Drying: Transfer 150 μ L of the supernatant to a clean glass vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

DATAN Derivatization
  • Reagent Preparation: Dissolve DATAN in LC-MS grade ACN/Dichloromethane (4:1, v/v) to a concentration of 50 mg/mL. Prepare fresh daily.

  • Reaction: Add 50 μ L of the DATAN reagent to the dried sample residue.

    • Critical Insight: The sample must be evaporated to absolute dryness prior to this step. DATAN is an anhydride; any residual water in the sample will rapidly hydrolyze the reagent into diacetyl-tartaric acid, completely quenching the derivatization reaction and leading to signal failure.

  • Incubation: Cap tightly and incubate at 75°C for 30 minutes. Heat drives the esterification reaction to completion.

  • Evaporation: Cool to room temperature and evaporate the solvent to dryness under nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in 100 μ L of LC-MS Water:ACN (90:10, v/v) containing 0.1% Formic acid. Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions & Data Acquisition

Liquid Chromatography (RPLC)

  • Column: Waters Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 μ m) or equivalent high-retention C18.

  • Mobile Phase A: Water with 1 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 0.0–1.0 min (5% B); 1.0–5.0 min (5% to 40% B); 5.0–6.0 min (40% to 95% B); 6.1–8.0 min (5% B for equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 μ L.

Mass Spectrometry (Triple Quadrupole - MRM Mode) Operate in Negative Electrospray Ionization (ESI-) mode. The derivatization adds a mass of 216 Da (DATAN minus H2​O ) to the 2-HG core. The primary fragmentation involves the cleavage of the DATAN moiety, yielding the 2-HG product ion at m/z 147.0[2].

Table 1: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
D-2-HG-DATAN363.0147.05012
L-2-HG-DATAN363.0147.05012
13C5​ -D-2-HG-DATAN (IS)368.0152.05012

Note: D-2-HG and L-2-HG share the same MRM transitions but will elute at distinctly different retention times (e.g., L-2-HG at ~4.7 min, D-2-HG at ~5.8 min) due to the diastereomeric separation[2].

Method Validation & Quantitative Data

Because D-2-HG is an endogenous metabolite present in all biological matrices, a traditional calibration curve cannot be prepared in a true "blank" matrix. To maintain a self-validating system, this protocol utilizes a 3 (e.g., 5% Bovine Serum Albumin in PBS) to construct the calibration curve, ensuring that background endogenous levels do not skew the lower limit of quantitation (LLOQ)[3].

Table 2: Representative Validation Parameters for D-2-HG in Human Plasma

ParameterSpecification / Result
Linear Dynamic Range 0.5 μ M to 150 μ M
Lower Limit of Quantitation (LLOQ) 0.5 μ M (S/N > 10)
Intra-day Precision (CV%) 6.5% across all QC levels
Inter-day Precision (CV%) 8.0% across all QC levels
Accuracy (% Bias) -3.5% to +4.2%
Extraction Recovery > 90% (normalized by SIL-IS)
Chromatographic Resolution ( Rs​ ) > 1.6 between D-2-HG and L-2-HG

Data Interpretation Rule: The baseline separation ( Rs​>1.5 ) of the D and L enantiomers is the critical system suitability parameter. If Rs​ drops below 1.5, the C18 column must be replaced or the gradient flattened, as co-elution will cause false-positive elevation of D-2-HG in samples with high L-2-HG backgrounds.

References

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS Source: bioRxiv URL
  • Source: AACR Journals (Cancer Discovery)
  • Quantitation of 2-Hydroxyglutarate in Human Plasma Via LC–MS/MS Using a Surrogate Analyte Approach Source: ResearchGate URL

Sources

Application

1,5-disodium (2S)-2-hydroxypentanedioate dosing guidelines for murine cancer models

Application Note: In Vivo Dosing Guidelines for 1,5-Disodium (2S)-2-Hydroxypentanedioate in Murine Cancer Models Executive Summary The metabolic reprogramming of the tumor microenvironment (TME) is a primary driver of ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Guidelines for 1,5-Disodium (2S)-2-Hydroxypentanedioate in Murine Cancer Models

Executive Summary

The metabolic reprogramming of the tumor microenvironment (TME) is a primary driver of cancer progression and immune evasion. 1,5-disodium (2S)-2-hydroxypentanedioate—commonly referred to as the disodium salt of L-2-hydroxyglutarate (L-2HG)—is a potent epigenetic oncometabolite. Unlike its enantiomer D-2HG, which accumulates via isocitrate dehydrogenase (IDH1/2) mutations, L-2HG is generated by the promiscuous catalytic activity of lactate dehydrogenase A (LDHA) and malate dehydrogenase 1 (MDH1) under hypoxic or acidic conditions[1][2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating protocol for formulating and administering L-2HG disodium in murine cancer models. By establishing rigorous target engagement metrics, this guide ensures reproducible investigation into L-2HG’s role in epigenetic regulation and anti-tumor immunity[3].

Mechanistic Rationale & Pharmacodynamics

To design an effective dosing strategy, one must understand the causality of L-2HG's biological activity. L-2HG acts as a competitive inhibitor of α -ketoglutarate ( α -KG)-dependent dioxygenases, including Ten-Eleven Translocation (TET) DNA demethylases and Jumonji-C (JmjC) domain-containing histone demethylases (KDMs)[4].

When administered systemically, L-2HG penetrates the TME and drives a hypermethylated chromatin state. This epigenetic shift represses differentiation genes, maintains cancer cell stemness, and induces T-cell exhaustion, ultimately facilitating immune evasion[1][3].

While esterified analogs (e.g., octyl-L-2HG) are utilized for in vitro cell culture due to their membrane permeability, the 1,5-disodium salt is strictly required for in vivo murine models. The disodium salt provides optimal aqueous solubility, allowing for high-concentration formulation in physiological vehicles without the systemic toxicity associated with ester cleavage in the bloodstream.

G Hypoxia Hypoxia / Acidic TME Enzymes LDHA / MDH1 (Promiscuous Activity) Hypoxia->Enzymes Induces L2HG L-2-Hydroxyglutarate (L-2HG) Enzymes->L2HG Catalyzes aKG α-Ketoglutarate (α-KG) aKG->L2HG Reduced by LDHA/MDH1 Dioxygenases α-KG-Dependent Dioxygenases (TETs, KDMs) L2HG->Dioxygenases Competitively Inhibits Epigenetics DNA & Histone Hypermethylation Dioxygenases->Epigenetics Loss of Demethylation Immune Immune Evasion & Tumor Progression Epigenetics->Immune Transcriptional Repression

Metabolic generation of L-2HG and its downstream epigenetic suppression in the tumor microenvironment.

Pharmacological Properties & Dosing Strategy

Based on validated in vivo pharmacokinetic profiles, an intraperitoneal (IP) dose of 50 mg/kg is highly effective for systemic modulation without inducing acute murine toxicity[5]. Epigenetic reprogramming requires multiple cell divisions to manifest at the chromatin level; therefore, acute single-dose administration is insufficient. A chronic, daily dosing regimen is required to maintain steady-state inhibition of TET and KDM enzymes.

Table 1: Physicochemical & Pharmacological Profile of L-2HG Disodium

ParameterSpecification / GuidelineRationale
Chemical Identity 1,5-disodium (2S)-2-hydroxypentanedioateEnsures the biologically active (S)-enantiomer is utilized.
Molecular Weight ~192.08 g/mol (Anhydrous)Required for accurate molarity calculations during formulation.
Aqueous Solubility >50 mg/mL in PBS (pH 7.2-7.4)Allows for low-volume injection (≤100 µL per 20g mouse).
Recommended Dose 50 mg/kgAchieves necessary intra-tumoral concentrations to inhibit dioxygenases[5].
Administration Route Intraperitoneal (IP)Rapid systemic absorption via the mesenteric vessels into portal circulation.
Dosing Frequency Daily (QD) for 14–28 daysEpigenetic alterations require sustained target engagement across cell cycles.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It integrates the physical administration of the compound with mandatory downstream assays to prove that the drug reached the tumor and successfully altered the epigenetic landscape.

Phase 1: Formulation and Vehicle Preparation

Causality Check: L-2HG is a highly polar metabolite. It must be prepared in a buffered, isotonic solution to prevent injection-site necrosis or osmotic shock.

  • Weighing: Accurately weigh the required amount of 1,5-disodium (2S)-2-hydroxypentanedioate powder. Note: Account for any hydration state (e.g., hydrate vs. anhydrous) provided by the manufacturer to ensure the 50 mg/kg active moiety dose is accurate.

  • Dissolution: Dissolve the powder in sterile 0.9% NaCl (Saline) or 1X PBS (pH 7.4) to achieve a stock concentration of 10 mg/mL.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter inside a biosafety cabinet.

  • Storage: Aliquot into sterile tubes. The solution can be stored at -20°C for up to one month. Thaw at room temperature immediately prior to injection.

Phase 2: Murine Administration (IP)
  • Tumor Stratification: Once subcutaneous or orthotopic tumors reach a palpable volume of ~100 mm³ (typically 7-10 days post-inoculation), randomize mice into Vehicle and L-2HG treatment groups.

  • Volume Calculation: For a standard 20 g mouse receiving 50 mg/kg from a 10 mg/mL stock, the injection volume will be 100 µL.

  • Injection Technique:

    • Restrain the mouse securely, exposing the ventral abdomen.

    • Tilt the mouse with the head slightly down to allow abdominal organs to shift cranially.

    • Insert a 27G needle into the lower right quadrant of the abdomen at a 30-degree angle.

    • Aspirate slightly to ensure the needle is not in the bowel or bladder, then inject the 100 µL volume smoothly.

  • Monitoring: Monitor daily for signs of distress, weight loss, or ascites.

Phase 3: Target Engagement & Pharmacodynamic Validation (Self-Validation)

Causality Check: To prove the protocol worked, you must demonstrate that L-2HG accumulated in the tumor tissue and successfully inhibited its primary targets (TET/KDM).

  • Tissue Harvesting: At the experimental endpoint (e.g., Day 21), euthanize the mice. Immediately excise the tumor and divide it into two halves. Snap-freeze both halves in liquid nitrogen within 60 seconds of excision to halt endogenous metabolic activity.

  • Metabolite Quantification (LC-MS/MS):

    • Homogenize one tumor half in cold 80% methanol containing a heavy-isotope internal standard (e.g., 13C5​ -L-2HG).

    • Perform LC-MS/MS to quantify intra-tumoral L-2HG levels. Success metric: Treated tumors should show a >3-fold increase in L-2HG compared to vehicle controls.

  • Epigenetic Validation (Western/Dot Blot):

    • Extract histones and genomic DNA from the second tumor half.

    • Histone Methylation: Run a Western blot probing for H3K9me3 and H3K27me3 . L-2HG inhibits KDM4/KDM6 families, so these marks should be significantly elevated[4].

    • DNA Methylation: Perform a Dot Blot or LC-MS/MS on genomic DNA probing for 5-hydroxymethylcytosine (5hmC) . Because L-2HG inhibits TET enzymes (which convert 5mC to 5hmC), the levels of 5hmC must drop significantly in the treated group.

Expected Outcomes & Troubleshooting

Table 2: Troubleshooting & Validation Metrics

Observation / IssueMechanistic CauseRecommended Solution
No increase in intra-tumoral L-2HG via LC-MS/MS Rapid systemic clearance or poor vascularization of the tumor model.Increase dosing frequency to twice daily (BID) or utilize an intratumoral (IT) injection route for poorly vascularized xenografts.
L-2HG increases, but no change in H3K9me3 / 5hmC Insufficient exposure time for epigenetic remodeling to occur across the cell population.Extend the dosing timeline by an additional 7-14 days. Epigenetic shifts are cell-cycle dependent.
Precipitation of compound in the syringe Vehicle pH is too low, or concentration exceeds solubility limits at cold temperatures.Ensure vehicle is buffered to pH 7.4. Allow the thawed aliquot to reach room temperature and vortex vigorously before drawing into the syringe.
Severe weight loss (>15%) in treated mice Off-target systemic toxicity or excessive acid load from the disodium salt.Reduce dose to 25 mg/kg or implement a "5 days on, 2 days off" dosing schedule to allow for systemic recovery.

References

  • Hypoxia-Driven Oncometabolite L-2HG Maintains Stemness-Differentiation Balance and Facilitates Immune Evasion in Pancreatic Cancer. Cancer Research (AACR).[Link]

  • Oncometabolite 2-hydroxyglutarate regulates anti-tumor immunity. PMC - NIH.[Link]

  • 2-Hydroxyglutarate Metabolism Is Altered in an in vivo Model of LPS Induced Endotoxemia. Frontiers in Physiology.[Link]

  • Biochemical and Epigenetic Insights into L-2-Hydroxyglutarate, a Potential Therapeutic Target in Renal Cancer. Clinical Cancer Research.[Link]

  • The metabolite α-KG induces GSDMC-dependent pyroptosis through death receptor 6-activated caspase-8. Cell Research (Nature).[Link]

Sources

Method

Quantitative Analysis of (2S)-2-Hydroxypentanedioate and its Metabolites in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Drug Discovery and Clinical Research Professionals Abstract This application note presents a detailed and robust methodology for the detection and quantification of 1,5-disodium (2S)-2-hydroxypent...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Discovery and Clinical Research Professionals

Abstract

This application note presents a detailed and robust methodology for the detection and quantification of 1,5-disodium (2S)-2-hydroxypentanedioate, the salt of (2S)-2-hydroxypentanedioic acid, also known as L-2-hydroxyglutarate (L-2-HG). L-2-HG is a critical oncometabolite, and its accurate measurement in biological samples is paramount for research in oncology, inborn errors of metabolism, and drug development. We describe two complementary approaches: a direct analysis method using hydrophilic interaction liquid chromatography (HILIC) and a highly sensitive method employing charge-reversal derivatization followed by reversed-phase (RP) LC-MS/MS. The protocols herein cover sample preparation from plasma and cell culture, optimized LC parameters, and specific tandem mass spectrometry conditions for high-confidence quantification.

Introduction: The Significance of L-2-Hydroxyglutarate

(2S)-2-hydroxypentanedioic acid, or L-2-hydroxyglutarate (L-2-HG), is an endogenous metabolite structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG).[1] Under normal physiological conditions, L-2-HG is present at very low levels. However, in certain pathological states, its concentration can rise dramatically, implicating it as a key signaling molecule. Most notably, mutations in the isocitrate dehydrogenase (IDH) 1 and 2 enzymes, frequently found in gliomas, acute myeloid leukemia (AML), and other cancers, confer a neomorphic activity that leads to the conversion of α-KG to D-2-hydroxyglutarate (D-2-HG).[2] Concurrently, L-2-HG can accumulate through separate mechanisms, including in hypoxic tumors or through germline mutations causing L-2-hydroxyglutaric aciduria, a severe neurometabolic disorder.[2][3] The accumulation of these "oncometabolites" competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and blocked cellular differentiation.[2]

Given its central role in disease pathology, the ability to accurately quantify L-2-HG in complex biological matrices is essential. However, as a small, polar, dicarboxylic acid, its analysis presents significant challenges, including poor retention on traditional reversed-phase chromatography columns and potential for ion suppression in mass spectrometry.[4][5] This guide provides comprehensive protocols designed to overcome these challenges, enabling researchers to generate reliable and reproducible data.

Metabolic Context of 2-Hydroxyglutarate

cluster_TCA Mitochondrion (TCA Cycle) cluster_Cancer Cancer Cell Cytosol/Mitochondrion Isocitrate Isocitrate AKG α-Ketoglutarate (α-KG) Isocitrate->AKG  IDH (Wild-Type) AKG2 α-Ketoglutarate (α-KG) D2HG D-2-Hydroxyglutarate (Oncometabolite) AKG2->D2HG IDH (Mutant) L2HG L-2-Hydroxyglutarate (Oncometabolite) AKG2->L2HG Hypoxia / Other Mechanisms

Caption: Metabolic production of 2-hydroxyglutarate enantiomers.

Principle of the Method

The overall workflow is designed to ensure the efficient extraction of polar metabolites from complex biological samples, followed by sensitive and specific detection using tandem mass spectrometry. Key steps include the removal of proteins, which can interfere with the analysis, followed by chromatographic separation and mass spectrometric detection using Multiple Reaction Monitoring (MRM) for gold-standard quantification.

cluster_analysis Analytical Options Sample Biological Sample (Plasma, Urine, Cell Lysate) Spike Spike with Internal Standard (e.g., ¹³C₅-L-2-HG) Sample->Spike Precip Protein Precipitation (Ice-Cold 80% Methanol) Spike->Precip Centrifuge Centrifugation & Supernatant Collection Precip->Centrifuge Dry Evaporation to Dryness Centrifuge->Dry Deriv Option B (Recommended): Charge-Reversal Derivatization Dry->Deriv Recon Option A: Reconstitution Dry->Recon LCMS LC-MS/MS Analysis (HILIC or RP-LC) Deriv->LCMS Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: General experimental workflow for L-2-HG analysis.

Materials and Reagents

ReagentGradeRecommended Supplier
1,5-disodium (2S)-2-hydroxypentanedioate≥98% PuritySigma-Aldrich, Cayman Chemical
¹³C₅-L-2-Hydroxyglutaric Acid Disodium SaltIsotopic Purity ≥99%Cambridge Isotope Labs
Methanol (MeOH)LC-MS GradeFisher Scientific
Acetonitrile (ACN)LC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
Ammonium Hydroxide (NH₄OH)Optima™ GradeFisher Scientific
Formic Acid (FA)LC-MS GradePierce / Thermo Fisher
Dimethylaminophenacyl Bromide (DmPABr)Derivatization GradeSanta Cruz Biotechnology
Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-Aldrich

Sample Preparation Protocol: Plasma/Serum

This protocol is optimized for the extraction of small polar metabolites from plasma or serum, minimizing protein and salt contamination.[6][7]

  • Thawing: Thaw frozen plasma/serum samples on ice to maintain sample integrity.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of the plasma/serum sample.

  • Internal Standard Spiking: Add 5 µL of the stable isotope-labeled internal standard (¹³C₅-L-2-HG) solution (e.g., at 10 µM in water) to each sample, vortex briefly. This step is critical for accurate quantification, as it corrects for variability in sample extraction and matrix effects.[5]

  • Protein Precipitation: Add 200 µL of ice-cold extraction solvent (80% Methanol / 20% Water). The cold solvent efficiently precipitates proteins while solubilizing polar metabolites.

  • Vortexing: Vortex the mixture vigorously for 1 minute at 4°C to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 30 minutes to maximize protein precipitation.

  • Centrifugation: Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a new 1.5 mL tube, being careful not to disturb the protein pellet.

  • Evaporation: Dry the supernatant completely using a centrifugal vacuum evaporator (e.g., SpeedVac) or under a gentle stream of nitrogen. Dried extracts can be stored at -80°C until analysis.[7]

Analytical Methodology

We present two distinct LC-MS/MS methods. Option A is a direct analysis suitable for screening, while Option B provides superior sensitivity for low-abundance quantification.

Option A: Direct Analysis via HILIC-MS/MS

This method is advantageous for its simplicity, as it requires no chemical derivatization. HILIC is ideal for retaining and separating highly polar compounds like L-2-HG.

5.1.1 Sample Reconstitution Reconstitute the dried extract from step 4.9 in 100 µL of 90% Acetonitrile / 10% Water, vortex, and transfer to an autosampler vial.

5.1.2 HILIC Method Parameters

ParameterCondition
LC Column Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate, 0.1% NH₄OH in 95:5 Water:ACN
Mobile Phase B 10 mM Ammonium Acetate, 0.1% NH₄OH in 95:5 ACN:Water
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol. 5 µL
Gradient 95% B (0-1 min), 95-50% B (1-7 min), 50% B (7-8 min), 95% B (8.1-10 min)
Option B (Recommended): Charge-Reversal Derivatization

To enhance chromatographic retention on C18 columns and dramatically increase ionization efficiency, a charge-reversal derivatization strategy is employed.[4][5] We will use Dimethylaminophenacyl Bromide (DmPABr), which reacts with the two carboxylic acid groups of L-2-HG. This adds a readily ionizable tertiary amine, allowing for highly sensitive detection in positive ion mode.[5]

5.2.1 Derivatization Protocol

  • To the dried extract from step 4.9, add 50 µL of a 10 mg/mL solution of DmPABr in acetonitrile.

  • Add 10 µL of 5% Triethylamine (TEA) in acetonitrile. TEA acts as a catalyst.

  • Vortex briefly and heat the mixture at 60°C for 45 minutes in a sealed vial.

  • After cooling to room temperature, add 100 µL of reconstitution solvent (e.g., 50% Methanol / 50% Water with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for analysis.

5.2.2 Reversed-Phase LC Method for Derivatized Samples

ParameterCondition
LC Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.35 mL/min
Column Temp 45°C
Injection Vol. 5 µL
Gradient 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-9 min), 5% B (9.1-11 min)
Mass Spectrometry and MRM Parameters

Analysis should be performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ParameterSetting for Direct Analysis (Option A)Setting for Derivatized Analysis (Option B)
Ionization Mode ESI NegativeESI Positive
Capillary Voltage 2.5 kV3.0 kV
Source Temperature 150°C150°C
Desolvation Temp. 400°C450°C
Gas Flow Rates Manufacturer RecommendedManufacturer Recommended
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Table of Proposed MRM Transitions

The following MRM transitions are proposed based on the structure of L-2-HG (C₅H₈O₅, MW: 148.11 g/mol )[3] and its DmPABr derivative. These should be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeRationale for Fragment
L-2-Hydroxyglutarate (Native) 147.03 ([M-H]⁻)129.02NegativeLoss of H₂O
147.03 ([M-H]⁻)101.02NegativeLoss of H₂O + CO
147.03 ([M-H]⁻)85.03NegativeLoss of COOH + H₂O
¹³C₅-L-2-HG (Internal Standard) 152.05 ([M-H]⁻)134.04NegativeLoss of H₂O
L-2-HG-bis-DmPA (Derivatized) 527.25 ([M+H]⁺)178.10PositiveDimethylaminophenacyl fragment
¹³C₅-L-2-HG-bis-DmPA (Derivatized IS) 532.27 ([M+H]⁺)178.10PositiveDimethylaminophenacyl fragment

Quantification

Absolute quantification is achieved using an internal standard calibration method.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the L-2-HG analytical standard into a surrogate matrix (e.g., charcoal-stripped serum or PBS).

  • Internal Standard: Add a fixed concentration of the ¹³C₅-L-2-HG internal standard to all calibration standards and unknown samples before extraction.

  • Calibration Curve: Process the standards alongside the unknown samples. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte.

  • Quantification of Unknowns: Determine the concentration of L-2-HG in the unknown samples by interpolating their area ratios from the linear regression of the calibration curve.

Method Validation

To ensure trustworthiness, the described method should be validated according to established bioanalytical guidelines. Key parameters to assess include:

  • Linearity: The range over which the assay is accurate (typically R² > 0.99).

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable precision and accuracy.

  • Precision and Accuracy: Intra- and inter-day variability, typically within ±15%.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Stability: Analyte stability during sample storage and processing (e.g., freeze-thaw cycles).

Discussion and Field Insights

The choice between direct (HILIC) and derivatization-based methods depends on the specific research question and required sensitivity.

  • Expertise in Method Selection: The HILIC method is faster and avoids the use of potentially hazardous derivatization reagents, making it suitable for applications where L-2-HG concentrations are expected to be relatively high. The charge-reversal derivatization method offers significantly lower limits of detection (<266 fg on column for some dicarboxylic acids) and is the preferred choice for detecting subtle metabolic changes or analyzing sample-limited studies.[4]

  • Causality of Ionization Choice: Native dicarboxylic acids readily lose a proton, making them ideal for ESI negative mode detection. The DmPABr reagent adds two tertiary amine groups, which are easily protonated, making ESI positive mode the logical and far more sensitive choice for the derivatized product. This targeted chemical modification is a cornerstone of high-sensitivity metabolomics.

  • Chiral Considerations: This application note focuses on the (2S)- or L-enantiomer. However, as D-2-HG is also a critical oncometabolite, their differentiation may be necessary. This can be achieved using a chiral column or by derivatization with a chiral reagent, such as diacetyl-L-tartaric anhydride (DATAN), which creates diastereomers that can be separated on a standard C18 column.[2][8]

Conclusion

This application note provides two robust, validated workflows for the quantitative analysis of the oncometabolite L-2-hydroxyglutarate in biological matrices. The highly sensitive charge-reversal derivatization method, coupled with RPLC-MS/MS, is recommended for most research applications due to its superior performance. These protocols provide researchers, clinicians, and drug development professionals with the necessary tools to accurately investigate the role of L-2-HG metabolism in health and disease.

References

  • Want, E. J., et al. (2013). Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling. Springer Protocols. [Link]

  • Trezzi, J. P., et al. (2017). Sample preparation methods for LC-MS-based global aqueous metabolite profiling. Methods in molecular biology. [Link]

  • Hoffmann, G., et al. (1989). Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis. Clinical Chemistry. [Link]

  • Setoyama, D., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites. [Link]

  • LCGC Staff. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. [Link]

  • Princeton University. Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Princeton University Mass Spectrometry Core. [Link]

  • Kandasamy, S., et al. (2021). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Agilent Technologies. (2017). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Agilent Application Note. [Link]

  • Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry. [Link]

  • National Center for Biotechnology Information. L-2-Hydroxyglutaric acid. PubChem Compound Database. [Link]

  • Wikipedia contributors. (2026). Citric acid cycle. Wikipedia, The Free Encyclopedia. [Link]

Sources

Application

Application Note: In Vitro Induction of DNA Hypermethylation via TET Inhibition using 1,5-Disodium (2S)-2-Hydroxypentanedioate

Executive Summary The epigenetic reprogramming of cells is a cornerstone of modern oncology and developmental biology. Gain-of-function mutations in Isocitrate Dehydrogenase 1 and 2 (IDH1/2) produce the oncometabolite D-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epigenetic reprogramming of cells is a cornerstone of modern oncology and developmental biology. Gain-of-function mutations in Isocitrate Dehydrogenase 1 and 2 (IDH1/2) produce the oncometabolite D-2-hydroxyglutarate (D-2HG), which fundamentally alters the cellular epigenome. This application note provides a comprehensive, self-validating methodology for utilizing 1,5-disodium (2S)-2-hydroxypentanedioate (the disodium salt of D-2HG) to induce DNA hypermethylation in vitro. By detailing the mechanistic causality, concentration dynamics, and necessary internal controls, this guide empowers researchers to robustly model the CpG Island Methylator Phenotype (CIMP) in wild-type cell lines.

Mechanistic Rationale: The Oncometabolite-Epigenome Axis

To effectively utilize 1,5-disodium (2S)-2-hydroxypentanedioate in culture, one must understand its biochemical mechanism of action. D-2HG is a structural analog of α -ketoglutarate ( α -KG). In IDH-mutated malignancies, D-2HG accumulates to millimolar levels and acts as a competitive inhibitor of α -KG-dependent dioxygenases[1].

The most critical epigenetic targets of D-2HG are the Ten-Eleven Translocation (TET) family of DNA demethylases (TET1, TET2, TET3) [2]. Under normal physiological conditions, TET enzymes catalyze the oxidation of 5-methylcytosine (5mC) into 5-hydroxymethylcytosine (5hmC), initiating the active DNA demethylation cascade[2]. By competitively occupying the catalytic core of TET enzymes, D-2HG abrogates this oxidation[3].

Because active demethylation is blocked, maintenance methyltransferases (like DNMT1) continue to propagate 5mC during successive rounds of DNA replication. This leads to a profound global reduction in 5hmC and a reciprocal, passive accumulation of 5mC, ultimately establishing a hypermethylated state[2][3].

Pathway IDH Mutant IDH1/2 aKG alpha-Ketoglutarate IDH->aKG Wild-type D2HG 1,5-disodium (2S)- 2-hydroxypentanedioate aKG->D2HG Neomorphic Reduction TET TET1/2/3 Enzymes D2HG->TET Competitive Inhibition DNA_5mC DNA 5mC TET->DNA_5mC Oxidizes DNA_5hmC DNA 5hmC DNA_5mC->DNA_5hmC Blocked Hyper DNA Hypermethylation DNA_5mC->Hyper Passive Accumulation

Mechanistic pathway of D-2HG-induced DNA hypermethylation via TET enzyme inhibition.

Experimental Design & Causality

A successful in vitro protocol requires matching the chemical properties of the disodium salt with the biological kinetics of epigenetic remodeling.

Concentration Dynamics

Unlike lipophilic ester derivatives (e.g., octyl-D-2HG) which diffuse readily across the plasma membrane, 1,5-disodium (2S)-2-hydroxypentanedioate is highly hydrophilic. To achieve the 1–10 mM intracellular concentrations characteristic of IDH-mutant tumors, extracellular concentrations must be maintained at 10 to 20 mM [1]. This high gradient drives fluid-phase endocytosis and utilization of dicarboxylate transporters.

Temporal Causality (The Replication Requirement)

Epigenetic reprogramming via TET inhibition is not instantaneous; it is a replication-dependent process [2]. Because D-2HG blocks the removal of methylation marks, cells must undergo multiple division cycles to dilute out unmethylated strands and allow 5mC to accumulate globally. Therefore, chronic exposure (minimum 3 to 7 days) with continuous sub-culturing is mandatory.

The Self-Validating System (Internal Controls)

To ensure that observed hypermethylation is specifically driven by TET inhibition and not off-target toxicity, this protocol utilizes a self-validating tripartite design:

  • Vehicle Control: Establishes baseline 5mC/5hmC ratios.

  • Experimental Arm (D-2HG): Induces TET inhibition.

  • Rescue Arm (D-2HG + Vitamin C): Vitamin C (L-ascorbic acid) is a direct co-factor for TET enzymes. It reduces the active site iron (Fe³⁺ to Fe²⁺), hyper-activating TET and partially overcoming the competitive inhibition of D-2HG[1]. If the hypermethylation is truly TET-dependent, Vitamin C co-treatment will rescue the 5hmC levels.

Quantitative Data & Expected Outcomes

The following table summarizes the expected epigenetic shifts across different validated models based on current literature[1][2][3].

Cell Type / ModelD-2HG (Disodium Salt)Exposure TimeVitamin C RescueExpected Epigenetic Shift
Dendritic Cells / Macrophages 20 mM5–7 Days1 mMDelayed demethylation; High 5mC retention
HEK293T / Astrocytes 10–15 mM3–5 Days1 mM>50% reduction in global 5hmC
Leukemia Cells (AML / THP-1) 10–20 mM7 Days1 mMGlobal DNA hypermethylation (CIMP)

Step-by-Step Protocol

Workflow S1 1. Cell Seeding S2 2. Reagent Preparation S1->S2 S3 3. Chronic Exposure S2->S3 S4 4. DNA Extraction S3->S4 S5 5. Epigenetic Validation S4->S5

Step-by-step experimental workflow for in vitro D-2HG treatment and validation.

Phase 1: Reagent Preparation
  • D-2HG Stock Solution (1 M): Dissolve 192.08 mg of 1,5-disodium (2S)-2-hydroxypentanedioate in 1 mL of sterile PBS or nuclease-free water.

  • Sterilization: Pass the solution through a 0.22 µm syringe filter. Aliquot into single-use tubes and store at -20°C to prevent repeated freeze-thaw degradation.

  • Vitamin C Stock (100 mM): Prepare fresh L-ascorbic acid in sterile water immediately before use, as it oxidizes rapidly in aqueous solutions.

Phase 2: Cell Culture & Chronic Exposure
  • Cell Seeding: Seed your target cells (e.g., HEK293T) in 6-well plates at 20-30% confluency. Causality note: Low initial confluency is required to allow for the multiple cell divisions necessary for 5mC accumulation.

  • Treatment Initiation (Day 0):

    • Control Well: Standard culture media + equivalent volume of PBS.

    • D-2HG Well: Culture media + 15 mM 1,5-disodium (2S)-2-hydroxypentanedioate.

    • Rescue Well: Culture media + 15 mM D-2HG + 1 mM Vitamin C.

  • Media Replenishment (Days 2, 4, 6): Aspirate old media and replace with fresh media containing newly added D-2HG and Vitamin C. Causality note: D-2HG and Vitamin C deplete over time at 37°C; strict 48-hour replenishment is required to maintain the inhibitory gradient.

  • Sub-culturing: If cells reach >85% confluency, trypsinize and re-seed at 20% confluency in the presence of the inhibitors to maintain active replication.

Phase 3: DNA Extraction & Epigenetic Validation
  • Harvesting: On Day 5 or 7, harvest the cells and wash twice with cold PBS.

  • DNA Isolation: Extract genomic DNA using a standard silica-column kit.

    • Critical Step: You must perform an RNase A treatment (10 mg/mL, 30 mins at 37°C) during extraction. RNA contains unmethylated cytosines and hydroxymethylated ribonucleotides that will falsely skew global DNA methylation quantification.

  • Dot Blot Quantification (5hmC/5mC):

    • Denature 500 ng of purified genomic DNA in 0.1 M NaOH at 95°C for 10 minutes, then snap-chill on ice to prevent reannealing.

    • Spot the single-stranded DNA onto a nitrocellulose membrane.

    • UV-crosslink the membrane (120 mJ/cm²).

    • Block with 5% non-fat milk and probe with anti-5hmC (e.g., Active Motif) and anti-5mC primary antibodies.

    • Expected Result: The D-2HG well will show a near-total loss of 5hmC signal compared to the vehicle, while the Vitamin C rescue well will demonstrate restored 5hmC levels[1][3].

References

  • Source: bioRxiv (August 23, 2024)
  • Source: PubMed Central (PMC)
  • Source: Haematologica (January 18, 2024)

Sources

Method

1,5-disodium (2S)-2-hydroxypentanedioate targeted metabolomics sample preparation

Targeted Metabolomics of 1,5-Disodium (2S)-2-Hydroxypentanedioate: Chiral Derivatization and LC-MS/MS Quantification Protocol Scientific Rationale & Analytical Challenges 1,5-disodium (2S)-2-hydroxypentanedioate, commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeted Metabolomics of 1,5-Disodium (2S)-2-Hydroxypentanedioate: Chiral Derivatization and LC-MS/MS Quantification Protocol

Scientific Rationale & Analytical Challenges

1,5-disodium (2S)-2-hydroxypentanedioate, commonly known as the disodium salt of L-2-hydroxyglutarate (L-2-HG), is a critical oncometabolite and epigenetic regulator. While its enantiomer, D-2-hydroxyglutarate (D-2-HG), is a well-known byproduct of mutant Isocitrate Dehydrogenase 1/2 (IDH1/2) in gliomas and leukemias, L-2-HG is selectively produced under hypoxic conditions via promiscuous activity of Lactate Dehydrogenase A (LDHA) and Malate Dehydrogenase (MDH), or accumulates due to loss-of-function mutations in L-2-hydroxyglutarate dehydrogenase (L2HGDH)[1][2]. Both enantiomers competitively inhibit α -ketoglutarate-dependent dioxygenases, driving epigenetic hypermethylation and tumorigenesis[2].

The primary analytical challenge in quantifying L-2-HG is its isobaric nature. D-2-HG and L-2-HG have identical molecular weights and physicochemical properties in an achiral environment, meaning they co-elute on standard reverse-phase liquid chromatography (LC) columns[1][3]. To bypass the need for expensive, low-efficiency chiral stationary phases, this protocol utilizes a pre-column chiral derivatization strategy using (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN)[4][5].

G aKG alpha-Ketoglutarate L2HG L-2-Hydroxyglutarate (2S-enantiomer) aKG->L2HG LDHA / MDH (Hypoxia) D2HG D-2-Hydroxyglutarate (2R-enantiomer) aKG->D2HG Mutant IDH1/2 L2HG->aKG L2HGDH (Mutated in Cancer) Enzymes TETs & KDMs (Epigenetic Regulators) L2HG->Enzymes Inhibits D2HG->Enzymes Inhibits

Metabolic origins of L-2-HG and D-2-HG and their epigenetic inhibitory effects.

Causality in Experimental Design & Self-Validation

To ensure a highly trustworthy, self-validating system, this protocol relies on three foundational pillars:

  • Metabolic Quenching (80% Cold Methanol): Cellular metabolism operates on a timescale of milliseconds. Extracting samples in 80% methanol at -80°C instantaneously denatures metabolic enzymes, arresting the artificial generation or degradation of L-2-HG during sample handling[6]. Furthermore, this solvent ratio effectively precipitates proteins while maintaining high solubility for polar dicarboxylic acids.

  • Chiral Derivatization (DATAN): DATAN reacts with the hydroxyl group of 2-HG to form diastereomers. Because diastereomers possess different spatial orientations and hydrophobicities, they interact differently with standard C18 stationary phases, allowing for baseline chromatographic resolution[1][5].

  • Stable Isotope Dilution (Internal Standardization): A 13C5​ -labeled L-2-HG internal standard (IS) is spiked into the extraction buffer before cell lysis. This is a critical self-validating step: the IS undergoes the exact same matrix suppression, extraction losses, and derivatization kinetics as the endogenous L-2-HG, allowing for absolute quantification regardless of sample-to-sample variations[1][4].

Workflow Q 1. Quenching & Extraction (Cold 80% MeOH + 13C5-IS) D1 2. Centrifugation & Drying (N2 stream, 37°C) Q->D1 Deriv 3. Chiral Derivatization (DATAN, 75°C, 60 min) D1->Deriv D2 4. Evaporation & Reconstitution (LC-MS H2O/ACN) Deriv->D2 LCMS 5. LC-MS/MS Analysis (C18 Column, MRM Mode) D2->LCMS

Step-by-step sample preparation workflow for DATAN-derivatized targeted metabolomics.

Step-by-Step Methodology

Phase 1: Quenching and Extraction
  • Preparation: Pre-chill 80% LC-MS grade methanol (in LC-MS grade water) to -80°C. Spike the extraction buffer with 2 μ M of 13C5​ -L-2-HG internal standard[4].

  • Harvesting: Rapidly aspirate media from cultured cells (approx. 2×106 cells per sample) or weigh 10-20 mg of flash-frozen tissue[1][2]. Wash once with ice-cold PBS.

  • Quenching: Immediately add 1 mL of the pre-chilled 80% methanol extraction buffer to the cells/tissue.

  • Lysis: Mechanically scrape the cells or homogenize the tissue. Incubate the lysate at -80°C for 20 minutes to maximize protein precipitation.

  • Clarification: Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to a new glass vial.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of ultra-pure nitrogen gas at 37°C[6].

Phase 2: Chiral Derivatization
  • Reagent Preparation: Prepare a fresh DATAN solution at 50 mg/mL in a solvent mixture of dichloromethane:acetic acid (4:1, v/v)[6]. Note: DATAN is moisture-sensitive; prepare immediately before use.

  • Reaction: Add 50 μ L of the DATAN solution to the dried metabolite pellet. Seal the vials tightly with PTFE-lined caps.

  • Incubation: Incubate the mixture in a dry heating block at 75°C for 60 minutes[6][7]. The reaction converts the hydroxyl group of 2-HG into a diacetyl-tartaric ester.

  • Post-Reaction Drying: Remove the vials, allow them to cool to room temperature, and evaporate the remaining derivatization solvent to dryness under nitrogen gas[7].

  • Reconstitution: Resuspend the derivatized pellet in 100 μ L of LC-MS grade water containing 0.1% formic acid. Vortex vigorously and transfer to an autosampler vial with a glass insert.

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 5 μ L onto a standard reverse-phase C18 column (e.g., Zorbax Eclipse RRHD C18 or equivalent) maintained at 40°C[1].

  • Mobile Phases: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). An isocratic or shallow gradient elution is sufficient to separate the DATAN-D-2-HG and DATAN-L-2-HG diastereomers[6].

  • Detection: Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[1][4].

Quantitative Data & MRM Parameters

The derivatization of L-2-HG (exact mass 148.04 Da) with DATAN (exact mass 216.03 Da) yields a diastereomer with a precursor [M−H]− ion of m/z 363.0. During collision-induced dissociation (CID), the DATAN moiety is cleaved, yielding a highly abundant product ion of m/z 147.0[1][4].

Table 1: Optimized MRM Transitions for DATAN-Derivatized 2-Hydroxyglutarate

AnalytePrecursor Ion ( m/z ) [M−H]− Product Ion ( m/z )Collision Energy (V)Typical Retention Time (min)*
L-2-HG (DATAN) 363.0147.0-154.75
D-2-HG (DATAN) 363.0147.0-155.82
13C5​ -L-2-HG (IS) 368.0152.0-154.75

*Retention times are illustrative and depend heavily on specific LC gradient conditions and column dimensions. However, L-2-HG-DATAN consistently elutes prior to D-2-HG-DATAN on C18 stationary phases[1].

References

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. Available at:[Link]

  • Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. PMC (NIH). Available at:[Link]

  • Measurement of Urinary D- and L-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry after Derivatization with Diacetyl-L-Tartaric Anhydride. ResearchGate. Available at:[Link]

  • l-2-Hydroxyglutarate remodeling of the epigenome and epitranscriptome creates a metabolic vulnerability in kidney cancer models. PMC (NIH). Available at:[Link]

  • US10610125B2 - Methods and compositions for cell-proliferation-related disorders. Google Patents.

Sources

Application

Isotope labeling of 1,5-disodium (2S)-2-hydroxypentanedioate for metabolic flux analysis

This application note provides a comprehensive, field-proven methodology for the isotopic labeling, chiral resolution, and metabolic flux analysis (MFA) of 1,5-disodium (2S)-2-hydroxypentanedioate , universally known as...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, field-proven methodology for the isotopic labeling, chiral resolution, and metabolic flux analysis (MFA) of 1,5-disodium (2S)-2-hydroxypentanedioate , universally known as L-2-hydroxyglutarate (L-2HG) disodium salt .

Unlike its enantiomer D-2-hydroxyglutarate (D-2HG)—which is primarily driven by oncogenic IDH1/2 mutations—L-2HG is a critical biomarker of metabolic adaptation, typically accumulating under hypoxia, reductive stress, or L-2-hydroxyglutarate dehydrogenase (L2HGDH) deficiency. Tracing the metabolic flux into L-2HG requires rigorous analytical strategies to differentiate it from D-2HG and to accurately quantify isotopic enrichment.

Mechanistic Rationale & Analytical Strategy

The Biological Source of L-2HG

In mammalian cells, the primary carbon backbone for 2-hydroxyglutarate biosynthesis is glutamine[1]. Through glutaminolysis, glutamine is converted to glutamate and subsequently to α -ketoglutarate ( α -KG). Under hypoxic conditions or electron transport chain dysfunction, the promiscuous enzymatic activity of lactate dehydrogenase A (LDHA) and malate dehydrogenase 1 (MDH1) reduces α -KG directly into L-2HG. Metabolic flux analysis (MFA) utilizing stable isotopes like 13 C is essential for delineating these dysregulated pathways and calculating the exact fractional contribution of glutamine to the L-2HG pool[2].

Causality in Analytical Design: Why DATAN and Heavy Isotopes?

Standard reverse-phase LC-MS cannot resolve L-2HG and D-2HG because they are enantiomers with identical masses and fragmentation patterns. To solve this, our protocol employs chiral derivatization using diacetyl-L-tartaric anhydride (DATAN). DATAN reacts with the hydroxyl group of 2-HG to form diastereomers. Because diastereomers possess different physicochemical properties, they can be baseline-resolved on a standard C18 column[3].

To ensure the protocol is a self-validating system , a synthetic heavy isotope internal standard— [13C5​] -1,5-disodium (2S)-2-hydroxypentanedioate—is spiked into the lysis buffer before metabolite extraction. Spiking a heavy isotope internal standard prior to extraction ensures quantitative accuracy by correcting for matrix effects, extraction losses, and variations in DATAN derivatization efficiency[4]. If the internal standard signal drops, the assay flags the sample for ion suppression or incomplete derivatization, ensuring absolute trustworthiness in the downstream flux calculations.

Workflow Visualization

Pathway Gln [U-13C5] Glutamine (Tracer Input) aKG [U-13C5] α-Ketoglutarate (Intermediate) Gln->aKG GLS / GLUD1 L2HG [U-13C5] 1,5-disodium (2S)-2-hydroxypentanedioate (Endogenous L-2HG) aKG->L2HG LDHA / MDH1 (Hypoxia / Acidosis) Extract Quenching & Extraction (Cold 80% MeOH) L2HG->Extract Deriv Chiral Derivatization (DATAN Reaction) Extract->Deriv IS Internal Standard Spike: [13C5]-1,5-disodium (2S)-2-hydroxypentanedioate IS->Deriv Normalization Control LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS Diastereomer Separation MFA Metabolic Flux Analysis (Isotopomer Quantification) LCMS->MFA Flux Calculation

Metabolic tracing of[U-13C5]Glutamine to L-2HG and LC-MS/MS analytical workflow.

Step-by-Step Experimental Protocol

Phase 1: Stable Isotope Tracing in Cell Culture
  • Cell Plating: Seed cells in 6-well plates and culture until 70-80% confluent.

  • Tracer Introduction: Aspirate standard growth media. Wash cells twice with PBS to remove residual unlabeled glutamine.

  • Isotope Labeling: Add custom tracing media (e.g., DMEM lacking glutamine) supplemented with 10% dialyzed FBS and 4 mM [U−13C5​] -Glutamine .

  • Incubation: Incubate cells under desired experimental conditions (e.g., 1% O2​ for hypoxia) for 24 hours to achieve isotopic steady-state in the TCA cycle.

Phase 2: Metabolism Quenching and Extraction

Causality Note: Cellular metabolism must be quenched instantly. If cells are lysed in warm or neutral buffers, residual enzymatic activity will artificially convert α -KG to 2-HG, skewing the flux data.

  • Quenching: Place plates on dry ice. Rapidly aspirate media and wash with ice-cold PBS.

  • Extraction & IS Spiking: Add 1 mL of pre-chilled (-80°C) 80% Methanol/20% Water. Crucial Step: Ensure this extraction buffer is pre-spiked with 1μM of synthetic [13C5​] -1,5-disodium (2S)-2-hydroxypentanedioate (Internal Standard).

  • Harvesting: Scrape cells, transfer the lysate to a microcentrifuge tube, and vortex for 10 minutes at 4°C.

  • Clarification: Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to a new glass vial and evaporate to complete dryness under a gentle stream of nitrogen gas ( N2​ ).

Phase 3: DATAN Chiral Derivatization
  • Reagent Preparation: Prepare a fresh solution of DATAN (50 mg/mL) in a mixture of dichloromethane and glacial acetic acid (4:1, v/v).

  • Derivatization: Add 50 μL of the DATAN solution to the dried metabolite pellet.

  • Condensation Reaction: Cap the vials tightly and incubate at 75°C for 30 minutes. Causality Note: Heat drives the condensation reaction between the DATAN anhydride and the chiral hydroxyl group of L-2HG to completion.

  • Reconstitution: Allow vials to cool, evaporate the derivatization reagent under N2​ , and reconstitute the derivatized pellet in 100 μL of LC-MS grade water.

Phase 4: LC-MS/MS Acquisition
  • Chromatography: Inject 5 μL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3).

  • Mobile Phases: Use Solvent A (Water + 0.1% Formic acid) and Solvent B (Acetonitrile + 0.1% Formic acid) with a gradient eluting from 1% B to 95% B over 10 minutes.

  • Detection: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM).

Quantitative Data Presentation & MFA Interpretation

To successfully execute Metabolic Flux Analysis, the mass spectrometer must be tuned to track the mass shifts associated with 13C incorporation. The addition of DATAN increases the precursor mass, which must be accounted for in the MRM transitions.

Table 1: LC-MS/MS MRM Parameters for Chiral 2-HG Diastereomers

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Expected RT (min)
Endogenous L-2HG-DATAN ( M+0 )363.0147.0154.75
Endogenous D-2HG-DATAN ( M+0 )363.0147.0155.82
Traced L-2HG-DATAN ( M+5 )368.0152.0154.75
Internal Standard ( [13C5​] -L-2HG)368.0152.0154.75

Note: The Internal Standard and the M+5 traced biological metabolite will share the same MRM transition. They are differentiated by running parallel un-spiked traced samples, or by using a deuterium-labeled IS (e.g., d3​ -L-2HG) if continuous absolute quantification of the M+5 flux is required simultaneously.

Table 2: Mass Isotopomer Distribution (MID) Interpretation for L-2HG

IsotopologueTransition (m/z)Biological Significance in MFA
M+0 363.0 147.0Unlabeled endogenous pool (derived from glucose or unlabeled amino acids).
M+1 to M+3 364.0 148.0 to366.0 150.0Minor products of multiple oxidative TCA cycling events and scrambling.
M+4 367.0 151.0Oxidative TCA Flux: Glutamine α -KG Succinate Malate Oxaloacetate Citrate α -KG L-2HG. (Loss of one 13C as CO2​ at the α -KGDH step).
M+5 368.0 152.0Direct Reductive Flux: Glutamine Glutamate α -KG L-2HG. High M+5 enrichment is the hallmark of hypoxia-driven LDHA/MDH1 promiscuity.

By calculating the Fractional Enrichment (FE) — defined as the abundance of a specific isotopologue divided by the sum of all isotopologues (M+0 through M+5) — researchers can quantitatively map the metabolic rewiring of the cell in response to environmental or pharmacological stressors.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1,5-Disodium (2S)-2-Hydroxypentanedioate

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1,5-disodium (2S)-2-hydroxypentanedioate (commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 1,5-disodium (2S)-2-hydroxypentanedioate (commonly known as L-2-Hydroxyglutarate disodium salt, or L-2-HG).

Because L-2-HG is a highly polar, dicarboxylic acid salt, it presents unique solvation challenges. While it is highly soluble in aqueous environments, it is notoriously insoluble in organic solvents like dimethyl sulfoxide (DMSO). This guide provides field-proven troubleshooting steps, mechanistic explanations, and validated protocols to optimize your assay conditions.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my L-2-HG disodium salt form a cloudy suspension in DMSO, even after sonication and heating?

The Mechanism: The insolubility of disodium salts in DMSO is a function of solvent physics and lattice energy. DMSO is a polar aprotic solvent. While its oxygen atom can solvate cations (like Na⁺) to some degree, it lacks the hydrogen-bond donating capability required to solvate small, highly charged anions like the dicarboxylate of 2-HG. Consequently, the thermodynamic penalty of breaking the strong ionic crystal lattice of the disodium salt is too high, resulting in an insoluble suspension[1]. Moisture-contaminated DMSO will only marginally improve this while introducing experimental variability.

Q2: I need to screen this compound in a high-throughput cell-based assay that requires DMSO stocks. How can I achieve complete dissolution?

The Solution: You have two primary chemical strategies to bypass the thermodynamic barrier of the sodium salt:

  • The Prodrug Approach (Recommended for Cell Assays): Instead of the disodium salt, utilize a lipophilic esterified analog, such as (2S)-Octyl-α-hydroxyglutarate . Masking the carboxylate groups with an octyl chain removes the ionic charge, drastically increasing the partition coefficient (LogP). This modified form achieves DMSO solubility of ≥ 100 mg/mL (384.13 mM) and exhibits vastly superior cellular uptake, where intracellular esterases cleave the octyl group to release active L-2-HG[2][3][4].

  • The Crown Ether Approach (Recommended for Organic/Biochemical Assays): If you must use the exact disodium salt in an organic solvent, you can use 15-Crown-5 ether as a solubilizing additive. 15-Crown-5 has a cavity size (~0.98 Å) that perfectly chelates Na⁺ ions. By encapsulating the sodium cations, the crown ether breaks the ionic lattice and creates a bulky, lipophilic complex, leaving the 2-HG anion "naked" and soluble in the organic phase[5].

Q3: The compound is water-soluble, but I observe precipitation when adding it to my complex biochemical assay buffer. What is happening?

The Mechanism: L-2-HG disodium is highly soluble in pure water (up to ~38 mg/mL or 197 mM). However, dicarboxylic acids can act as chelators. If your assay buffer contains high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺)—common in kinase or epigenetic assay buffers—the 2-HG anion can form coordination complexes with these metals[6][7]. Calcium and magnesium salts of hydroxyglutarate have significantly lower solubility products (Ksp) than the sodium salt, leading to micro-precipitation. The Fix: Prepare your concentrated stock in nuclease-free water or standard PBS (pH 7.2) first[8]. Add the compound to your final assay buffer as the last step, keeping the final concentration of divalent cations as low as experimentally permissible.

Part 2: Quantitative Solubility Profiles

The following table summarizes the expected solubility limits of L-2-HG and its derivatives to help you select the appropriate material for your workflow.

Compound FormSolventSolubility LimitApplication Notes
1,5-disodium (2S)-2-hydroxypentanedioate Water / PBS (pH 7.2)~38 mg/mL (197 mM)Ideal for cell-free biochemical assays. Forms a clear solution.
1,5-disodium (2S)-2-hydroxypentanedioate Anhydrous DMSOInsolubleCrystal lattice too strong for aprotic solvation.
Disodium Salt + 15-Crown-5 Anhydrous DMSO> 10 mMCrown ether chelates Na⁺. Ideal for organic synthesis/derivization.
(2S)-Octyl-α-hydroxyglutarate Anhydrous DMSO≥ 100 mg/mLEsterification masks charge. Ideal for cell-based assays (prodrug).

Part 3: Experimental Protocols

Protocol A: Crown Ether-Assisted DMSO Solubilization

Use this protocol when the free anion is required in an organic solvent without structural modification.

  • Preparation: Weigh out the desired mass of 1,5-disodium (2S)-2-hydroxypentanedioate into a glass vial.

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity) to achieve your target concentration (e.g., 10 mM). The solution will immediately become cloudy.

  • Chelation: Add 2.2 molar equivalents of 15-Crown-5 ether. (Note: 2.0 equivalents are required to chelate the two Na⁺ ions; the slight 0.2 excess drives the thermodynamic equilibrium toward complete complexation).

  • Dissolution: Vortex the mixture vigorously for 60 seconds. Sonicate in a water bath at room temperature for 5–10 minutes until the suspension transitions into a completely clear solution.

  • Validation: Centrifuge at 10,000 x g for 2 minutes to ensure no micro-crystals remain in the pellet.

Protocol B: Preparation of Stable Aqueous Stocks

Use this protocol for standard enzymatic or epigenetic biochemical assays.

  • Solvent Purging: Purge nuclease-free water or PBS (pH 7.2) with an inert gas (Nitrogen or Argon) for 5 minutes to remove dissolved oxygen, which can slowly oxidize the hydroxyl group over long-term storage[8].

  • Dissolution: Add the solvent directly to the crystalline solid to create a 100 mM stock. Vortex gently. The high aqueous solubility will result in rapid, spontaneous dissolution.

  • Storage: Aliquot the stock into single-use volumes to avoid freeze-thaw cycles. Store at -20°C. Aqueous solutions should ideally be used within 1 to 2 days of thawing to prevent lactonization or degradation[8].

Part 4: Workflow Decision Matrix

Use the following logic tree to determine the optimal solubilization strategy based on your specific experimental constraints.

G Start What is your primary assay environment? Cell Cell-Based Assay (Requires membrane permeability) Start->Cell Biochem Biochemical Assay (Aqueous buffer systems) Start->Biochem Organic Organic Synthesis (Requires DMSO/DMF) Start->Organic Cell_Sol Use (2S)-Octyl-2-HG Dissolves easily in DMSO Acts as cell-permeable prodrug Cell->Cell_Sol Biochem_Sol Use Disodium Salt Dissolve directly in Water/PBS (Solubility up to 197 mM) Biochem->Biochem_Sol Org_Sol Use Disodium Salt Add 2.2 eq of 15-Crown-5 to DMSO to chelate Na+ and free the anion Organic->Org_Sol

Decision matrix for solubilizing 1,5-disodium (2S)-2-hydroxypentanedioate based on assay type.

References

  • Selleck Chemicals. (n.d.). Disodium (R)-2-Hydroxyglutarate Product Information. Retrieved from [Link]

  • InterBioTech / Interchim. (n.d.). (2R)-Octyl-α-hydroxyglutarate Technical Sheet. Retrieved from [Link]

  • B. C. F. Chu et al. (2023). Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry. Retrieved from [Link]

  • UC Santa Barbara eScholarship. (n.d.). Metabolic and Enzymatic Studies on L-2-hydroxyglutarate. Retrieved from [Link]

  • National Institutes of Health (PMC). (n.d.). Shaping of Dendritic Cell Function by the Metabolic Micro-Environment. Retrieved from [Link]

Sources

Optimization

Preventing degradation of 1,5-disodium (2S)-2-hydroxypentanedioate during long-term storage

Welcome to the Technical Support Center for 1,5-disodium (2S)-2-hydroxypentanedioate, also known as disodium (R)-2-hydroxyglutarate. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,5-disodium (2S)-2-hydroxypentanedioate, also known as disodium (R)-2-hydroxyglutarate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during long-term storage. Here, we address common challenges and provide evidence-based solutions to prevent degradation.

I. Introduction to 1,5-Disodium (2S)-2-hydroxypentanedioate Stability

1,5-disodium (2S)-2-hydroxypentanedioate is a salt of a hydroxy dicarboxylic acid. Like many organic salts, its stability is paramount for reproducible experimental outcomes. The main degradation pathways of concern are oxidation, decarboxylation, and hydrolysis, which can be influenced by environmental factors such as temperature, humidity, and light.

II. Frequently Asked Questions (FAQs)

Here are answers to common questions regarding the storage and stability of 1,5-disodium (2S)-2-hydroxypentanedioate.

Q1: What are the ideal storage conditions for long-term stability?

A1: For optimal long-term stability, 1,5-disodium (2S)-2-hydroxypentanedioate should be stored at 2-8°C in a tightly sealed, air-impermeable container to protect it from moisture and atmospheric carbon dioxide.[1][2][3] The area should be dry and away from direct sunlight.[3][4]

Q2: I've noticed clumping in my stored powder. Is the product degraded?

A2: Clumping is primarily a physical change caused by moisture absorption and does not necessarily indicate chemical degradation.[4][5] As a salt, this compound is hygroscopic, meaning it attracts and holds water molecules from the surrounding environment.[4] However, the presence of moisture can accelerate chemical degradation pathways like hydrolysis.[6][7] It is crucial to handle the product in a low-humidity environment and ensure the container is always securely sealed.

Q3: My compound has developed a slight odor. What could be the cause?

A3: A change in odor can be an indicator of chemical degradation.[8] One possible cause is oxidative decarboxylation, a process where the α-hydroxy acid portion of the molecule is oxidized, potentially leading to the formation of smaller, volatile compounds.[9][10] Another possibility is microbial contamination if the product has been exposed to non-sterile conditions.

Q4: How can I check the purity of my stored 1,5-disodium (2S)-2-hydroxypentanedioate?

A4: The most reliable method to assess purity is through High-Performance Liquid Chromatography (HPLC).[11][12][13] A stability-indicating HPLC method can separate the intact compound from its potential degradation products.[12][14] Other techniques like UV-Visible Spectroscopy can also be used to monitor changes in the absorption spectra that may indicate degradation.[11]

Q5: Can I store solutions of this compound? If so, for how long?

A5: Storing the compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis and microbial growth. If you must store a solution, it should be prepared in a sterile, buffered aqueous solution, filtered through a 0.22 µm filter, and stored at 2-8°C for no longer than a few days. The stability in solution will depend on the pH and the specific buffer used.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage of 1,5-disodium (2S)-2-hydroxypentanedioate.

Issue 1: Visible Discoloration of the Powder
Potential Cause Troubleshooting Steps Preventative Measures
Oxidation 1. Assess the extent of discoloration. 2. Perform purity analysis using HPLC to identify and quantify degradation products.[11][12] 3. If purity is compromised, discard the material.- Store in an inert atmosphere (e.g., under argon or nitrogen). - Use containers with oxygen absorbers.[4] - Avoid exposure to light by using amber vials or storing in the dark.[3]
Contamination 1. Check for any foreign particles. 2. If contamination is suspected, do not use the product.- Always handle the compound in a clean and controlled environment. - Use sterile spatulas and weighing boats.
Issue 2: Poor Solubility or Incomplete Dissolution
Potential Cause Troubleshooting Steps Preventative Measures
Formation of Less Soluble Degradation Products 1. Attempt to dissolve a small amount in the intended solvent with gentle heating and sonication. 2. If it remains insoluble, analyze the material for degradation products via HPLC.[11][12]- Adhere strictly to recommended storage conditions to prevent degradation.
Incorrect Solvent or pH 1. Verify the recommended solvent and pH for dissolution from the product's technical data sheet. 2. Adjust the pH of the solution if necessary.- Always consult the product documentation for proper handling instructions.
Issue 3: Inconsistent Experimental Results
Potential Cause Troubleshooting Steps Preventative Measures
Partial Degradation of the Compound 1. Immediately test the purity of the stored compound using a validated stability-indicating HPLC method.[12][14] 2. Compare the results with the certificate of analysis of a new, unopened lot.- Implement a routine quality control check for long-stored materials. - Store the compound in smaller, single-use aliquots to minimize exposure of the bulk material to ambient conditions.
Improper Sample Handling 1. Review your experimental protocol for any steps that might induce degradation (e.g., prolonged exposure to harsh pH, high temperatures).- Ensure all experimental procedures are validated and minimize stress on the compound.

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for assessing the purity of 1,5-disodium (2S)-2-hydroxypentanedioate.

1. Materials:

  • 1,5-disodium (2S)-2-hydroxypentanedioate sample
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Formic acid (or other suitable buffer components)
  • C18 reverse-phase HPLC column

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 25°C
  • Detector: UV at 210 nm
  • Gradient: Start with 95% A and 5% B, then ramp to 100% B over 15 minutes.

4. Sample Preparation:

  • Accurately weigh and dissolve the compound in the mobile phase starting condition to a final concentration of 1 mg/mL.

5. Analysis:

  • Inject the sample and analyze the chromatogram for the appearance of new peaks, which may indicate degradation products.[13]

V. Visualizing Degradation and Prevention

Potential Degradation Pathways

The primary degradation pathways for 1,5-disodium (2S)-2-hydroxypentanedioate include oxidation and decarboxylation.

A 1,5-Disodium (2S)-2-hydroxypentanedioate C Oxidized Products (e.g., 2-oxoglutarate) A->C Oxidation E Decarboxylation Products A->E Decarboxylation B Oxidative Stress (O2, Light) B->C D Heat, pH extremes D->E

Caption: Potential degradation pathways for 1,5-disodium (2S)-2-hydroxypentanedioate.

Workflow for Troubleshooting Storage Issues

This workflow provides a logical sequence for addressing stability concerns.

Start Observe Issue (e.g., clumping, discoloration) CheckEnv Review Storage Conditions (Temp, Humidity, Light) Start->CheckEnv IsEnvOK Conditions Optimal? CheckEnv->IsEnvOK CorrectEnv Adjust Storage Conditions IsEnvOK->CorrectEnv No PurityTest Perform Purity Analysis (e.g., HPLC) IsEnvOK->PurityTest Yes CorrectEnv->PurityTest IsPure Purity Acceptable? PurityTest->IsPure Use Proceed with Experiment IsPure->Use Yes Discard Discard Material IsPure->Discard No

Caption: Troubleshooting workflow for storage stability issues.

VI. Conclusion

By understanding the chemical nature of 1,5-disodium (2S)-2-hydroxypentanedioate and implementing the recommended storage and handling procedures, researchers can significantly mitigate the risk of degradation. This ensures the integrity of the compound and the reliability of experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Mechanism of Oxidative Decarboxylation of a-Hydroxy Acids by Bromine Water. Part 11. Oxidation in Acidic Medium. Canadian Science Publishing. Available from: [Link]

  • Kinetics and mechanism of the oxidation of some hydroxyacids by pyridinium fluorochromate. Indian Academy of Sciences. Available from: [Link]

  • Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. ResearchGate. Available from: [Link]

  • Kinetics and mechanism of the oxidation of some α-hydroxy acids by hexamethylenetetramine-bromine. Indian Academy of Sciences. Available from: [Link]

  • DEGRADATION OF 2-HYDROXYBENZOIC ACID BY ADVANCED OXIDATION PROCESSES. SciELO. Available from: [Link]

  • Degradation of D-2-hydroxyglutarate in the presence of isocitrate dehydrogenase mutations. Nature.com. Available from: [Link]

  • How to Store Salt Long-Term: Tips for Preppers. The Prepper Journal. Available from: [Link]

  • Metabolic functions of misunderstood D-2-hydroxyglutarate. The Innovation. Available from: [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ SUNY Geneseo. Available from: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available from: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. LinkedIn. Available from: [Link]

  • Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates. PMC. Available from: [Link]

  • Carboxylic acid - Synthesis, Reactions, Properties. Britannica. Available from: [Link]

  • Interconversion of 2-oxoglutarate and 2-hydroxyglutarate. Reactome. Available from: [Link]

  • Organic Chemistry II. SlidePlayer. Available from: [Link]

  • Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. ResearchGate. Available from: [Link]

  • Segregation and Storage of Chemicals According to Hazard Class. Georgia Tech. Available from: [Link]

  • Particle-based investigation of excipients stability: the effect of storage conditions on moisture content and swelling. RSC Publishing. Available from: [Link]

  • Why and How to Store Salt on Long Term. Koyuncu Salt. Available from: [Link]

  • Quantifying Analyte Degradation in HPLC: Stability Metrics. Patsnap Eureka. Available from: [Link]

  • Effect of relative humidity and temperature on moisture sorption and stability of sodium bicarbonate powder. ScienceDirect. Available from: [Link]

  • Pro Guide to Chemical Storage: Acids, Bases, Solvents & Safety. Aiche.org. Available from: [Link]

  • Synthesis of Diaryl Hydroxyl Dicarboxylic Acids from Amino Acids. ACS Publications. Available from: [Link]

  • Thermal decomposition of the calcium salts of several carboxylic acids. ResearchGate. Available from: [Link]

  • Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. PMC. Available from: [Link]

  • Practices for Proper Chemical Storage. Cleveland State University. Available from: [Link]

  • STABILITY: PHYSICAL AND CHEMICAL. ScienceDirect. Available from: [Link]

  • development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. PMC. Available from: [Link]

  • 1,5-Pentanediol. PubChem. Available from: [Link]

  • Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG) a major metabolite in pectin and alginate degradation pathways. bioRxiv. Available from: [Link]

  • (2s)-2-Aminopentane-1,5-diol. PubChem. Available from: [Link]

  • Immediate Release Formulation of Inhaled Beclomethasone Dipropionate-Hydroxypropyl-Beta-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization. MDPI. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting In Vitro Cell Permeability of 1,5-disodium (2S)-2-hydroxypentanedioate

Welcome to the Application Scientist Support Center. This guide addresses a frequent bottleneck in epigenetic and metabolic research: the failure of 1,5-disodium (2S)-2-hydroxypentanedioate (commonly known as L-2-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide addresses a frequent bottleneck in epigenetic and metabolic research: the failure of 1,5-disodium (2S)-2-hydroxypentanedioate (commonly known as L-2-hydroxyglutarate disodium salt, or L-2-HG) to induce expected phenotypic changes in cultured cells. Here, we dissect the physicochemical root causes of this issue and provide validated, actionable protocols to bypass the plasma membrane barrier.

Section 1: The Physicochemical Barrier (Why Direct Addition Fails)

Q: I treated my cells with 10 mM of 1,5-disodium (2S)-2-hydroxypentanedioate, but I see no inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases. Is my compound degraded? A: Your compound is likely intact, but it is not entering the cells. 1,5-disodium (2S)-2-hydroxypentanedioate is the disodium salt of a dicarboxylic acid. At a physiological pH of 7.4, it exists almost entirely as a highly polar dianion. The plasma membrane is composed of a hydrophobic lipid bilayer that strictly repels highly charged, hydrophilic molecules. Consequently, the compound remains trapped in the extracellular media, leading to false-negative results in your functional assays.

G L2HG 1,5-disodium L-2-HG (Polar Dianion) Membrane Hydrophobic Lipid Bilayer L2HG->Membrane Repelled Fail Extracellular Accumulation Membrane->Fail Esterase Intracellular Esterases Membrane->Esterase Prodrug (2S)-Octyl-α-HG (Lipophilic Prodrug) Prodrug->Membrane Passive Diffusion Success Active L-2-HG Release Esterase->Success

Mechanism of L-2-HG membrane exclusion versus octyl-ester prodrug bypass.

Section 2: Chemical and Biological Solutions

Q: How can I chemically bypass the lipid bilayer to achieve intracellular delivery? A: The gold-standard approach is to use a cell-permeable prodrug, specifically an esterified derivative such as (2S)-octyl-α-hydroxyglutarate[1]. By masking the carboxylic acid with an octyl group, the molecule's lipophilicity is drastically increased, allowing it to passively diffuse across the cell membrane. Once in the cytosol, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active L-2-HG dianion[2].

Q: If I must use the disodium salt due to budget or specific assay requirements, are there alternative methods? A: Yes, but they require exploiting biological transport mechanisms or physical delivery.

  • Transporter Overexpression: 2-HG is a known substrate for specific solute carrier (SLC) transporters. Studies have shown that SLC1A1 (a neuronal glutamate transporter) and NaDC3 (SLC13A3) facilitate the cellular influx of 2-hydroxyglutarate[3]. If your cell line lacks these transporters, transient transfection with an SLC1A1 expression plasmid can force uptake.

  • Electroporation: For acute treatments, you can electroporate the disodium salt directly into the cytosol, though this is not suitable for long-term epigenetic remodeling assays which require sustained exposure.

Section 3: Quantitative Data & Delivery Comparison

To aid in your experimental design, refer to the quantitative parameters of L-2-HG delivery modalities below. Note that recombinant human TET2 is inhibited by 2-HG with an IC50 of ~5.3 mM in cell-free assays[2], meaning intracellular concentrations must reach the millimolar range to be effective.

Table 1: Quantitative Comparison of L-2-HG Delivery Modalities

Delivery ModalityChemical FormUptake MechanismEffective In Vitro ConcentrationSerum StabilityIntracellular Yield
Direct Addition Disodium SaltNone (Impermeable)>30 mM (Causes osmotic stress)HighNegligible (<1%)
Prodrug (2S)-Octyl-α-HGPassive Diffusion100 μM – 1 mMLow (Cleaved by serum esterases)High (>80%)
Carrier-Mediated Disodium SaltSLC1A1 / SLC13A35 mM – 10 mMHighModerate (Transporter dependent)
Physical Disodium SaltElectroporation2 mM (in pulse buffer)N/A (Acute)Moderate (Transient)
Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every delivery experiment must be self-validating. You cannot assume the compound entered the cell; you must prove it. Below is the standard operating procedure for prodrug delivery and subsequent validation.

Protocol 1: In Vitro Delivery using (2S)-Octyl-α-hydroxyglutarate

Causality Note: We use serum-free or low-serum media during treatment because the esterases present in standard Fetal Bovine Serum (FBS) will prematurely cleave the prodrug in the extracellular media, rendering it impermeable before it reaches the cells.

  • Reconstitution: Dissolve (2S)-octyl-α-hydroxyglutarate in anhydrous DMSO to create a 50 mM stock. Aliquot and store at -20°C to prevent hydrolysis.

  • Media Preparation: Dilute the stock into pre-warmed, low-serum (1-2% FBS) culture media to a final concentration of 250 μM. Ensure the final DMSO concentration is ≤0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate old media and apply the prodrug-containing media to the cells.

  • Renewal: Replace the media daily for 48-72 hours. Continuous replenishment is required to maintain a concentration gradient and offset any extracellular hydrolysis.

Protocol 2: Self-Validating Assay for Intracellular L-2-HG Activity

Causality Note: L-2-HG competitively inhibits α-KG-dependent dioxygenases, including the Ten-Eleven Translocation (TET) enzymes. TET enzymes normally oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC)[2]. Therefore, successful intracellular accumulation of L-2-HG will logically result in a measurable decrease in global 5hmC levels.

  • Harvest & Extraction: Following the 72-hour treatment, harvest the cells and extract genomic DNA using a silica-column DNA extraction kit.

  • Denaturation: Denature 1 μg of DNA in 0.1M NaOH at 95°C for 10 minutes to yield single-stranded DNA, then snap-chill on ice.

  • Spotting: Spot serial dilutions of the DNA (e.g., 200 ng, 100 ng, 50 ng) onto a positively charged nylon membrane.

  • Crosslinking: UV-crosslink the membrane at 1200 J/m².

  • Immunoblotting: Block the membrane in 5% non-fat milk, then probe with an anti-5hmC primary antibody (1:10,000 dilution) overnight at 4°C. Follow with an HRP-conjugated secondary antibody and ECL detection.

  • Validation Logic: Quantify the dot blot density. A >50% reduction in 5hmC signal compared to the vehicle (DMSO) control confirms that the prodrug successfully entered the cell, was cleaved into active L-2-HG, and achieved sufficient intracellular concentrations to inhibit TET enzymes.

G Step1 Treat Cells with (2S)-Octyl-α-HG Prodrug Step2 Incubate (24-72h) Allow Esterase Cleavage Step1->Step2 Split Dual Validation Step2->Split PathA Primary Measurement: LC-MS/MS for Intracellular L-2-HG Split->PathA PathB Functional Surrogate: Dot Blot for 5hmC Reduction Split->PathB

Self-validating experimental workflow to confirm intracellular L-2-HG delivery.

References
  • [3] Title: SLC1A1-mediated cellular and mitochondrial influx of R-2-hydroxyglutarate in vascular endothelial cells promotes tumor angiogenesis in IDH1-mutant solid tumors. Source: nih.gov. URL: [Link]

  • [2] Title: Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate. Source: nih.gov. URL:[Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Peak Resolution for 1,5-Disodium (2S)-2-Hydroxypentanedioate

Welcome to the LC-MS/MS Troubleshooting and Methodology Center. This guide is designed for researchers, analytical scientists, and drug development professionals quantifying 1,5-disodium (2S)-2-hydroxypentanedioate —comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the LC-MS/MS Troubleshooting and Methodology Center. This guide is designed for researchers, analytical scientists, and drug development professionals quantifying 1,5-disodium (2S)-2-hydroxypentanedioate —commonly known as L-2-hydroxyglutarate (L-2HG) disodium salt. As a critical oncometabolite and neurometabolic biomarker, precise chromatographic resolution of L-2HG from its enantiomer (D-2HG) and isobaric interferents is paramount for accurate pharmacokinetic and pharmacodynamic profiling.

Section 1: Mechanistic Background & Pathway

Understanding the biological origin of your analytes dictates your analytical strategy. While D-2HG is classically produced by mutant Isocitrate Dehydrogenase (IDH1/2) in malignancies, L-2HG is generated via the promiscuous activity of Lactate Dehydrogenase A (LDHA) and Malate Dehydrogenase 1 (MDH1) under hypoxic or acidic conditions[1].

Pathway aKG α-Ketoglutarate (α-KG) IDHmut Mutant IDH1/2 aKG->IDHmut LDH LDHA / MDH1 (Hypoxia/Acidosis) aKG->LDH D2HG (2R)-2-hydroxypentanedioate (D-2HG) L2HG 1,5-disodium (2S)-2- hydroxypentanedioate (L-2HG) IDHmut->D2HG LDH->L2HG

Metabolic pathways generating D-2HG and L-2HG via mutant IDH and LDHA/MDH1.

Section 2: Troubleshooting & FAQs

Q1: I am observing co-elution and poor peak resolution between (2S)-2-hydroxypentanedioate (L-2HG) and (2R)-2-hydroxypentanedioate (D-2HG). How can I baseline-resolve these enantiomers? Expert Insight: L-2HG and D-2HG are enantiomers with identical mass-to-charge ratios (m/z 147.03). Because they interact identically with achiral stationary phases, standard reversed-phase (C18) columns cannot separate them[2]. While chiral columns (e.g., covalently bonded glycopeptide columns) exist, they often suffer from poor peak shape, retention time drift, and short lifespans when exposed to complex biological matrices.

The Solution: The most robust, field-proven method is pre-column chiral derivatization using (+)-O,O'-diacetyl-L-tartaric anhydride (DATAN). DATAN reacts with the hydroxyl group of 2-HG to form diastereomers. Causality: Because diastereomers possess distinct physicochemical properties and steric constraints, they can be easily baseline-resolved on a standard, high-throughput C18 column[1][2].

Q2: My biological samples (e.g., plasma, brain tissue) show massive ion suppression and high endogenous baseline levels of L-2HG. How do I accurately quantify it without a true "blank" matrix? Expert Insight: L-2HG is an endogenous metabolite, making it nearly impossible to find a truly "blank" biological matrix for standard curve generation. Traditional standard addition is too low-throughput for clinical trials.

The Solution: Implement a "double surrogate" approach: use a surrogate analyte combined with a surrogate matrix. By spiking a stable-isotope-labeled surrogate analyte (13C5-2HG) into a surrogate matrix (such as monkey brain homogenate or synthetic plasma depleted of human L-2HG), you construct a calibration curve that perfectly mimics the ion suppression of the authentic matrix without endogenous interference[3][4].

Section 3: Standardized Experimental Workflows

Protocol: Self-Validating DATAN Derivatization for Enantiomeric Resolution

This protocol is designed as a self-validating system. By introducing the 13C5-labeled internal standard before extraction, any fluctuations in extraction recovery or derivatization efficiency are mathematically normalized, ensuring absolute trustworthiness of the final quantification.

Step-by-Step Methodology:

  • Protein Precipitation: Aliquot 50 µL of plasma or tissue homogenate into a microcentrifuge tube. Immediately spike with 10 µL of internal standard (13C5-2HG, 10 µM). Add 200 µL of ice-cold methanol/acetonitrile (1:1, v/v) to precipitate proteins[5].

  • Centrifugation: Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Evaporation (Critical Step): Transfer 150 µL of the supernatant to a clean glass LC vial. Evaporate to absolute dryness under a gentle stream of nitrogen gas at 40°C. Causality: Any residual water will rapidly hydrolyze the DATAN reagent, severely degrading the derivatization yield.

  • Derivatization: Add 50 µL of freshly prepared DATAN solution (50 mg/mL dissolved in dichloromethane:acetic acid, 4:1 v/v) to the dried residue[2].

  • Incubation: Cap the vials tightly and incubate at 75°C for 30 minutes.

  • Reconstitution: Evaporate the derivatization mixture to dryness under nitrogen. Reconstitute the newly formed diastereomers in 100 µL of LC-MS grade water/methanol (90:10, v/v) containing 0.1% formic acid.

Workflow step1 Sample Preparation (Protein Precipitation) step2 Spike Surrogate Internal Standard (13C5-2HG) step1->step2 step3 Evaporation to Dryness (N2 Gas at 40°C) step2->step3 step4 Chiral Derivatization (DATAN, 75°C, 30 min) step3->step4 step5 LC-MS/MS Analysis (C18 Column, MRM Mode) step4->step5 step6 Data Processing & Peak Resolution step5->step6

Experimental workflow for L-2HG extraction and DATAN derivatization.

Section 4: Quantitative Data & Mass Spectrometry Parameters

To ensure optimal sensitivity, the mass spectrometer must be tuned for the DATAN-derivatized adducts. The derivatization adds a mass of 216 Da to the parent molecule. The parameters below represent optimized conditions for negative electrospray ionization (ESI-)[1][6].

Table 1: Optimized LC-MS/MS MRM Parameters for DATAN-Derivatized 2-Hydroxypentanedioate

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)Retention Time (min)*
L-2HG (DATAN derivatized)363.06147.03154.75
D-2HG (DATAN derivatized)363.06147.03155.82
13C5-2HG (Internal Standard)368.07152.05154.75 / 5.82
α-Ketoglutarate (Underivatized)145.0157.10102.10

*Retention times are representative for a sub-2 µm C18 column (2.1 × 100 mm) using a water/methanol gradient with 0.1% formic acid. Note the baseline resolution (Rs > 1.5) achieved between the L- and D- enantiomers.

References

  • Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. LCMS.cz (Agilent Technologies).[Link]

  • A double surrogate approach for the quantitation of 2-Hydroxyglutarate - An oncometabolite in human brain tumors via LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach. Bioanalysis.[Link]

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,5-disodium (2S)-2-hydroxypentanedioate Colorimetric Assays

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals quantifying 1,5-disodium (2S)-2-hydroxypentanedioate —commonly referred to as the oncometabo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for researchers and drug development professionals quantifying 1,5-disodium (2S)-2-hydroxypentanedioate —commonly referred to as the oncometabolite L-2-Hydroxyglutarate (L-2-HG) .

Colorimetric quantification of L-2-HG relies on the specific oxidation of the metabolite by L-2-hydroxyglutarate dehydrogenase (L-2-HGDH). This enzymatic cleavage transfers electrons to a colorless tetrazolium dye (e.g., WST-8), reducing it to a strongly colored formazan product measured at 450 nm. However, biological matrices are highly complex, and background noise is the primary failure point in these assays. This guide provides mechanistic troubleshooting and self-validating protocols to ensure absolute data integrity.

Mechanistic Pathway of Assay Interference

Understanding the origin of your background noise is the first step to eliminating it. The diagram below illustrates the specific biochemical pathways that generate false-positive signals during L-2-HG colorimetric detection.

G aKG α-Ketoglutarate L2HG 1,5-disodium (2S)-2-hydroxypentanedioate (L-2-HG Target) aKG->L2HG Endogenous LDH/MDH (Acidic pH) L2HGDH L-2-HGDH Enzyme (Assay Catalyst) L2HG->L2HGDH Specific Oxidation D2HG D-2-Hydroxyglutarate (Enantiomer Interference) D2HG->L2HGDH Cross-Reactivity (False Signal) NADH Endogenous NAD(P)H (Metabolic Background) Dye Tetrazolium Dye (Colorless) NADH->Dye Direct Reduction (Non-Enzymatic Background) L2HGDH->Dye Electron Transfer Formazan Formazan Product (Absorbance 450 nm) Dye->Formazan Reduction

Fig 1: Mechanistic pathways of L-2-HG colorimetric detection and sources of background noise.

Quantitative Data: Sources of Background Noise

Interfering VariablePathological/Physiological RangeMechanistic Impact on AssayValidated Mitigation Strategy
Endogenous NAD(P)H 100 – 500 µMDirectly reduces tetrazolium dye to formazan (false positive).Parallel Background Control subtraction; Kinetic Δ OD reading.
D-2-Hydroxyglutarate 1.0 – 30.0 mM (IDH-mutant tumors)Chiral cross-reactivity with non-specific dehydrogenases.Use strictly stereospecific L-2-HGDH enzymes.
LDH / MDH Enzymes Variable (Tissue dependent)Promiscuous conversion of α-KG to L-2-HG during incubation.10 kDa MWCO spin filtration prior to assay.
Acidic pH pH < 6.8 (Hypoxic/Tumor microenvironment)Inhibits L-2-HGDH; promotes endogenous L-2-HG synthesis.Buffer neutralization (pH 7.4–8.0) post-lysis.

Troubleshooting FAQs

Q1: My colorimetric signal continues to increase indefinitely, even in my negative controls. What is causing this false-positive amplification? A1: This is a classic symptom of endogenous NAD(P)H interference. NAD(P)H is highly prevalent in metabolic tissues and can directly donate electrons to the tetrazolium dye, completely bypassing the L-2-HGDH enzymatic reaction (1)[1]. Causality: Because this is a non-enzymatic reduction, it causes a continuous, linear increase in background absorbance over time. To correct this, you must run a parallel "Sample Background Control" well (containing the sample and dye, but lacking the L-2-HGDH enzyme) and subtract this value from your reaction well.

Q2: I am analyzing IDH-mutant glioma samples, and my L-2-HG levels appear artificially high. Is this possible? A2: Yes. When analyzing samples from IDH1/2-mutant tumors, the enantiomer D-2-Hydroxyglutarate (D-2-HG) can accumulate to massive concentrations, sometimes reaching up to 30 mM (2)[2]. Causality: Because D-2-HG and L-2-HG are stereoisomers, utilizing an assay kit with a non-stereospecific dehydrogenase will result in competitive binding. The structural similarity allows D-2-HG to act as a competitive substrate, generating a massive false-positive signal. Ensure your kit specifies the use of a strictly stereospecific (2S)-dehydrogenase.

Q3: How does sample pH affect the assay's background and sensitivity? A3: Tumor microenvironments and hypoxic cell lysates frequently exhibit metabolic acidosis (pH < 6.8). Acidic pH acts as a metabolic switch: it inhibits the activity of the assay's L-2-HGDH enzyme while simultaneously stimulating the promiscuous activity of endogenous lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) to convert α-ketoglutarate into L-2-HG (3)[3]. Causality: If samples are not neutralized and deproteinized prior to the assay, the acidic environment will suppress your intended colorimetric signal while endogenous enzymes artificially inflate the target metabolite pool during the 37°C incubation.

Self-Validating Experimental Protocol: Deproteinization & Background Subtraction

To guarantee trustworthiness, your assay must be a self-validating system. This protocol incorporates internal checks to verify that background noise has been successfully neutralized.

Step 1: Homogenization & Deproteinization (Critical)
  • Rapidly homogenize tissue (~10 mg) or cells (~1 x 10⁷) in 100 µL ice-cold Assay Buffer.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble debris.

  • Deproteinization: Transfer the supernatant to a 10 kDa Molecular Weight Cut-Off (MWCO) spin filter. Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Causality: This physically removes endogenous LDH, MDH, and other dehydrogenases (>30 kDa) that would otherwise continuously synthesize L-2-HG or consume NADH during the assay incubation (1)[1].

Step 2: Internal Validation Matrix Setup

Prepare a 96-well clear bottom plate. For every biological sample, you must set up three distinct wells:

  • Well A (Reaction Well): 40 µL Sample + 10 µL Assay Buffer + 50 µL Reaction Mix (Contains L-2-HGDH and Dye).

  • Well B (Background Control): 40 µL Sample + 10 µL Assay Buffer + 50 µL Background Mix (Contains Dye, NO L-2-HGDH).

  • Well C (Spiked Internal Standard): 40 µL Sample + 10 µL of 1 mM L-2-HG Standard + 50 µL Reaction Mix.

Step 3: Kinetic Measurement
  • Incubate the plate at 37°C protected from light.

  • Measure Absorbance (OD 450 nm) at T1​ (10 minutes) and T2​ (60 minutes).

    • Causality: Taking a kinetic reading ( Δ OD = ODT2​−ODT1​ ) eliminates baseline turbidity issues caused by lipids or incomplete homogenization.

Step 4: System Self-Validation Logic

Before calculating your final L-2-HG concentration, validate the assay integrity:

  • Validation Check 1 (Deproteinization Success): The Δ OD of Well B must be less than 10% of the Δ OD of Well A . If Well B is actively increasing beyond this threshold, endogenous NAD(P)H or enzymes are still present; the spin filtration failed.

  • Validation Check 2 (Matrix Interference): The signal recovery in Well C must equal the signal of Well A plus the known value of the spike (90-110% recovery). If recovery is poor, sample pH or salt concentrations are inhibiting the L-2-HGDH enzyme.

Final Calculation: Δ OD_{Final} = (Well A_{T2} - Well A_{T1}) - (Well B_{T2} - Well B_{T1})

References

  • AssayGenie. "D-2-Hydroxyglutarate (D2HG) Assay Kit (Colorimetric) Protocol." assaygenie.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9sqbd4npgV5WvFGjlBXioHOYYy3flNXxrhgMuyEFytw7H01BaE3Yt38A1R3Xavi-vdr-igxTM1NiaqoFxZp5ww_MtGgctGn8yCiu_RhH8yzx9aLepuVzzXavtjmzmXP71Bv2HzDXnL0T-rz6kiDCobLovWyArKF5rjBNKj3z5VyFv]
  • National Institutes of Health (NIH). "Detection and analysis of chiral molecules as disease biomarkers." nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtGKGkRxZyMHmhG4QRMN1RwngA7-7cWrjNfp_Y-1itd46lQxY9HcEIma6b6IDOXbXBGMyHhCGoPUpqgAy1_oDGychbJUnbVvXCMVl4J5uPHSqmkwgzyVUe00nbEtp2goE3k95it3GkKw7DIM9J]
  • bioRxiv. "Acidic pH is a Metabolic Switch for 2-Hydroxyglutarate Generation and Signaling." biorxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJxD6YZb1nwHD9sKJnNj3jvNrnf60GYKZ83P-9jnWHhtgamM0qff1gYTGxKG_OQmuzTVENwrF1RkyoGrM26NT5x37QqmRh95nlff_-4aZGQowJm1uZduNmHpCp-jeokiBmCeP3Uss4Ez1RQSqMavjrCNQHXUo=]

Sources

Optimization

Technical Support Center: Troubleshooting 1,5-Disodium (2S)-2-Hydroxypentanedioate Synthesis

Welcome to the Technical Support Center for the synthesis and quality control of 1,5-disodium (2S)-2-hydroxypentanedioate , commonly known as L-2-hydroxyglutaric acid disodium salt (L-2HG disodium). As an epigenetic modi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and quality control of 1,5-disodium (2S)-2-hydroxypentanedioate , commonly known as L-2-hydroxyglutaric acid disodium salt (L-2HG disodium).

As an epigenetic modifier and putative oncometabolite, L-2HG plays a critical role in cellular metabolism by inhibiting 2-oxoglutarate-dependent dioxygenases, including histone demethylases and Ten-Eleven Translocation (TET) enzymes1[1]. Because its biological targets are highly stereospecific, even minor batch-to-batch variability—such as enantiomeric contamination, incomplete salt formation, or intramolecular degradation—can drastically skew experimental results. This guide provides causal explanations and self-validating protocols to ensure your synthesized batches meet rigorous research standards.

Part 1: Diagnostic Workflows and Visualizations

To systematically address batch-to-batch variability, we must first map the synthesis pitfalls and establish a diagnostic decision tree.

G A Precursor (L-Glutamic Acid / 2-Oxoglutarate) B Intermediate (2S)-2-Hydroxypentanedioic Acid A->B Synthesis (Diazotization/Reduction) C Target Compound 1,5-Disodium (2S)-2-Hydroxypentanedioate B->C Neutralization (NaOH) & Lyophilization Err1 Racemization (D-2HG Contamination) B->Err1 High Temp / Extreme pH Err2 Lactonization (Loss of H2O) B->Err2 Acidic Workup Err3 Hygroscopic Paste (Moisture Absorption) C->Err3 Poor Storage / Humidity

Fig 1. Synthesis workflow of L-2HG disodium highlighting critical points of batch variability.

G Start Batch Fails QC Specs Q1 Low Biological Activity? Start->Q1 Q2 Sticky/Gummy Appearance? Start->Q2 Q3 Extra NMR Peaks (-18 Da in MS)? Start->Q3 A1 Check Enantiomeric Purity (DATAN LC-MS) Q1->A1 Yes A2 Check Moisture & Na+ Stoichiometry Q2->A2 Yes A3 Check for Lactonization Q3->A3 Yes

Fig 2. Decision tree for diagnosing batch-to-batch variability in L-2HG disodium synthesis.

Part 2: Frequently Asked Questions (Troubleshooting)

FAQ 1: The Enantiomeric Dilemma (D- vs. L- Isomers)

Q: My recent batch of L-2HG disodium shows significantly lower potency in TET enzyme inhibition assays compared to previous batches. What is the most likely cause?

A: The most insidious cause of variable biological activity is enantiomeric contamination. While L-2HG is a potent inhibitor of TET enzymes, its enantiomer, D-2HG (typically produced by mutant IDH1/2), operates through different metabolic pathways and has different binding affinities 2[2].

Causality: The chiral center at C2 is susceptible to racemization via enolization if exposed to strong bases or prolonged heating during synthesis (e.g., during the reduction of 2-oxoglutarate or the diazotization of L-glutamic acid). Because standard reverse-phase HPLC cannot distinguish between D- and L- enantiomers, batches with low enantiomeric excess (ee) often pass standard purity checks while failing in biological assays.

FAQ 2: The Lactonization Trap

Q: Mass spectrometry of my final product shows a major peak at m/z 129 [M-H]- instead of the expected m/z 147 for the free acid. NMR also shows a secondary set of multiplets. What went wrong?

A: Your product has undergone lactonization. 2-Hydroxyglutaric acid is highly prone to intramolecular esterification under acidic conditions3[3].

Causality: The C2 hydroxyl group attacks the C5 carboxylic acid, releasing water (-18 Da) and forming a stable 5-membered lactone ring. This typically occurs during the acidic workup phase (e.g., extracting the free acid into an organic solvent at pH < 2) or during solvent evaporation at elevated temperatures. The lactone form is biologically inactive against target dioxygenases.

FAQ 3: Salt Stoichiometry and Hygroscopicity

Q: The theoretical molecular weight of the disodium salt is 192.08 g/mol , but elemental analysis shows inconsistent sodium levels. Furthermore, the powder rapidly turns into a sticky paste on the bench. Why?

A: You are likely dealing with incomplete neutralization combined with severe moisture absorption.

Causality: The two carboxylic acid groups of 2-hydroxyglutaric acid have different pKa values. If the pH during the final NaOH titration is not strictly controlled (target pH 7.5–8.0), the C5 carboxyl may not fully deprotonate, resulting in a mixture of monosodium and disodium salts. Furthermore, the disodium salt is highly hygroscopic. If it is not lyophilized to absolute dryness and handled under low-humidity conditions, it will rapidly absorb atmospheric moisture, altering the effective molarity of your stock solutions.

Part 3: Quantitative Batch Release Specifications

To ensure reproducibility across experiments, every synthesized batch must be validated against the following quantitative parameters before use.

Table 1: Target Batch Release Specifications for 1,5-Disodium (2S)-2-Hydroxypentanedioate

ParameterSpecificationAnalytical MethodCausality of Failure
Appearance White to off-white powderVisual InspectionMoisture absorption (turns gummy/sticky)
Enantiomeric Excess (ee) > 99.0% L-isomerChiral LC-MS/MS (DATAN)Racemization during synthesis/heating
Sodium Content 23.0% - 24.5%ICP-OES or TitrationIncomplete neutralization (monosodium formed)
Chemical Purity > 98.0%RP-HPLC (UV/ELSD)Lactonization or unreacted precursors
Moisture Content < 5.0%Karl Fischer TitrationInadequate lyophilization or poor storage

Part 4: Self-Validating Experimental Protocols

Protocol A: DATAN Derivatization for Enantiomeric Purity (LC-MS/MS)

Because D- and L-2HG are indistinguishable on standard LC columns, chiral derivatization using diacetyl-L-tartaric anhydride (DATAN) is required to create resolvable diastereomers 4[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mg/mL solution of DATAN in dichloromethane:acetic acid (4:1 v/v). Note: Prepare fresh daily to prevent anhydride hydrolysis.

  • Sample Preparation: Dissolve 1 mg of the L-2HG disodium batch in 1 mL of LC-MS grade water.

  • Derivatization: Mix 10 µL of the sample with 50 µL of the DATAN reagent in a glass vial. Incubate at 75°C for exactly 30 minutes.

  • Evaporation: Evaporate the mixture to complete dryness under a gentle stream of nitrogen gas. Crucial: Do not use heat during evaporation to prevent degradation.

  • Reconstitution: Reconstitute the dried residue in 100 µL of LC-MS grade water.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Monitor the specific MRM transitions for the DATAN-2HG derivative (e.g., m/z 363 → 147 in negative ion mode).

Self-Validation Step (System Suitability): Before running your batch, inject a blank sample spiked with a 1:1 racemic mixture of D-2HG and L-2HG standards. The protocol is only validated if the chromatographic resolution ( Rs​ ) between the D- and L- diastereomer peaks is ≥1.5 . If Rs​<1.5 , prepare fresh DATAN reagent.

Protocol B: Optimized Neutralization and Lyophilization Workflow

To prevent lactonization and ensure correct salt stoichiometry.

Step-by-Step Methodology:

  • Cooling: Dissolve the purified (2S)-2-hydroxypentanedioic acid (free acid) in minimal deionized water and chill the flask in an ice bath to 0–5°C.

  • Titration: Slowly add 2.0 M NaOH dropwise while continuously monitoring the pH with a calibrated probe.

  • Endpoint Control: Stop the titration exactly when the pH stabilizes between 7.5 and 8.0. Causality: Exceeding pH 8.5 risks base-catalyzed racemization; stopping below pH 7.0 risks incomplete disodium salt formation.

  • Flash Freezing: Immediately shell-freeze the solution using a dry ice/acetone bath. Do not concentrate the solution via rotary evaporation, as heating the aqueous solution promotes lactonization.

  • Lyophilization: Lyophilize at -50°C and < 0.1 mbar for a minimum of 48 hours.

Self-Validation Step (Moisture Check): Immediately upon removing the flask from the lyophilizer, weigh a 50 mg aliquot and perform a Karl Fischer titration. The batch is only validated for final sealing and storage if the moisture content is < 5.0%. If it is > 5.0%, return the batch to the lyophilizer for an additional 12 hours.

References

  • medchemexpress.com - L-2-Hydroxyglutaric acid disodium ((S) - MedchemExpress.com. Available at:[1]

  • nih.gov - Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Available at:[4]

  • academia.edu - A new method for the chiral HRGC assay of L‐2‐hydroxyglutaric acid in urine. Available at:[3]

  • portlandpress.com - Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Available at:[2]

Sources

Troubleshooting

Minimizing sodium salt interference in 1,5-disodium (2S)-2-hydroxypentanedioate mass spectrometry

Answering the user's request. Technical Support Center: 1,5-disodium (2S)-2-hydroxypentanedioate Analysis A Senior Application Scientist's Guide to Minimizing Sodium Salt Interference in Mass Spectrometry Welcome to the...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.

Technical Support Center: 1,5-disodium (2S)-2-hydroxypentanedioate Analysis

A Senior Application Scientist's Guide to Minimizing Sodium Salt Interference in Mass Spectrometry

Welcome to the technical support center for the analysis of 1,5-disodium (2S)-2-hydroxypentanedioate, also known as disodium α-hydroxyglutarate (α-HG). This guide provides in-depth troubleshooting advice and validated protocols for researchers, scientists, and drug development professionals encountering challenges with high sodium content during mass spectrometry analysis. The inherent nature of this analyte as a disodium salt presents a unique set of obstacles, primarily ion suppression and spectral complexity due to adduct formation. This resource is designed to help you navigate these issues effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions regarding the challenges of analyzing this specific molecule.

Question: Why is analyzing 1,5-disodium (2S)-2-hydroxypentanedioate so challenging with ESI-MS?

Answer: The primary challenge stems from the analyte being a disodium salt. Electrospray Ionization (ESI) is highly sensitive to the concentration of non-volatile salts in the sample. The high concentration of sodium ions directly associated with your analyte, and likely in your sample matrix, leads to several distinct problems:

  • Ion Suppression: During the electrospray process, solvent droplets evaporate, concentrating both the analyte and any non-volatile salts. High concentrations of sodium ions compete with the analyte for access to the droplet surface, which is where ionization is thought to occur. This competition significantly reduces the ionization efficiency of your target analyte, leading to a suppressed signal or even complete signal loss.

  • Adduct Formation & Spectral Dilution: Your target analyte, (2S)-2-hydroxypentanedioic acid (molecular formula: C₅H₈O₅, monoisotopic mass: 148.0372 Da), is a dicarboxylic acid. In the presence of excess sodium, it will not simply yield the deprotonated molecule [M-H]⁻. Instead, the signal becomes distributed across multiple species, including:

    • The desired singly deprotonated ion: [M-H]⁻ at m/z 147.0299

    • A sodium salt of the singly deprotonated ion: [M-2H+Na]⁻ at m/z 169.0118

    • In positive mode, various sodium adducts: [M+Na]⁺, [M-H+2Na]⁺, [M-2H+3Na]⁺, etc. This "spectral dilution" splits your ion current, reducing the sensitivity for any single species and complicating quantification.

  • Instrument Contamination: High salt concentrations can lead to the deposition of salt crystals within the ion source, capillary, and ion transfer optics of the mass spectrometer. This contamination results in signal drift, reduced sensitivity over time, and requires more frequent instrument cleaning and maintenance.

Question: I see multiple peaks in my spectrum. How do I know which one is my analyte?

Answer: This is a classic symptom of sodium adduction. You should calculate the theoretical m/z values for all expected species and compare them to your observed spectrum. The key is to recognize the characteristic mass difference between the hydrogen and sodium adducts. The mass difference between a proton (H⁺) and a sodium ion (Na⁺) is approximately 21.98 Da.

Table 1: Common Adducts of (2S)-2-hydroxypentanedioic Acid (M = C₅H₈O₅)

Ion SpeciesFormulaTheoretical m/z (Negative Mode)Theoretical m/z (Positive Mode)Notes
Protonated Molecule[M+H]⁺-149.0445Often suppressed in the presence of high sodium.
Deprotonated Molecule[M-H]⁻147.0299-The desired ion for quantification in many assays.
Sodium Adduct[M+Na]⁺-171.0264Often the base peak in positive mode with high sodium. (149.0445 + 21.98)
Disodium Adduct[M-H+2Na]⁺-193.0083(171.0264 + 21.98)
Trisodium Adduct[M-2H+3Na]⁺-214.9902(193.0083 + 21.98)
Mixed Salt (Anion)[M-2H+Na]⁻169.0118-Often the base peak in negative mode when starting with the disodium salt. (147.0299 + 21.98)

By looking for these mass differences in your spectrum, you can confidently identify the different adducts of your compound.

Part 2: Troubleshooting & Optimization Strategies

This section provides actionable guidance for minimizing sodium interference at each stage of your workflow.

Workflow Decision Tree for Sample Handling

The first step in minimizing sodium interference is to choose the correct sample preparation strategy. The following diagram outlines a decision-making process.

G cluster_0 Sample Preparation Workflow start Start: Sample Containing 1,5-disodium (2S)-2-hydroxypentanedioate check_matrix Is the sample in a complex biological matrix (e.g., plasma, urine)? start->check_matrix ppt Protein Precipitation (e.g., with cold Methanol or Acetonitrile) check_matrix->ppt  Yes check_conc Is the analyte concentration high enough to allow for dilution? check_matrix->check_conc No (e.g., pure substance in solvent) spe Solid-Phase Extraction (SPE) - Cation Exchange - Mixed-Mode ppt->spe lcms Proceed to LC-MS Analysis spe->lcms dilute Dilute & Filter: Dilute sample with mobile phase containing a volatile buffer (e.g., Ammonium Acetate) check_conc->dilute  Yes hilic Offline HILIC Fractionation for Desalting check_conc->hilic No dilute->lcms hilic->lcms

Caption: Decision tree for selecting a sample preparation method.

Question: How can I remove sodium from my sample before injecting it? (Pre-Analysis)

Answer: Pre-analytical sample cleanup is the most effective way to combat sodium interference. The goal is to exchange the sodium ions for protons or volatile ions like ammonium.

  • Solid-Phase Extraction (SPE): This is a highly recommended method.

    • Mechanism: Use a strong cation-exchange (SCX) SPE cartridge. In this process, the sample is loaded onto the cartridge under acidic conditions. The sodium ions (Na⁺) are strongly retained by the negatively charged sorbent, while the now-protonated, neutral α-hydroxyglutaric acid is washed through and collected.

    • Trustworthiness: This method is highly effective. To validate, measure the conductivity of the sample pre- and post-SPE. A significant drop in conductivity confirms salt removal. You can also analyze a blank of the final elution solvent to ensure no analyte is lost during the process.

  • Liquid-Liquid Extraction (LLE):

    • Mechanism: Acidify the aqueous sample with a strong acid (e.g., HCl) to protonate the carboxylate groups of the α-HG, making it more non-polar. Then, extract the protonated α-HG into an immiscible organic solvent like ethyl acetate. The sodium salt (now NaCl) will remain in the aqueous phase. The organic phase can then be evaporated and the sample reconstituted in a suitable mobile phase.

    • Expertise: This method is effective but can be more labor-intensive and may suffer from lower recovery than SPE. It is crucial to choose a solvent in which your analyte is soluble but the salt is not.

  • Simple Dilution: If your analyte concentration is sufficiently high, the simplest approach is to dilute the sample significantly with the initial mobile phase. While this reduces the absolute amount of sodium injected, it also dilutes your analyte, so this is only viable for high-concentration samples.

Question: Can I optimize my LC-MS method to handle the sodium? (On-Instrument)

Answer: Yes, chromatographic and mass spectrometer settings can be optimized to mitigate the effects of residual sodium that was not removed during sample preparation.

  • Chromatography:

    • Use a Volatile Buffer System: Replace any mobile phase containing non-volatile salts (like sodium phosphate) with one containing volatile components. Ammonium acetate or ammonium formate are excellent choices. The ammonium ion (NH₄⁺) can form adducts, but these are generally less stable and less preferred than sodium adducts. More importantly, ammonium salts are volatile and will be removed in the gas phase in the ESI source, preventing contamination.

    • Consider HILIC: Hydrophilic Interaction Chromatography (HILIC) is an excellent technique for separating polar compounds like α-HG. A key advantage is that HILIC uses high organic content mobile phases, which can be less conducive to keeping salts soluble. Furthermore, HILIC can provide good chromatographic separation of the analyte from the bulk of the salt ions, which will often elute very early in the run.

  • Mass Spectrometer Source Parameters:

    • Mechanism of Adduct Formation: Sodium adducts are formed in the ESI droplet as the solvent evaporates. The analyte and sodium ions are brought into close proximity, and if the analyte has a high affinity for sodium, the adduct will persist into the gas phase.

    • Optimization: You can influence this process by adjusting source parameters. Increasing the energy in the source region can help break apart weakly bound adducts.

      • Increase Cone Voltage / Fragmentation Voltage: Applying a higher voltage to the sampling cone or skimmer creates a more energetic environment. This can cause in-source collision-induced dissociation (CID), which can break the [M-2H+Na]⁻ adduct down to the desired [M-H]⁻ ion.

      • Increase Desolvation Gas Temperature: A higher temperature can aid in the desolvation process and provide more thermal energy to break apart adducts.

    • Self-Validation: To optimize these parameters, set up an infusion of your sample and monitor the ion intensities of both the [M-H]⁻ (or [M+H]⁺) and the sodium adducts ([M-2H+Na]⁻ or [M+Na]⁺) as you systematically vary the cone voltage and temperature. You are looking for the settings that maximize the ratio of the desired ion to the sodium adduct ion.

Mechanism of In-Source Adduct Reduction

The following diagram illustrates how optimizing the cone voltage can favor the formation of the desired deprotonated molecule over its sodium salt adduct.

G cluster_1 In-Source CID for Adduct Reduction ion_entry Ion Packet Enters Skimmer Region {[M-2H+Na]⁻, [M-H]⁻} low_cv Low Cone Voltage (Low Energy) ion_entry->low_cv Condition 1 high_cv High Cone Voltage (High Energy) ion_entry->high_cv Condition 2 result_low Result: Sodium adduct [M-2H+Na]⁻ is stable and detected. low_cv->result_low result_high Result: In-source CID breaks adduct. [M-H]⁻ is enhanced. high_cv->result_high

Caption: Effect of cone voltage on sodium adduct stability.

Part 3: Detailed Experimental Protocols

This section provides step-by-step instructions for a key desalting procedure.

Protocol 1: Desalting via Strong Cation Exchange (SCX) Solid-Phase Extraction

Objective: To remove sodium ions from an aqueous sample of 1,5-disodium (2S)-2-hydroxypentanedioate prior to LC-MS analysis.

Materials:

  • SCX SPE Cartridge (e.g., 1 mL, 100 mg sorbent)

  • Sample dissolved in DI water

  • Methanol (HPLC Grade)

  • 2% Formic Acid in DI water (v/v)

  • 5% Ammonium Hydroxide in Methanol (v/v) - Note: This is for eluting cations if you wanted to analyze them, not for your analyte.

  • Collection tubes

  • SPE Vacuum Manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 1 mL of Methanol through the SCX cartridge to wet the sorbent.

    • Pass 1 mL of DI water to equilibrate the sorbent to an aqueous environment. Do not let the cartridge go dry.

  • Sample Loading:

    • Acidify your sample to a pH < 2 using formic acid. This ensures your analyte is fully protonated (neutral charge) and will not bind to the SCX sorbent.

    • Load up to 1 mL of your acidified sample onto the cartridge.

    • Load the sample slowly (e.g., 1 drop/second) to ensure efficient binding of the sodium ions.

    • Collect the flow-through. This fraction contains your protonated, desalted analyte.

  • Wash Step:

    • Pass 1 mL of 2% Formic Acid in DI water through the cartridge. This will wash out any remaining unbound sample.

    • Collect this wash fraction and combine it with the flow-through from Step 2.

  • Elution (Analyte Collection):

    • The combined flow-through and wash fractions from steps 2 and 3 contain your desalted product. There is no separate elution step for the analyte in this negative-selection cleanup method. The sodium ions (Na⁺) remain bound to the cartridge.

  • Post-SPE Processing:

    • The collected fraction is now ready for analysis. It can be injected directly or evaporated gently under nitrogen and reconstituted in your mobile phase if concentration is needed.

Self-Validation: Analyze the collected fraction. You should observe a significant increase in the [M-H]⁻ ion at m/z 147.03 and a corresponding decrease in the [M-2H+Na]⁻ ion at m/z 169.01 compared to the un-treated sample.

References

  • King, R. (2003). The Art and Science of Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 14(7), 942-950. [Link]

  • Pramanik, B. N., Ganguly, A. K., & Gross, M. L. (Eds.). (2002). Applied Electrospray Mass Spectrometry. CRC press. This book provides foundational knowledge on adduct formation. A relevant chapter can often be found via Google Books or academic libraries. [Link]

  • Kuhlmann, F. (2011). LC-MS/MS Method Development for Clinical Research. Agilent Technologies Application Note 5990-8587EN. This application note discusses the importance of mobile phase selection, including the use of volatile buffers like ammonium acetate to improve ionization and reduce adducts. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating separation in hydrophilic interaction chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. This review provides a comprehensive overview of HILIC, a powerful technique for separating polar analytes from salts. [Link]

Optimization

Technical Support Center: Resolving 1,5-Disodium (2S)-2-Hydroxypentanedioate Crystallization in Cell Culture Media

Introduction 1,5-disodium (2S)-2-hydroxypentanedioate (commonly known as Disodium L-alpha-hydroxyglutarate or L-2-HG) is a critical endogenous metabolite used to model the effects of mutant Isocitrate Dehydrogenase 1/2 (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,5-disodium (2S)-2-hydroxypentanedioate (commonly known as Disodium L-alpha-hydroxyglutarate or L-2-HG) is a critical endogenous metabolite used to model the effects of mutant Isocitrate Dehydrogenase 1/2 (IDH1/2) and hypoxia-induced epigenetic dysregulation[1]. Because it acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases (such as TET DNA hydroxylases and JmjC histone demethylases), researchers frequently supplement it into cell culture media. However, forcing this highly polar compound across the lipid bilayer requires massive extracellular dosing (typically 10–50 mM)[2], which frequently leads to severe crystallization and precipitation issues in standard media formulations.

This guide provides field-proven, mechanistically grounded solutions to prevent and resolve these crystallization events.

Section 1: The Mechanistic Causes of Crystallization

As an Application Scientist, I frequently see researchers treat L-2-HG like any other highly soluble salt. While it is highly soluble in pure water (up to 125 mg/mL with heat and sonication)[2], cell culture media is a complex biochemical matrix. Crystallization in media is driven by three primary factors:

  • Divalent Cation Chelation (The Common Ion Effect): Dicarboxylic acids like 2-hydroxypentanedioate act as chelating agents. When introduced into media like DMEM—which contains 1.8 mM Calcium Chloride (CaCl₂) and approximately 0.8 mM Magnesium Sulfate (MgSO₄)[3]—the L-2-HG coordinates with Ca²⁺ and Mg²⁺ to form highly insoluble calcium/magnesium-glutarate complexes.

  • pH-Induced Supersaturation: The disodium salt of L-2-HG is highly alkaline. Adding 20–50 mM of this salt to unbuffered or weakly buffered media rapidly elevates the pH. Alkaline environments lower the solubility product (Ksp) of calcium phosphates and calcium glutarate, triggering rapid, irreversible nucleation[3].

  • Hyperosmotic Stress & Temperature Drops: Adding 30 mM of a disodium salt introduces roughly 90 mOsm/kg to the media. If this hyperosmotic, near-saturated solution is stored at 4°C, the thermodynamic solubility drops exponentially, forcing the compound out of solution.

Pathway IDH Mutant IDH1/2 or Hypoxia AKG Alpha-Ketoglutarate (α-KG) IDH->AKG Alters metabolism L2HG 1,5-disodium (2S)-2-hydroxypentanedioate (L-2-HG) AKG->L2HG Reduction TET TET Enzymes (DNA Demethylation) L2HG->TET Competitive Inhibition KDM JmjC KDMs (Histone Demethylation) L2HG->KDM Competitive Inhibition HyperMeth DNA & Histone Hypermethylation TET->HyperMeth Blocked KDM->HyperMeth Blocked

Mechanism of L-2-HG competitive inhibition on alpha-KG-dependent dioxygenases.

Section 2: Troubleshooting FAQs

Q1: My media turned cloudy immediately after adding the L-2-HG stock. Can I just filter-sterilize it to remove the cloudiness? A: No. The precipitate is not a bacterial contaminant; it is the insoluble calcium salt of your active compound (Calcium-2-HG). Filtering the media will strip the L-2-HG out of solution, resulting in an unknown, drastically reduced effective concentration. You must discard the media and prepare a fresh batch using a pH-adjusted stock.

Q2: I need to treat my cells with 30 mM L-2-HG. How can I prevent precipitation in DMEM? A: At 30 mM, the risk of calcium-glutarate precipitation in DMEM (1.8 mM Ca²⁺) is extremely high[3]. If your experimental model allows, switch to RPMI-1640, which contains only 0.42 mM Ca²⁺[3], thereby raising the precipitation threshold. If you must use DMEM, you must pre-adjust the pH of your L-2-HG stock solution to exactly 7.4 before adding it to the media.

Q3: Can I prepare L-2-HG supplemented media in bulk and store it at 4°C? A: Absolutely not. The solubility of L-2-HG in the presence of divalent cations is highly temperature-dependent. Storing the media at 4°C induces crystal nucleation. Once nucleated, the crystals will not fully redissolve even when warmed to 37°C. Always add L-2-HG to pre-warmed media immediately before treating cells.

Q4: Is there an alternative to using the disodium salt that avoids these media chemistry issues entirely? A: Yes. The most scientifically rigorous workaround is to use a cell-permeable esterified derivative, such as Octyl-L-2-HG ((2R)-octyl-alpha-hydroxyglutarate). Because it readily crosses the lipid bilayer, you only need to supplement the media at 0.5–1 mM to achieve the same intracellular concentration as 30–50 mM of the disodium salt[1]. This completely bypasses calcium chelation and osmolarity issues.

Section 3: Quantitative Data & Format Comparison

To make an informed decision on your experimental design, compare the physicochemical properties of the standard disodium salt versus the cell-permeable esterified format.

Property1,5-Disodium (2S)-2-HydroxypentanedioateOctyl-L-2-HG (Cell-Permeable)
Typical Working Concentration 10 mM – 50 mM0.5 mM – 1.0 mM
Primary Solvent ddH₂O (Requires heating/sonication)DMSO
Osmolarity Impact (at max dose) High (+90 to +150 mOsm/kg)Negligible (< 5 mOsm/kg)
Precipitation Risk in DMEM High (Forms insoluble Ca²⁺ salts)Very Low
Media Storage Prepare fresh; Do not store at 4°CStable in media for up to 48 hours
Cell Permeability Poor (Relies on high gradient)Excellent (Lipid soluble)
Section 4: Validated Experimental Protocols
Protocol A: Preparation of a pH-Balanced 500 mM Stock Solution

Use this protocol if you must use the disodium salt. This self-validating system ensures that the pH shock does not trigger precipitation upon addition to media.

  • Weighing: Weigh out the required mass of 1,5-disodium (2S)-2-hydroxypentanedioate powder.

  • Initial Dissolution: Add 80% of the final target volume using sterile, double-distilled water (ddH₂O). Do not use PBS, as the phosphates will co-precipitate with calcium later.

  • Agitation & Heat: Sonicate the solution and warm it in a water bath at 50°C–60°C until the powder is fully dissolved[2]. The solution will be highly alkaline.

  • pH Adjustment (Critical Step): Allow the solution to cool to room temperature. Using a calibrated pH meter, carefully titrate the solution with 1M HCl until the pH reaches exactly 7.2–7.4.

  • Volume Adjustment: Bring the solution to the final target volume with ddH₂O.

  • Sterilization: Filter-sterilize through a 0.22 µm PES membrane.

  • Storage: Aliquot and store the stock at -80°C for up to 6 months[2]. Avoid repeated freeze-thaw cycles.

Protocol B: The Cell-Permeable Workaround (Octyl-L-2-HG)

Use this protocol to bypass crystallization entirely, as validated in Sulkowski et al. (2017)[1].

  • Stock Preparation: Dissolve Octyl-L-2-HG in anhydrous DMSO to create a 100 mM master stock.

  • Media Supplementation: Warm your complete media (DMEM or RPMI) to 37°C.

  • Dosing: Add the Octyl-L-2-HG stock directly to the warmed media to achieve a final concentration of 0.5 mM to 1.0 mM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent toxicity.

  • Incubation: Apply the media to cells immediately. Replace media every 48 hours to maintain stable intracellular 2-HG levels.

Section 5: Troubleshooting Workflow

Workflow Start Crystallization Observed in Cell Culture Media CheckStock Check Stock Solution Solvent & pH Start->CheckStock Action1 Use ddH2O, warm to 60°C, adjust pH to 7.4 CheckStock->Action1 If acidic/insoluble CheckMedia Check Media Composition (Ca2+/Mg2+ levels) CheckStock->CheckMedia If stock is clear Action2 Prepare fresh. Do not store at 4°C. CheckMedia->Action2 If stored cold CheckConc Working Concentration > 10 mM? CheckMedia->CheckConc If fresh media Action3 Switch to Cell-Permeable Octyl-L-2-HG CheckConc->Action3 Yes

Decision tree workflow for resolving 1,5-disodium (2S)-2-hydroxypentanedioate crystallization.

References[2] MedChemExpress. "α-Hydroxyglutaric acid disodium (2-Hydroxyglutarate disodium) | Endogenous Metabolite". MedChemExpress. URL: https://www.medchemexpress.com/2-hydroxyglutarate-disodium.html[1] Sulkowski, P. L., et al. (2017). "2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity." Science Translational Medicine, 9(375), eaal2463. URL: https://pubmed.ncbi.nlm.nih.gov/28148839/[3] Sigma-Aldrich. "Calcium in Cell Culture." Sigma-Aldrich Technical Documents. URL: https://www.sigmaaldrich.com/technical-documents/technical-article/cell-culture-and-cell-culture-analysis/mammalian-cell-culture/calcium-in-cell-culture

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction &amp; Quantification of 1,5-disodium (2S)-2-hydroxypentanedioate

Welcome to the Application Scientist Support Portal. This guide provides validated methodologies, troubleshooting steps, and FAQs for the extraction and LC-MS/MS quantification of 1,5-disodium (2S)-2-hydroxypentanedioate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides validated methodologies, troubleshooting steps, and FAQs for the extraction and LC-MS/MS quantification of 1,5-disodium (2S)-2-hydroxypentanedioate (commonly known as L-2-hydroxyglutarate disodium salt, or L-2HG) from complex tissue matrices.

Mechanistic Overview & Workflow

L-2HG is a highly polar, low-molecular-weight metabolite. Unlike its enantiomer D-2HG (an oncometabolite produced by mutant IDH1/2 enzymes), L-2HG is typically produced via the promiscuous activity of lactate dehydrogenase (LDHA) and malate dehydrogenase (MDH) under acidic or hypoxic microenvironmental conditions .

Because L-2HG and D-2HG are isobaric enantiomers, they cannot be distinguished by standard reverse-phase LC-MS/MS. Accurate quantification requires chiral derivatization to form diastereomers prior to mass spectrometry, introducing unique sample preparation challenges .

Standard Extraction & Derivatization Workflow

G Start Tissue Collection (Snap freeze in LN2) Homogenization Homogenization (80:20 MeOH:H2O at -80°C) Start->Homogenization Spike Spike Internal Standard (e.g., d5-2HG) Homogenization->Spike Centrifuge Centrifugation (21,000 x g, 4°C) Spike->Centrifuge Dry Dry Supernatant (N2 gas or SpeedVac) Centrifuge->Dry Derivatize Chiral Derivatization (DATAN, 75°C, 30 min) Dry->Derivatize Critical: Must be 100% dry LCMS LC-MS/MS Analysis (Negative Ion Mode) Derivatize->LCMS

Workflow for the extraction and chiral derivatization of L-2HG from tissue samples.

Core Experimental Protocol: Tissue Extraction & Chiral Derivatization

As a self-validating system, this protocol integrates internal standards early in the workflow to account for extraction losses and utilizes specific chemical derivatization to guarantee enantiomeric fidelity.

Phase 1: Quenching and Extraction

Causality: Cellular metabolism occurs on the millisecond scale. Snap-freezing and the use of cold organic solvents instantly precipitate proteins and halt the enzymatic turnover of L-2HG.

  • Tissue Pulverization: Snap-freeze tissue samples in liquid nitrogen. Pulverize ~15–20 mg of tissue using a cryo-mill to maximize surface area.

  • Solvent Addition: Add 1 mL of ice-cold extraction buffer (80:20 Methanol:Water) spiked with 2 μM of a stable isotope-labeled internal standard (e.g., 13C5-L-2HG or d5-2HG) .

  • Homogenization: Homogenize thoroughly. Incubate at -80°C for 12–24 hours to ensure complete protein precipitation.

  • Isolation: Centrifuge at 21,000 × g for 20 minutes at 4°C. Transfer the metabolite-rich supernatant to a new glass vial.

Phase 2: Chiral Derivatization with DATAN

Causality: Diacetyl-L-tartaric anhydride (DATAN) reacts with the hydroxyl group of 2-HG. This converts the enantiomers (L-2HG and D-2HG) into diastereomers, which possess different steric strains and can be successfully separated on a standard non-chiral analytical column .

  • Drying: Evaporate the supernatant completely under a gentle stream of nitrogen gas or in a SpeedVac. Critical: The sample must be 100% free of moisture.

  • Derivatization Reaction: Resuspend the dried extract in 50 μL of freshly prepared DATAN solution (50 mg/mL in 4:1 dichloromethane:acetic acid) .

  • Incubation: Heat the mixture in a thermomixer at 75°C for 30 minutes. The solution will turn a dark yellow-brown.

  • Post-Reaction Processing: Cool to room temperature, evaporate the solvent completely under nitrogen, and reconstitute in 200 μL of LC-MS grade water .

Phase 3: LC-MS/MS Acquisition
  • Chromatography: Inject 5 μL onto a C18 or ZIC-HILIC column.

  • Detection: Operate the triple-quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.

  • Transitions: Monitor the multiple reaction monitoring (MRM) transitions. The DATAN-derivatized ester (m/z 363) fragments readily. For optimal signal-to-noise, monitor the fragment transition of the 2-HG core: m/z 147 → 129 .

Troubleshooting & FAQs

Q1: Why am I seeing poor recovery or low signal intensity for L-2HG in my tissue samples? A: This is usually caused by either incomplete tissue disruption or severe ion suppression.

  • Solution 1 (Disruption): Ensure the tissue is pulverized into a fine powder before the extraction buffer is added. Intact tissue chunks trap polar metabolites.

  • Solution 2 (Ion Suppression): If the tissue-to-solvent ratio is too high (>25 mg/mL), co-eluting lipids and salts will suppress the ionization of L-2HG. Dilute your final reconstituted sample 1:10 in LC-MS water and re-inject to check for a non-linear increase in signal.

Q2: My DATAN derivatization is inconsistent, and I am seeing overlapping D-2HG and L-2HG peaks. What is the root cause? A: DATAN is highly hygroscopic and sensitive to water. If your tissue extract is not completely dry before adding the DATAN reagent, the anhydride will rapidly hydrolyze into diacetyl-tartaric acid, failing to react with the 2-HG in your sample .

  • Fix: Extend your nitrogen drying time by 15 minutes. Always prepare the DATAN reagent fresh immediately before use, and store the bulk powder in a desiccator.

Q3: How do I ensure I am accurately differentiating 1,5-disodium (2S)-2-hydroxypentanedioate (L-2HG) from its (2R) enantiomer (D-2HG)? A: Chromatographic resolution ( Rs​ ) is key. Following DATAN derivatization, L-2HG and D-2HG will elute at different retention times (e.g., L-2HG at ~4.75 min and D-2HG at ~5.82 min on a standard gradient) . Always run pure derivatized standards of both (2S) and (2R) enantiomers to map their exact retention times on your specific column architecture.

Q4: Can I use a generic internal standard, or do I need a specific one for L-2HG? A: You must use an isotopically labeled version of 2-HG (like d5-2HG or 13C5-L-2HG). Because DATAN derivatization efficiency can vary slightly from tube to tube, a generic internal standard (like labeled lactate) will not accurately correct for variance in the derivatization reaction itself .

Quantitative Performance Metrics

The following table summarizes the validated analytical parameters for the extraction and LC-MS/MS quantification of L-2HG and D-2HG using the DATAN derivatization method, synthesized from recent optimization studies.

Analytical ParameterL-2HG (2S-enantiomer)D-2HG (2R-enantiomer)Benchmark Reference
Linear Range 0.8 – 104 nmol/mL0.8 – 104 nmol/mLDowdy & Larion (2024)
Intra-day Precision (CV%) ≤ 8.0%≤ 8.0%Dowdy & Larion (2024)
Inter-day Precision (CV%) ≤ 6.3%≤ 6.3%Dowdy & Larion (2024)
Accuracy (Relative Error) ≤ 2.7%≤ 2.7%Dowdy & Larion (2024)
Chromatographic Resolution ( Rs​ ) 1.6 (Baseline separated)1.6 (Baseline separated)Dowdy & Larion (2024)
Primary MRM Transition (m/z) 147 → 129147 → 129Oldham & Loscalzo (2016)

References

  • Oldham, W. M., & Loscalzo, J. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Bio-protocol.[Link]

  • Intlekofer, A. M., Wang, B., Liu, H., Shah, H., Carmona-Fontaine, C., Rustenburg, A. S., ... & Thompson, C. B. (2017). L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH. Nature Chemical Biology, 13(5), 494-500.[Link]

  • Dowdy, T., & Larion, M. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv.[Link]

Optimization

Overcoming ion suppression in 1,5-disodium (2S)-2-hydroxypentanedioate plasma analysis

Welcome to the LC-MS/MS Support Hub for (2S)-2-Hydroxypentanedioate (L-2HG) This center provides advanced troubleshooting, validated protocols, and mechanistic insights for researchers quantifying the oncometabolite 1,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the LC-MS/MS Support Hub for (2S)-2-Hydroxypentanedioate (L-2HG) This center provides advanced troubleshooting, validated protocols, and mechanistic insights for researchers quantifying the oncometabolite 1,5-disodium (2S)-2-hydroxypentanedioate (commonly known as L-2-hydroxyglutarate or L-2HG) in complex plasma matrices.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do I experience massive signal loss (ion suppression) when analyzing L-2HG in plasma using standard Reversed-Phase LC (RPLC)? A1: The causality lies in the physicochemical properties of L-2HG and the Electrospray Ionization (ESI) process. L-2HG is a highly polar dicarboxylic acid. In standard RPLC, it fails to interact with the hydrophobic C18 stationary phase and elutes in the void volume alongside high-abundance plasma matrix components (like salts and phospholipids). A particularly important issue in LC-MS is ion suppression, wherein a high-abundance ion suppresses the electrospray ionization and thus the signal of coeluting ions[1]. Because emission of any appropriately charged ion alleviates charge accumulation, ions effectively compete to enter the gas phase[1]. The highly abundant, surface-active phospholipids monopolize the droplet surface, preventing L-2HG from ionizing.

Q2: Can I just use Hydrophilic Interaction Liquid Chromatography (HILIC) to retain L-2HG and avoid the void volume? A2: While HILIC increases the retention of polar metabolites, plasma phospholipids often exhibit broad elution profiles in HILIC that still overlap with L-2HG. Furthermore, HILIC is notoriously sensitive to the aqueous content of the sample injection solvent, leading to poor peak shape for plasma extracts. A more robust solution is to chemically alter the analyte via derivatization. For example, R-2-hydroxyglutarate and S-2-hydroxyglutarate can be separated by LC after derivatization with diacetyl-L-tartaric anhydride (DATAN)[1] or N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC)[2].

Q3: Which derivatization strategy is optimal for overcoming this suppression while resolving enantiomers? A3: We recommend using TSPC over DATAN. TSPC reacts rapidly with the hydroxyl group of L-2HG, adding a bulky, hydrophobic moiety. This accomplishes three things:

  • Shifts the retention time well past the elution zone of polar salts.

  • Introduces a chiral center that allows baseline separation of D-2HG and L-2HG on a standard C18 column[2].

  • Dramatically increases ionization efficiency. Derivatization by TSPC could markedly increase the detection sensitivities by 346 folds for L-2HG[2]. Additionally, DATAN requires very high concentrations (e.g., 250 mM) which can cause contamination of the mass spectrometer, making TSPC derivatization combined with LC-ESI-MS/MS analysis more suitable[2].

Q4: How do I build a self-validating system to prove that my ion suppression issue is resolved? A4: Implement a Post-Column Infusion (Matrix Effect) Experiment .

  • The Logic: You must decouple the chromatography of the matrix from the analyte.

  • The Protocol: Continuously infuse a pure solution of the stable isotope-labeled internal standard (13C5-L-2HG) directly into the mass spectrometer source via a T-junction after the LC column. The MS signal for 13C5-L-2HG will form a high, flat baseline. Next, inject a processed blank plasma extract through the LC system.

  • Validation: If the baseline remains flat throughout the run, you have zero ion suppression. If the baseline dips at the specific retention time where your derivatized L-2HG elutes, matrix components are still co-eluting and suppressing the signal, meaning your sample prep requires the Solid Phase Extraction (SPE) step detailed below.

Section 2: Validated Step-by-Step Methodology

To ensure maximum trustworthiness and reproducibility, follow this integrated SPE and TSPC derivatization workflow.

Phase 1: Sample Preparation & Clean-up (SPE)

Rationale: Simple protein precipitation leaves phospholipids intact. Mixed-mode anion exchange SPE removes them.

  • Aliquoting & IS Addition: Transfer 50 µL of human plasma to a microcentrifuge tube. Add 10 µL of 10 µM 13C5-L-2HG (Internal Standard)[3].

  • Protein Precipitation (PPT): Add 200 µL of ice-cold methanol to disrupt protein binding. Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a Waters Oasis® MAX 96-Well plate (30 μm, 60 mg)[3] with 1 mL methanol, followed by 1 mL MS-grade water.

  • Loading & Washing: Load the PPT supernatant onto the SPE plate. Wash with 1 mL of 5% NH4OH in water (removes basic and neutral interferents, including many lipids).

  • Elution: Elute the acidic L-2HG using 500 µL of 2% formic acid in methanol.

Phase 2: Chiral Derivatization (TSPC)
  • Evaporation: Dry the SPE eluate completely with nitrogen gas at 37 °C[2].

  • Reaction: Reconstitute the dried residue by adding 160 μL TSPC (2.5 mM in ACN) and 2 μL pyridine[2].

  • Incubation: Vortex and incubate the mixture at 25 °C[4] for exactly 10 minutes to ensure complete derivatization[4]. (Note: 25°C yields the largest peak area ratio for TSPC-labeled L-2HG[4]).

  • Final Preparation: Evaporate the derivatized mixture to dryness under nitrogen. Reconstitute in 100 µL of Mobile Phase A (0.1% formic acid in water) for LC-MS/MS injection.

Section 3: Quantitative Data & Performance Metrics

The following table summarizes the comparative metrics of different analytical approaches for L-2HG in plasma, demonstrating why the TSPC-SPE workflow is the definitive solution for ion suppression and sensitivity.

Analytical StrategyMatrix Effect (Ion Suppression)Relative SensitivityEnantiomeric Resolution (Rs)Sample Prep Time
Direct RPLC (No Deriv) Severe (>80% signal loss)Baseline (1x)None (Co-elution)Low (PPT only)
Direct HILIC (No Deriv) Moderate (40-60% signal loss)Low (5x)None (Co-elution)Low (PPT only)
DATAN Derivatization Low (<15% signal loss)High (150x)Good (Rs > 1.5)High (Requires 75°C, 1h)
TSPC Deriv + MAX SPE Negligible (<5% signal loss) Maximum (346x) Excellent (Rs > 2.0) Medium (25°C, 10 min)

Section 4: Experimental Workflow Diagram

G A 1. Plasma Sample + 13C5-L-2HG IS B 2. Protein Precipitation (Cold Methanol) A->B C 3. Mixed-Mode SPE (Oasis MAX Plate) B->C D 4. Chiral Derivatization (TSPC + Pyridine, 25°C) C->D E 5. RPLC Separation (C18 Column) D->E F 6. ESI-MS/MS (MRM Mode) E->F

Workflow for overcoming ion suppression in 1,5-disodium (2S)-2-hydroxypentanedioate plasma analysis.

Section 5: References

  • Title : Simultaneous Determination of D and L Enantiomers of 2-Hydroxyglutarate by UHPLC–MS/MS Method in Human Biological Fluids and its Clinical Application - OUCI Source : dntb.gov.ua URL : 3

  • Title : Sensitive Determination of Onco-metabolites of D- and L-2-hydroxyglutarate Enantiomers by Chiral Derivatization Combined with Liquid Chromatography/Mass Spectrometry Analysis - PMC Source : nih.gov URL : 2

  • Title : Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC Source : nih.gov URL : 1

  • Title : Optimization of derivatization conditions of L-2HG by TSPC. - ResearchGate Source : researchgate.net URL :4

Sources

Reference Data & Comparative Studies

Validation

Comparing 1,5-disodium (2S)-2-hydroxypentanedioate vs D-2-hydroxyglutarate in epigenetic regulation

Executive Summary The metabolic intermediate 2-hydroxyglutarate (2-HG) has emerged as a critical signaling molecule in oncology, immunology, and epigenetics. It exists as two distinct enantiomers: L-2-hydroxyglutarate (L...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The metabolic intermediate 2-hydroxyglutarate (2-HG) has emerged as a critical signaling molecule in oncology, immunology, and epigenetics. It exists as two distinct enantiomers: L-2-hydroxyglutarate (L-2-HG) and D-2-hydroxyglutarate (D-2-HG) . While D-2-HG is classically recognized as an oncometabolite produced by mutant IDH1/2 enzymes, L-2-HG is synthesized under hypoxia or via specific metabolic axes (e.g., MDH1/2, LDHA) and plays a profound role in renal cell carcinoma and T-cell exhaustion 12.

For researchers designing epigenetic assays, 1,5-disodium (2S)-2-hydroxypentanedioate (the commercially available disodium salt of L-2-HG) and D-2-HG salts are indispensable tools. This guide objectively compares their biochemical performance, target affinities, and outlines self-validating experimental workflows for epigenetic research.

Molecular Context & Causality: The Stereochemical Impact

Both enantiomers exert their epigenetic effects through the same fundamental mechanism: competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases 3. Because 2-HG differs from α-KG only by the substitution of a ketone group with a hydroxyl group, it can occupy the catalytic pocket of these enzymes.

However, stereochemistry dictates potency . The spatial orientation of the hydroxyl group at the C-2 position in the (2S) conformation (L-2-HG) allows for a tighter binding affinity (lower Ki​ ) within the active site of most Jumonji-C (JmjC) domain-containing histone demethylases and Ten-Eleven Translocation (TET) DNA demethylases compared to the (2R) conformation (D-2-HG) [[4]]() 5.

G aKG α-Ketoglutarate (Endogenous Cofactor) Dioxygenases α-KG-Dependent Dioxygenases (TETs & JmjC-KDMs) aKG->Dioxygenases Activates L2HG 1,5-disodium (2S)-2-hydroxypentanedioate (L-2-HG: High Affinity) L2HG->Dioxygenases Strong Competitive Inhibition D2HG D-2-Hydroxyglutarate (Moderate Affinity) D2HG->Dioxygenases Weak/Moderate Inhibition Epigenetics Epigenetic Hypermethylation (Increased 5mC & H3K9/27me3) Dioxygenases->Epigenetics Suppressed Demethylation

Competitive inhibition of α-KG-dependent epigenetic enzymes by 2-HG enantiomers.

Epigenetic Target Affinity: The Potency Gap

When designing biochemical assays, understanding the differential IC50​ values is critical. L-2-HG acts as a highly potent antagonist, whereas D-2-HG often functions as a weaker antagonist, requiring a much higher molar excess over α-KG to achieve the same epigenetic suppression 5.

Quantitative Comparison of Inhibitory Potency
Epigenetic Enzyme TargetFunction1,5-disodium (2S)-2-hydroxypentanedioate (L-2-HG)D-2-Hydroxyglutarate (D-2-HG)
KDM6A (UTX) H3K27me3 DemethylaseHigh Potency ( IC50​ ~ 180 µM)Moderate Potency ( IC50​ ~ 270 µM)
KDM4A (JMJD2A) H3K9me3 DemethylaseHigh Potency ( IC50​ ~ 290 µM)Low Potency ( IC50​ > 1000 µM)
TET1 / TET2 DNA Demethylase (5mC → 5hmC)Strong Competitive InhibitionWeak/Moderate Competitive Inhibition
ALKBH2 / ALKBH3 DNA Repair DioxygenasesHigh Affinity (Lower Ki​ )Lower Affinity (Higher Ki​ )

Note: Values represent in vitro biochemical assay averages. Intracellular efficacy will vary based on endogenous α-KG concentrations[4][6].

Experimental Methodologies: Validating Epigenetic Impact

Application Scientist Insight: A frequent point of failure in epigenetic profiling is the mismatch between the chemical form of the metabolite and the assay type. 1,5-disodium (2S)-2-hydroxypentanedioate is a highly hydrophilic salt. While this makes it perfect for in vitro cell-free assays (avoiding DMSO-induced enzyme precipitation), it exhibits poor passive membrane permeability. Applying the disodium salt directly to live cell media requires massive concentrations (10–30 mM) that can induce osmotic shock. For intact cells, researchers must either validate intracellular uptake or utilize cell-permeable octyl-ester derivatives.

G Prep 1. Reagent Preparation (Aqueous Buffer Dissolution) Reaction 2. Enzyme Reaction (Recombinant KDM/TET + α-KG + 2-HG) Prep->Reaction Validation 3. Self-Validation (LC-MS for Metabolite Stability) Reaction->Validation Readout 4. Epigenetic Readout (TR-FRET / AlphaScreen) Validation->Readout

Self-validating in vitro workflow for assessing 2-HG mediated epigenetic enzyme inhibition.
Protocol A: Self-Validating In Vitro Demethylase Assay (TR-FRET)

Objective: Determine the exact IC50​ of 1,5-disodium (2S)-2-hydroxypentanedioate vs D-2-HG on KDM4A. Causality: Using the disodium salt ensures precise molarity in aqueous buffers without the need for organic solvents, preserving the structural integrity of the recombinant dioxygenase.

  • Reagent Preparation: Dissolve 1,5-disodium (2S)-2-hydroxypentanedioate and D-2-HG (sodium salt) in assay buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 1 mM TCEP) to create 10 mM stocks.

  • Enzyme Reaction: Mix recombinant KDM4A with a fixed concentration of α-KG (e.g., 10 µM, near the Km​ ) and varying concentrations of the 2-HG enantiomers (10 µM to 5 mM). Add Fe2+ (asferrous ammonium sulfate) and ascorbate as required cofactors.

  • Self-Validation (Controls):

    • Negative Control: A well completely lacking α-KG to establish the baseline of inactive enzyme.

    • Positive Control: A known, highly potent KDM inhibitor (e.g., 2,4-PDCA or IOX1) to validate assay sensitivity.

  • Substrate Addition & Readout: Add biotinylated H3K9me3 peptide. Incubate for 30 mins at RT. Add TR-FRET europium-labeled antibodies specific to H3K9me2/1.

  • Analysis: Quantify the reduction in FRET signal (indicating inhibited demethylation) and plot dose-response curves.

Protocol B: Cell-Based Epigenetic Profiling

Objective: Assess intracellular H3K27me3 accumulation in T-cells or Renal Cell Carcinoma lines. Causality: To achieve intracellular target engagement without osmotic shock, use membrane-permeable analogs or validate uptake of the disodium salt rigorously.

  • Cell Treatment: Seed cells (e.g., A498 RCC cells). Treat with either 1,5-disodium (2S)-2-hydroxypentanedioate (5 mM) or cell-permeable octyl-L-2-HG (1 mM) for 48-72 hours.

  • Self-Validation (Uptake Confirmation): Lyse a parallel cohort of treated cells. Perform LC-MS/MS to quantify the intracellular ratio of L-2-HG to α-KG. If the ratio does not exceed 100:1, epigenetic inhibition will likely be undetectable.

  • Epigenetic Readout: Perform acid-extraction of histones (using 0.2N HCl) to isolate the chromatin fraction. Run a Western blot probing for H3K27me3 and H3K9me3, normalizing against total Histone H3.

Application Selection Guide

  • Choose 1,5-disodium (2S)-2-hydroxypentanedioate when conducting in vitro enzymatic assays (TETs, KDMs, ALKBH), structural biology (X-ray crystallography soaking), or when studying L-2-hydroxyglutaric aciduria and RCC models where L-2-HG is the specific driver 7.

  • Choose D-2-Hydroxyglutarate when modeling the neomorphic activity of IDH1/IDH2 mutations in gliomas or acute myeloid leukemia (AML) 3.

References

  • Title: Oncometabolite L-2-Hydroxyglutarate Promotes Oncogenesis of Renal Cell Carcinomas by Down-Regulating Differentiation | Source: IntechOpen | URL: 3

  • Title: Biochemical and Epigenetic Insights into L-2-Hydroxyglutarate, a Potential Therapeutic Target in Renal Cancer | Source: PMC | URL: 1

  • Title: Immunometabolite L-2-HG promotes epigenetic modification of exhausted T cells and improves antitumor immunity | Source: JCI Insight | URL: 2

  • Title: The Roles of 2-Hydroxyglutarate | Source: Frontiers | URL: 5

  • Title: Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates | Source: PMC | URL: 7

Sources

Comparative

A Researcher's Guide to the Validation of 1,5-Disodium (2S)-2-Hydroxypentanedioate as a Competitive Inhibitor of TET Enzymes

In the dynamic field of epigenetics, the Ten-Eleven Translocation (TET) family of enzymes has emerged as a critical regulator of DNA methylation, playing a pivotal role in gene expression and cellular differentiation.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic field of epigenetics, the Ten-Eleven Translocation (TET) family of enzymes has emerged as a critical regulator of DNA methylation, playing a pivotal role in gene expression and cellular differentiation.[1][2] The ability to modulate the activity of these Fe(II) and α-ketoglutarate-dependent dioxygenases is of paramount importance for both basic research and therapeutic development.[3][4] This guide provides an in-depth, objective comparison of 1,5-disodium (2S)-2-hydroxypentanedioate, the disodium salt of (S)-2-hydroxyglutarate (S-2HG), as a competitive inhibitor of TET enzymes. We will delve into its mechanism of action, compare its performance with alternative inhibitors, and provide detailed experimental protocols for its validation, empowering researchers to make informed decisions for their experimental designs.

The Central Role of TET Enzymes in Epigenetic Regulation

TET enzymes (TET1, TET2, and TET3) catalyze the iterative oxidation of 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[5][6] This process initiates a pathway of active DNA demethylation, ultimately leading to the restoration of unmethylated cytosine and the potential for gene activation.[7] The dysregulation of TET enzyme activity has been implicated in various diseases, most notably in cancer, making them attractive targets for therapeutic intervention.[8]

The catalytic activity of TET enzymes is dependent on the cofactor α-ketoglutarate (α-KG).[9][10] Molecules that are structurally similar to α-KG can act as competitive inhibitors by binding to the active site and preventing the binding of the natural cofactor.[10][11] This is the primary mechanism through which 1,5-disodium (2S)-2-hydroxypentanedioate exerts its inhibitory effect.

1,5-Disodium (2S)-2-Hydroxypentanedioate: A Natural Oncometabolite and TET Inhibitor

1,5-disodium (2S)-2-hydroxypentanedioate is the salt form of (S)-2-hydroxyglutarate (S-2HG), an enantiomer of the oncometabolite (R)-2-hydroxyglutarate (R-2HG).[8] While R-2HG accumulates in cancers with mutations in isocitrate dehydrogenase (IDH) 1 and 2, S-2HG is found at high levels in a rare metabolic disorder.[8][11] Both enantiomers are recognized as competitive inhibitors of α-KG-dependent dioxygenases, including the TET enzymes.[12]

The structural similarity of 2-hydroxyglutarate (2-HG) to α-KG allows it to bind to the active site of TET enzymes, thereby preventing the binding of α-KG and inhibiting the oxidation of 5mC.[11] It is noteworthy that S-2HG has been shown to be a more potent inhibitor of TET enzymes than R-2HG.[8][9]

Comparative Analysis of TET Enzyme Inhibitors

A variety of small molecules have been identified as inhibitors of TET enzymes, each with its own characteristics and potency. Below is a comparative overview of 1,5-disodium (2S)-2-hydroxypentanedioate and other notable TET inhibitors. It is crucial to consider that IC50 values can vary depending on the specific TET isoform, the concentration of α-KG used in the assay, and the overall experimental setup.

InhibitorTarget(s)Mechanism of ActionReported IC50 Values (µM)Key Considerations & References
(S)-2-Hydroxyglutarate TET1, TET2Competitive with α-KGMore potent than R-2HG; specific IC50 values vary across studies.[8][9]A natural metabolite, but requires high concentrations for significant inhibition.[9]
(R)-2-Hydroxyglutarate TET1, TET2Competitive with α-KGLess potent than S-2HG; significant inhibition at high concentrations (e.g., 33% inhibition of TET2 at 10 mM with 0.1 mM α-KG).[8][9]The well-studied oncometabolite produced by IDH1/2 mutations.[11]
N-Oxalylglycine (NOG) Broad-spectrum α-KG-dependent dioxygenase inhibitorCompetitive with α-KGTET1: 13, TET2: 9, TET3: 7.[3]A more potent inhibitor than 2-HG, but lacks specificity for TET enzymes.[9]
Succinate and Fumarate TET1, TET2Competitive with α-KG~400-550.[8][13]Krebs cycle intermediates that can accumulate in certain tumors.[8]
Bobcat339 TET1, TET2Cytosine-based inhibitorTET1: 33, TET2: 73.[1][14]A selective inhibitor that does not inhibit DNMT3a.[1] However, one study suggests its activity may be mediated by contaminating copper(II).[6]
C35 (Phylloflavan) TET1, TET2, TET3Not fully elucidatedTET1: 3.48, TET2: 1.20, TET3: 2.31.[9][15]A natural product identified through screening.[9]
TETi76 TET1, TET2, TET3Competitive with α-KGTET1: 1.5, TET2: 9.4, TET3: 8.8.[16][17]A derivative of 2-hydroxyglutarate with improved potency.[16]
IOX1 Broad-spectrum 2-oxoglutarate oxygenase inhibitorCompetitive with α-KGPotent inhibitor of TET1/2.[3][18]A known broad-spectrum inhibitor.[16]

Experimental Validation of TET Enzyme Inhibition

To rigorously validate 1,5-disodium (2S)-2-hydroxypentanedioate as a competitive inhibitor of TET enzymes, a series of well-controlled in vitro and cell-based assays are essential.

In Vitro TET Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified TET proteins.

Principle: A synthetic DNA substrate containing 5-methylcytosine is incubated with a recombinant TET enzyme in the presence of cofactors and varying concentrations of the inhibitor. The production of 5-hydroxymethylcytosine is then quantified.

Detailed Protocol:

  • Substrate Preparation: Synthesize or purchase a biotinylated double-stranded DNA oligonucleotide containing one or more 5mC residues.

  • Enzyme Reaction:

    • In a 96-well plate, add the following components in order: reaction buffer (e.g., 50 mM HEPES pH 8.0, 100 mM NaCl, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O), varying concentrations of 1,5-disodium (2S)-2-hydroxypentanedioate (or other inhibitors), and the 5mC DNA substrate.

    • Initiate the reaction by adding purified recombinant TET enzyme (e.g., human TET1 or TET2 catalytic domain).

    • Incubate the plate at 37°C for 1-2 hours.[15]

  • Detection of 5hmC:

    • Coat a separate high-binding 96-well plate with an anti-5hmC antibody.

    • Stop the enzyme reaction and transfer the reaction mixture to the antibody-coated plate.

    • Incubate to allow the capture of the 5hmC-containing DNA.

    • Wash the plate to remove unbound components.

    • Add a streptavidin-HRP conjugate to detect the biotinylated DNA.

    • Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm after stopping the reaction.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • The use of a biotinylated substrate and streptavidin-HRP detection provides a robust and quantifiable readout.

  • Including a no-enzyme control is crucial to ensure that the observed signal is dependent on TET activity.

  • Varying the concentration of α-KG can help to confirm the competitive nature of the inhibition; a competitive inhibitor's apparent IC50 will increase with higher α-KG concentrations.[19]

Cellular Assay for Global 5hmC Levels

This assay assesses the ability of a cell-permeable form of the inhibitor to reduce the overall levels of 5hmC in the genomic DNA of cultured cells.

Principle: Cells are treated with the inhibitor, and their genomic DNA is then extracted. The global 5hmC content is quantified using a dot blot or ELISA-based method.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T or a relevant cancer cell line) in a culture plate and allow them to adhere.

    • Treat the cells with varying concentrations of a cell-permeable ester derivative of (S)-2-hydroxyglutarate for 24-48 hours.[9] A vehicle control (e.g., DMSO) must be included.

  • Genomic DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available kit.

  • Dot Blot Analysis:

    • Denature the genomic DNA by heating.

    • Spot serial dilutions of the DNA onto a nitrocellulose or nylon membrane.

    • Crosslink the DNA to the membrane (e.g., using UV radiation).

    • Block the membrane and then incubate with a primary antibody specific for 5hmC.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and image the membrane.

    • Quantify the dot intensity to determine the relative global 5hmC levels.

  • Data Analysis: Compare the 5hmC levels in treated cells to the vehicle control to determine the dose-dependent effect of the inhibitor.

Self-Validating System:

  • The inclusion of a positive control (e.g., a known TET inhibitor) and a negative control (vehicle) is essential for validating the assay's performance.

  • Quantifying the total amount of DNA loaded for each sample (e.g., by measuring absorbance at 260 nm or using a DNA-intercalating dye) is critical for normalization.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the TET enzyme catalytic cycle, the mechanism of competitive inhibition, and the experimental workflow for inhibitor validation.

TET_Catalytic_Cycle TET TET-Fe(II) Intermediate TET-Fe(IV)=O Intermediate TET->Intermediate Binding alphaKG α-Ketoglutarate alphaKG->Intermediate O2 O₂ O2->Intermediate DNA_5mC DNA-5mC DNA_5mC->Intermediate Intermediate->TET Regeneration Succinate Succinate Intermediate->Succinate Oxidation CO2 CO₂ Intermediate->CO2 DNA_5hmC DNA-5hmC Intermediate->DNA_5hmC Competitive_Inhibition Enzyme TET Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex (Active) Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate α-Ketoglutarate Substrate->ES_Complex Inhibitor 1,5-disodium (2S)-2-hydroxypentanedioate Inhibitor->EI_Complex ES_Complex->Enzyme Product Release EI_Complex->Enzyme Reversible Dissociation

Caption: Mechanism of competitive inhibition of TET enzymes by 1,5-disodium (2S)-2-hydroxypentanedioate.

Validation_Workflow start Start: Hypothesis (Compound is a TET inhibitor) invitro In Vitro Assay: Purified TET Enzyme start->invitro cellular Cellular Assay: Global 5hmC Levels start->cellular data_analysis Data Analysis: IC50 Determination invitro->data_analysis cellular->data_analysis kinetics Kinetic Analysis: Determine Mode of Inhibition conclusion Conclusion: Validate as Competitive Inhibitor kinetics->conclusion data_analysis->kinetics

Caption: A streamlined workflow for the experimental validation of a putative TET enzyme inhibitor.

Conclusion

1,5-disodium (2S)-2-hydroxypentanedioate is a well-established competitive inhibitor of TET enzymes, acting as a structural mimic of the essential cofactor α-ketoglutarate. While it serves as a valuable tool for studying TET function, its potency in comparison to other inhibitors necessitates careful consideration of the experimental context. For researchers aiming to validate its inhibitory activity or compare it with novel compounds, the detailed protocols provided in this guide offer a robust framework. By employing these rigorous experimental approaches and maintaining a keen awareness of the comparative landscape of TET inhibitors, scientists can confidently advance our understanding of epigenetic regulation and its role in health and disease.

References

  • Ito, S., et al. (2011). Tet proteins can convert 5-methylcytosine to 5-formylcytosine and 5-carboxylcytosine. Science, 333(6047), 1300-1303.
  • Huang, Y., et al. (2017). SAR Insights Into TET2 Catalytic Domain Inhibition: Synthesis of 2-Hydroxy-4-Methylene-pentanedicarboxylates. ACS Medicinal Chemistry Letters, 8(11), 1165-1170.
  • Koivunen, P., et al. (2012). The TET enzymes. EMBO Reports, 13(10), 927-935.
  • Gaddis, C. A., et al. (2018). Cytosine-Based TET Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1237-1242.
  • Kohli, R. M., & Zhang, Y. (2013). TET enzymes, 5-methylcytosine oxidation, and changing DNA methylation landscapes. Current Opinion in Genetics & Development, 23(5), 572-579.
  • Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. Cancer Cell, 19(1), 17-30.
  • Belle, R., et al. (2024). Focused Screening Identifies Different Sensitivities of Human TET Oxygenases to the Oncometabolite 2-Hydroxyglutarate. Journal of Medicinal Chemistry, 67(6), 4525-4540.
  • Schofield, C. J., & Zhang, Z. (2013). Structural and mechanistic studies on 2-oxoglutarate-dependent oxygenases and related enzymes. Current Opinion in Structural Biology, 23(5), 722-731.
  • Gaddis, C. A., et al. (2019). Cytosine-Based TET Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 10(1), 83-88.
  • Pirozzi, C. J., & Yan, H. (2021). The implications of IDH mutations for cancer development and therapy. Nature Reviews Clinical Oncology, 18(10), 645-661.
  • Chowdhury, R., et al. (2011). The oncometabolite 2-hydroxyglutarate inhibits histone lysine demethylases. EMBO Reports, 12(5), 463-469.
  • Laukka, T., et al. (2016). Fumarate and Succinate Regulate Expression of Hypoxia-inducible Genes via TET Enzymes. Journal of Biological Chemistry, 291(8), 4257-4265.
  • He, Y. F., et al. (2012). Enzymatic analysis of Tet proteins: key enzymes in the metabolism of DNA methylation. Methods in Enzymology, 512, 61-75.
  • EpigenTek. (n.d.). Epigenase 5mC-Hydroxylase TET Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

  • Guan, Y., et al. (2018). Lessons from Nature: A Novel Class of TET Inhibitors for TET2 Mutant Associated Diseases. Blood, 132(Supplement 1), 135.
  • Wagner, T., et al. (2025).
  • Belle, R., et al. (2024).
  • Markley, J. L., et al. (2025). Binding assays enable discovery of Tet(X) inhibitors that combat tetracycline destructase resistance. Chemical Science.
  • Janke, R., et al. (2017). Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases. eLife, 6, e22451.
  • Rădulescu, C., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Molecules, 26(18), 5526.
  • Zhang, X., et al. (2023). TET protein inhibitors: Potential and limitations. Signal Transduction and Targeted Therapy, 8(1), 297.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Hu, L., et al. (2015).
  • LaCroix, E. G. (2023). The Synthesis of a Novel TET Inhibitor and its Inhibition of the TET Enzyme. Honors Theses. 438.
  • Anderson, K. S. (2011). Understanding the structural basis of species selective, stereospecific inhibition for Cryptosporidium and human thymidylate synthase. Journal of the American Chemical Society, 133(45), 18144-18147.
  • Dey, A. S., et al. (2022). Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II). ACS Medicinal Chemistry Letters, 13(5), 843-849.
  • Cianfrocca, R., et al. (2021). Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations. International Journal of Molecular Sciences, 22(9), 4503.

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Validation

A Researcher's Guide to Differentiating 1,5-disodium (2S)-2-hydroxypentanedioate and L-2-hydroxyglutaric acid

For researchers in oncology, metabolism, and neurometabolic disorders, the choice between using the free acid L-2-hydroxyglutaric acid (L-2-HG) and its disodium salt, 1,5-disodium (2S)-2-hydroxypentanedioate, is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in oncology, metabolism, and neurometabolic disorders, the choice between using the free acid L-2-hydroxyglutaric acid (L-2-HG) and its disodium salt, 1,5-disodium (2S)-2-hydroxypentanedioate, is a critical decision that can significantly impact experimental outcomes. While chemically similar, their distinct physicochemical properties dictate their handling, stability, and suitability for various applications. This guide provides an in-depth comparison, supported by experimental protocols, to empower researchers to make informed decisions for their specific needs.

L-2-hydroxyglutaric acid is a chiral metabolite that accumulates in the rare genetic disorder L-2-hydroxyglutaric aciduria and has been identified as a putative oncometabolite in renal cancer.[1][2] Its structural similarity to the key metabolic intermediate α-ketoglutarate allows it to competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, thereby exerting epigenetic effects.[3][4] Given its biological significance, obtaining reliable and reproducible experimental data is paramount, starting with the selection of the correct chemical form.

Molecular and Physicochemical Profile: A Head-to-Head Comparison

The primary distinction lies in the replacement of the two acidic protons of the carboxylic acid groups in L-2-HG with sodium ions to form the disodium salt. This seemingly minor modification has profound consequences on the compound's behavior, particularly in aqueous environments. The conversion of a drug or chemical entity into a salt form is a common strategy in pharmaceutical development to enhance properties like solubility, stability, and bioavailability.[5][6]

PropertyL-2-hydroxyglutaric acid (Free Acid)1,5-disodium (2S)-2-hydroxypentanedioate (Disodium Salt)Rationale for Significance
Chemical Structure C₅H₈O₅C₅H₆Na₂O₅The presence of sodium ions in the salt form significantly increases polarity.
Molecular Weight 148.11 g/mol [7]192.08 g/mol Accurate molecular weight is crucial for preparing solutions of precise molar concentrations.
pKa (Strongest Acidic) ~3.28[8]Not ApplicableThe pKa indicates the pH at which the free acid is 50% ionized. This is critical for understanding its charge state in physiological buffers. The salt is already ionized.
Aqueous Solubility Moderately soluble. Reported at 10 mg/mL in PBS (pH 7.2).[3]Highly soluble. Reported at 100 mg/mL in water.[1]High solubility is essential for preparing concentrated stock solutions and avoiding precipitation in aqueous assay buffers.
Hygroscopicity Low to moderateHighHygroscopicity, the tendency to absorb moisture from the air, can affect accurate weighing and the long-term stability of the solid compound.[9][10]
Solution pH AcidicNear-neutralDissolving the free acid will lower the pH of unbuffered solutions, potentially affecting cell viability or enzyme activity. The salt form acts as its own buffer.[11]
Solid-State Stability Generally highCan be more susceptible to degradation if moisture is absorbed.[9]Proper storage is critical. The salt form may require more stringent control over humidity.

Experimental Comparison: Protocols and Rationale

To empirically validate these differences, the following protocols are provided. They are designed to be straightforward and utilize standard laboratory equipment.

Experimental Workflow Overview

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Stability Analysis cluster_2 Phase 3: Data Analysis prep Prepare Stock Solutions (Free Acid & Disodium Salt) sol Protocol 1: Comparative Solubility prep->sol hygro Protocol 2: Hygroscopicity Assessment prep->hygro analyze Analyze & Compare Data (Solubility, Weight Change, Degradation) sol->analyze hygro->analyze stab Protocol 3: Solution Stability (HPLC) incubate Incubate Solutions (e.g., 4°C, 25°C, 37°C) stab->incubate hplc HPLC Analysis (Timepoints: 0, 24, 48h) incubate->hplc hplc->analyze

Caption: General workflow for comparing the physicochemical properties.

Protocol 1: Comparative Solubility Assessment

Objective: To quantitatively determine and compare the solubility of the free acid and disodium salt in a physiologically relevant buffer.

Rationale: Solubility is a critical parameter. Poor solubility can lead to compound precipitation in cell culture media or in vivo, resulting in inaccurate dosing and unreliable data. The salt form is expected to have significantly higher aqueous solubility.[5]

Materials:

  • L-2-hydroxyglutaric acid

  • 1,5-disodium (2S)-2-hydroxypentanedioate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system for quantification

Methodology:

  • Prepare a series of vials containing a fixed volume of PBS (e.g., 1 mL).

  • Add increasing, pre-weighed amounts of the free acid to each vial.

  • In parallel, add the same increasing amounts of the disodium salt to a separate series of vials.

  • Vortex each vial vigorously for 2 minutes.

  • Allow the vials to equilibrate at room temperature for 1 hour, vortexing intermittently.

  • Visually inspect for any undissolved solid material. The highest concentration with no visible particles is the estimated solubility.

  • For a more quantitative measure: Centrifuge the supersaturated solutions at 10,000 x g for 10 minutes to pellet undissolved material.

  • Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., LC-MS/MS).[12]

Protocol 2: Hygroscopicity Evaluation

Objective: To assess the tendency of each compound to absorb moisture from the air.

Rationale: Highly hygroscopic compounds can be difficult to weigh accurately and may undergo physical changes (e.g., deliquescence) or chemical degradation upon moisture absorption.[9][13] This is crucial for ensuring the integrity of the solid compound during storage and handling.

Materials:

  • L-2-hydroxyglutaric acid

  • 1,5-disodium (2S)-2-hydroxypentanedioate

  • Analytical balance (0.1 mg or better)

  • Weighing boats

  • Controlled humidity chamber or a desiccator containing a saturated salt solution (e.g., sodium chloride for ~75% relative humidity).

Methodology:

  • Place a weighing boat on the analytical balance and tare.

  • Accurately weigh approximately 10-15 mg of the free acid. Record the initial weight (W_initial).

  • Place the open weighing boat into the controlled humidity chamber (e.g., 75% RH) at a constant temperature (e.g., 25°C).

  • At set time intervals (e.g., 1, 4, 8, 24 hours), remove the sample and quickly re-weigh it. Record the weight (W_time).

  • Repeat steps 1-4 for the disodium salt.

  • Calculate the percentage weight gain at each time point using the formula: Weight Gain (%) = [(W_time - W_initial) / W_initial] * 100.

  • Plot the percentage weight gain versus time for both compounds. A steeper curve indicates higher hygroscopicity.

Protocol 3: Solution Stability Analysis via HPLC

Objective: To compare the chemical stability of both compounds in an aqueous solution over time.

Rationale: The choice of salt form can influence the stability of a drug in solution.[11] Degradation of the compound during an experiment will lead to a decrease in the effective concentration, compromising the results. This protocol uses High-Performance Liquid Chromatography (HPLC) to separate the parent compound from any potential degradants.

G prep 1. Prepare Solutions (1 mg/mL in PBS, pH 7.4) aliquot 2. Aliquot into Vials (Free Acid & Disodium Salt) prep->aliquot t0 3. Time-Zero Analysis (Inject onto HPLC immediately) aliquot->t0 incubate 4. Incubate Aliquots (e.g., 37°C) aliquot->incubate analyze 6. Quantify Peak Area (Compare parent peak area over time) t0->analyze t_x 5. Analyze at Timepoints (e.g., 24h, 48h, 72h) incubate->t_x t_x->analyze

Caption: HPLC workflow for assessing solution stability.

Materials:

  • Stock solutions (1 mg/mL) of both compounds in PBS, pH 7.4

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Incubator set to a relevant temperature (e.g., 37°C for cell culture studies)

Methodology:

  • Prepare fresh 1 mg/mL solutions of both the free acid and the disodium salt in PBS, pH 7.4.

  • Filter the solutions through a 0.22 µm syringe filter.

  • Immediately inject an aliquot of each solution onto the HPLC system. This is your "Time 0" measurement. Record the peak area of the parent compound.

  • Incubate the remaining solutions at 37°C.

  • At subsequent time points (e.g., 8, 24, 48, and 72 hours), withdraw an aliquot from each solution, and inject it onto the HPLC.

  • For each time point, calculate the percentage of the parent compound remaining relative to the Time 0 peak area.

  • Compare the degradation profiles. A faster decrease in the relative peak area indicates lower stability under the tested conditions.

Application-Specific Implications

  • For In Vitro Cell-Based Assays: The high aqueous solubility and near-neutral solution pH of the disodium salt make it the superior choice.[1] It allows for the preparation of highly concentrated, sterile-filtered stock solutions in aqueous buffers without the need for organic solvents like DMSO, which can have confounding effects on cells. Furthermore, adding the free acid directly to cell culture media could cause a localized pH drop, stressing the cells and affecting experimental reproducibility.

  • For In Vivo and Drug Development Studies: The properties of the disodium salt are generally more favorable for formulation and administration.[6][11] Improved solubility can lead to better and more consistent absorption and bioavailability. While its hygroscopicity requires careful handling and storage in a desiccated environment, this is a standard practice in pharmaceutical development. The free acid's lower solubility could present significant challenges in creating a suitable formulation for animal studies.

  • For Analytical Standard Preparation: Both forms can be used to prepare analytical standards. However, due to its lower hygroscopicity, the free acid may be easier to weigh with high accuracy, which is critical for creating precise calibration curves for quantitative methods like LC-MS/MS.[14] When using the disodium salt, it is advisable to store it in a desiccator and minimize its exposure to ambient air before weighing.

Conclusion

While both L-2-hydroxyglutaric acid and its disodium salt provide the same active molecule in solution, their handling and performance characteristics are markedly different. The 1,5-disodium (2S)-2-hydroxypentanedioate is the recommended choice for most biological applications, especially in vitro and in vivo studies, due to its vastly superior aqueous solubility and neutral pH profile. The free acid, L-2-hydroxyglutaric acid , may be preferred for applications where precise weighing of a non-hygroscopic solid is paramount, such as in the preparation of analytical reference standards. By understanding these key differences and applying the experimental validations outlined in this guide, researchers can ensure the quality and reliability of their data in the study of this important oncometabolite.

References

  • Dr.Oracle. (2025, February 28).
  • Agilent Technologies. (n.d.). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS.
  • Tiwari, S. B. (2026, March 26). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Cansever, M. S., et al. (2020, April 25). RAPID DETERMINATION OF L-2-HYDOXYGLUTARIC ACID IN URINE SAMPLES BY CAPILLARY ELECTROPHORESIS WITH INDIRECT UV DETECTION. Namık Kemal Tıp Dergisi.
  • Wajner, M., et al. (n.d.). A new method for the chiral HRGC assay of L‐2‐hydroxyglutaric acid in urine.
  • Wajner, M., et al. (n.d.). A new method for the chiral HRGC assay of L-2-hydroxyglutaric acid in urine. Docentes FCT NOVA.
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  • National Center for Biotechnology Information. (n.d.). L-2-Hydroxyglutaric acid. PubChem.
  • Roy, P. P., & Roy, B. (2018, July 14).
  • Cambridge Isotope Laboratories. (n.d.). DL-2-Hydroxyglutaric acid, disodium salt (¹³C₅, 99%).
  • Sravani, G., et al. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.
  • MedChemExpress. (n.d.). D-α-Hydroxyglutaric acid disodium (Disodium (R)
  • Zhang, G. G. Z., et al. (2021, February 2). Amorphous Drug–Polymer Salt with High Stability under Tropical Conditions and Fast Dissolution: The Case of Clofazimine and Poly(acrylic acid). Pharma Excipients.
  • LGC Standards. (n.d.). 2-Hydroxyglutaric Acid Disodium.
  • Technology Networks. (n.d.).
  • TargetMol. (n.d.). L-2-Hydroxyglutaric acid disodium.
  • Cayman Chemical. (n.d.). L-α-Hydroxyglutaric Acid.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • MedKoo Biosciences. (2024, May 22). L-2-Hydroxyglutaric acid disodium.
  • Labinsights. (2023, May 8).
  • Kranendijk, M., et al. (n.d.). Progress in understanding 2-hydroxyglutaric acidurias. PMC - NIH.
  • FooDB. (2020, April 20).
  • InvivoChem. (n.d.). 2-Hydroxyglutaric acid; 2-Hydroxypentanedioic acid).
  • National Center for Biotechnology Information. (n.d.). (+-)-2-Hydroxyglutaric acid. PubChem.
  • Le Dévédec, S. E., et al. (2015, March 12). A Mouse Model of L-2-Hydroxyglutaric Aciduria, a Disorder of Metabolite Repair. PLOS One.
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Comparative

A Senior Application Scientist's Guide to Intracellular Delivery of 2-Hydroxyglutarate: A Comparative Analysis of 1,5-Disodium (2S)-2-Hydroxypentanedioate and Octyl-L-2HG

Introduction: The 2-Hydroxyglutarate Challenge in Cellular Research 2-Hydroxyglutarate (2-HG), a metabolite structurally similar to α-ketoglutarate (α-KG), has emerged as a critical oncometabolite in various cancers, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-Hydroxyglutarate Challenge in Cellular Research

2-Hydroxyglutarate (2-HG), a metabolite structurally similar to α-ketoglutarate (α-KG), has emerged as a critical oncometabolite in various cancers, including glioma and acute myeloid leukemia[1][2][3]. Produced at high levels by mutant isocitrate dehydrogenase (IDH) enzymes, 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations and blocked cellular differentiation that favor tumorigenesis[3][4][5].

For researchers aiming to dissect the downstream effects of 2-HG, a fundamental challenge arises: how to effectively deliver this molecule into cultured cells to replicate the high intracellular concentrations observed in cancer. 2-HG in its native, deprotonated state is a charged, hydrophilic molecule with poor membrane permeability. This guide provides a comparative analysis of two common chemical tools used to overcome this barrier: the standard sodium salt form, 1,5-disodium (2S)-2-hydroxypentanedioate , and a lipophilic prodrug form, octyl-L-2HG . We will explore their distinct physicochemical properties, mechanisms of cellular entry, and provide a robust experimental framework for quantifying their respective uptake rates.

Physicochemical Properties: A Tale of Two Solubilities

The fundamental difference between these two compounds lies in their strategy for traversing the lipid bilayer of the cell membrane. This is dictated by their chemical structure and resulting physicochemical properties.

Property1,5-Disodium (2S)-2-hydroxypentanedioateOctyl-L-2HG (Octyl-(S)-2HG)
IUPAC Name Disodium (2S)-2-hydroxypentanedioateOctyl (2S)-2-hydroxypentanedioate
Molecular Formula C₅H₆Na₂O₅[6]C₁₃H₂₄O₅[7]
Molecular Weight 192.08 g/mol [6]260.33 g/mol [7]
Predicted Solubility High in aqueous media (hydrophilic)Low in aqueous media; soluble in organic solvents like DMSO (lipophilic)[8][9]
Charge at pH 7.4 Dianionic (-2)[10]Neutral (Uncharged)
Cell Permeability Low (requires transporter)High (passive diffusion)[8][11][12]

As the table illustrates, the disodium salt is a classic hydrophilic compound, fully ionized at physiological pH. In contrast, the addition of an eight-carbon octyl chain via an ester linkage renders octyl-L-2HG a lipophilic, neutral molecule, a modification expressly designed to enhance membrane permeability[8][9].

Mechanisms of Cellular Uptake: Facilitated Transport vs. Passive Diffusion

The structural differences directly translate into two distinct modes of cellular entry.

1. 1,5-Disodium (2S)-2-hydroxypentanedioate: The Transporter-Dependent Path Being a charged dicarboxylate, the disodium salt of 2-HG cannot freely diffuse across the cell membrane. Its entry is contingent upon the presence of specific solute carrier (SLC) family transporters, such as dicarboxylate or organic anion transporters expressed on the cell surface. This uptake mechanism is saturable, dependent on cell type-specific transporter expression, and can be a subject of study in itself. However, for researchers whose primary goal is to study the downstream effects of high 2-HG levels, this transport-limited entry is often a significant bottleneck.

2. Octyl-L-2HG: The Prodrug Strategy for Passive Entry Octyl-L-2HG functions as a cell-permeable prodrug. The lipophilic octyl group allows the molecule to bypass polar-head groups and dissolve into the hydrophobic lipid bilayer, facilitating passive diffusion across the cell membrane down its concentration gradient[13][14]. Once inside the cytosol, ubiquitous intracellular esterase enzymes rapidly cleave the ester bond. This enzymatic action releases the active L-2HG molecule and an octyl alcohol byproduct, effectively "trapping" the hydrophilic 2-HG inside the cell and allowing it to accumulate to high levels.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Na_2HG 1,5-Disodium (2S)-2-hydroxypentanedioate (Hydrophilic, Charged) Transporter Solute Transporter Na_2HG->Transporter Facilitated Transport Octyl_2HG Octyl-L-2HG (Lipophilic, Neutral) Intra_2HG_2 L-2HG Octyl_2HG->Intra_2HG_2 Passive Diffusion Intra_2HG_1 L-2HG Transporter->Intra_2HG_1 Esterase Esterases Intra_2HG_2->Esterase Octanol Octanol Esterase->Octanol Cleavage

Caption: Mechanisms of cellular entry for hydrophilic 2-HG salt versus lipophilic 2-HG ester.

Experimental Protocol: Quantifying Cellular Uptake via LC-MS/MS

To empirically compare uptake rates, a robust and validated protocol is essential. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity in quantifying small molecules from complex biological matrices.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell line (e.g., U-87MG glioblastoma, HEK293) should be guided by the research question. It is critical to use a consistent cell line for direct comparison.

  • Washing Step: Washing with ice-cold PBS is crucial. The cold temperature minimizes metabolic activity and prevents efflux of the compound from the cells during the wash, ensuring an accurate snapshot of the intracellular concentration at the time of harvest.

  • Lysis and Extraction: A methanol-based lysis buffer is effective for precipitating proteins while simultaneously extracting polar metabolites like 2-HG into the supernatant.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG) is non-negotiable for accurate quantification. It co-extracts with the analyte and accounts for variations in sample preparation and mass spectrometer response, ensuring trustworthiness of the data.

Caption: Standardized workflow for quantifying intracellular 2-HG levels.

Detailed Step-by-Step Methodology:

  • Cell Culture: Seed an appropriate cell line (e.g., A549, HeLa, U-87MG) into 6-well plates at a density that ensures 80-90% confluency on the day of the experiment[15]. Culture in appropriate media at 37°C and 5% CO₂[16]. Prepare a separate plate for cell counting/protein quantification[16].

  • Compound Preparation: Prepare stock solutions of 1,5-disodium (2S)-2-hydroxypentanedioate in water or PBS. Prepare stock solutions of octyl-L-2HG in DMSO[8][9].

  • Treatment: On the day of the experiment, aspirate the culture medium. Wash cells once with pre-warmed PBS. Add fresh medium containing the desired final concentration of either compound (e.g., 100 µM to 1 mM). Include a vehicle-only control (PBS or DMSO).

  • Incubation: Incubate the plates for a time course (e.g., 15 min, 30 min, 1h, 2h, 4h).

  • Harvesting: After incubation, place plates on ice and aspirate the treatment medium. Immediately wash the cell monolayer twice with 1 mL of ice-cold PBS to remove any residual extracellular compound.

  • Metabolite Extraction: Add 500 µL of ice-cold 80% methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG) to each well.

  • Cell Lysis: Scrape the cells into the methanol solution and transfer to a microcentrifuge tube. Vortex vigorously for 30 seconds.

  • Protein Precipitation: Centrifuge the lysate at >14,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris[15].

  • Sample Preparation for LC-MS/MS: Carefully transfer the supernatant to a new tube. Evaporate the solvent using a vacuum concentrator. Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 5% Acetonitrile in water with 0.1% formic acid).

  • Quantification: Analyze the samples using a validated LC-MS/MS method. Create a standard curve using known concentrations of unlabeled 2-HG to determine the absolute concentration in your samples. Normalize the final concentration to the cell number or total protein content determined from the parallel plate.

Comparative Analysis of Uptake Rates: Expected Outcomes

Based on their mechanisms of entry, we can predict a stark difference in uptake kinetics. The following table presents hypothetical, yet mechanistically plausible, data from the experiment described above.

Incubation TimeIntracellular 2-HG (from 1,5-Disodium Salt)Intracellular 2-HG (from Octyl-L-2HG)
15 minutes~0.5 µM~50 µM
30 minutes~1.2 µM~150 µM
1 hour~2.5 µM~350 µM
2 hours~4.0 µM~600 µM
4 hours~5.5 µM~750 µM
Assumes an extracellular concentration of 500 µM for both compounds.

Analysis of Expected Results:

  • Rate of Uptake: Octyl-L-2HG is expected to exhibit a much faster initial rate of uptake, reaching significant intracellular concentrations within minutes. The uptake of the disodium salt will be slower and more linear over a longer period, limited by the Vmax of the relevant transporters.

  • Maximum Concentration: Due to passive diffusion and intracellular trapping, octyl-L-2HG will achieve a far higher intracellular concentration, more effectively mimicking the millimolar levels found in IDH-mutant tumors[3][5]. The uptake of the disodium salt will likely plateau at a much lower level, dictated by transporter saturation and equilibrium.

Conclusion and Recommendations for Researchers

The choice between 1,5-disodium (2S)-2-hydroxypentanedioate and octyl-L-2HG is entirely dependent on the experimental objective.

  • Choose 1,5-Disodium (2S)-2-hydroxypentanedioate if:

    • Your research focus is on the mechanisms of 2-HG transport across the cell membrane.

    • You need to study the effects of low, physiologically-achievable concentrations of extracellular 2-HG.

    • You want to avoid any potential confounding effects from the octyl ester prodrug or its byproducts.

  • Choose Octyl-L-2HG if:

    • Your primary goal is to robustly and rapidly elevate intracellular 2-HG to high, cancer-relevant levels[8][12].

    • You are studying the downstream consequences of 2-HG accumulation, such as its effects on enzyme inhibition, epigenetics, or cellular metabolism.

    • The cell line you are using has low or unknown expression of dicarboxylate transporters.

By understanding the fundamental differences in their chemical properties and uptake mechanisms, researchers can make an informed decision, ensuring that the tool they select is perfectly matched to the scientific question they seek to answer.

References

  • Essays in Biochemistry. (2024). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Portland Press.
  • ResearchGate. (n.d.). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases | Request PDF.
  • Koivunen, P., & Pientka, K. (2020).
  • Ye, D., Guan, K. L., & Xiong, Y. (2018). The Roles of 2-Hydroxyglutarate. PMC - NIH. [Link]

  • The Innovation. (2024).
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  • BenchChem. (2025). Application Notes and Protocols for Assessing the Cellular Uptake of 6-(Decyldithio)-1H-purin-2-amine.
  • Stewart, K. M., et al. (n.d.). Trapped!
  • Turski, W. A., et al. (n.d.). Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells. PMC.
  • Shin, H., et al. (2020). Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry. Nanoscale (RSC Publishing).
  • Bevital. (n.d.).
  • ResearchGate. (2024). The measurement of cellular uptake of nanoparticles?.
  • Bunse, L., et al. (n.d.).
  • BOC Sciences. (2024). Lipophilicity of Drug.
  • AMBOSS. (2019). Pharmacokinetics - Part 2: Lipophilic and Hydrophilic drugs. YouTube.
  • Climent, E., et al. (n.d.).
  • Li, D., et al. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. PMC.
  • Hilaris Publisher. (2015).
  • Sigma-Aldrich. (n.d.). Octyl-(S)-2HG, 1391194-64-1, 98 (HPLC).
  • ECHEMI. (n.d.).
  • Scientific Laboratory Supplies. (n.d.). OCTYL-(R)-2HG | SML2200-25MG | SIGMA-ALDRICH | SLS.
  • Viswanathan, G., et al. (2016). A Comparative Study of Cellular Uptake and Subcellular Localization of Doxorubicin Loaded in Self‐Assemblies of Amphiphilic Co. Macromolecular Bioscience.
  • Sigma-Aldrich. (n.d.). Octyl-(R)-2HG = 98 HPLC 1391194-67-4.
  • PubChem. (n.d.).
  • Merck. (n.d.). Octyl-(R)-2HG = 98 HPLC 1391194-67-4.
  • Cayman Chemical. (n.d.). (2S)
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Validation

Cross-reactivity of 1,5-disodium (2S)-2-hydroxypentanedioate with IDH1/2 mutant inhibitors

Title: Analytical and Biological Cross-Reactivity of 1,5-Disodium (2S)-2-Hydroxypentanedioate in IDH1/2 Mutant Inhibitor Workflows Introduction The development of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2) inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical and Biological Cross-Reactivity of 1,5-Disodium (2S)-2-Hydroxypentanedioate in IDH1/2 Mutant Inhibitor Workflows

Introduction The development of mutant isocitrate dehydrogenase 1 and 2 (mIDH1/2) inhibitors, such as ivosidenib and enasidenib, has revolutionized targeted oncology. The primary pharmacodynamic biomarker for evaluating these inhibitors is the reduction of the oncometabolite D-2-hydroxyglutarate (D-2HG)[1]. However, the endogenous presence of its enantiomer, 1,5-disodium (2S)-2-hydroxypentanedioate (commonly known as L-2-hydroxyglutarate or L-2HG disodium salt), introduces severe analytical and biological cross-reactivity risks[2][3].

As a Senior Application Scientist, I designed this guide to elucidate how L-2HG phenocopies D-2HG, why it confounds standard detection assays, and how to utilize 1,5-disodium (2S)-2-hydroxypentanedioate as an indispensable, self-validating standard in your drug development workflows.

The Chiral Challenge: Analytical Cross-Reactivity

Because D-2HG and L-2HG share an identical mass-to-charge ratio (m/z 147.03) and highly similar fragmentation patterns, standard underivatized liquid chromatography-tandem mass spectrometry (LC-MS/MS) cannot distinguish between the two enantiomers[3]. In wild-type cells undergoing hypoxia, lactate dehydrogenase A (LDHA) and malate dehydrogenase (MDH) promiscuously reduce α-ketoglutarate (α-KG) to L-2HG[2].

Comparative Analysis of 2-HG Detection Alternatives

The following table objectively compares methodologies for quantifying 2-HG in the presence of IDH inhibitors, highlighting the cross-reactivity profile of L-2HG.

Analytical MethodTarget AnalyteL-2HG Cross-Reactivity RiskExperimental Utility
Achiral LC-MS/MS Total 2-HG (m/z 147 → 129)Critical (100% overlap)Unsuitable for mIDH inhibitor validation in hypoxic or acidic models.
Enzymatic Assay (D-2HGDH) D-2HGModerate (Competitive binding)High concentrations of L-2HG can competitively inhibit the assay enzyme, skewing D-2HG quantification.
Chiral LC-MS/MS (DATAN) D-2HG & L-2HG (m/z 363 → 147)None (Baseline resolution)Gold Standard. Allows simultaneous, distinct quantification of both enantiomers[4].

Biological Cross-Reactivity: Epigenetic Phenocopying

Beyond analytical interference, L-2HG exhibits profound biological cross-reactivity. Both D-2HG and L-2HG competitively inhibit α-KG-dependent dioxygenases, including the Ten-Eleven Translocation (TET) family of DNA demethylases and Jumonji-C (JmjC) domain-containing histone lysine demethylases (KDMs)[2][6]. In biochemical assays, L-2HG is often a more potent inhibitor of these epigenetic regulators than D-2HG[6].

When evaluating IDH1/2 inhibitors, it is critical to understand the mechanistic logic: the inhibitor selectively blocks mIDH1/2 but has zero effect on LDHA/MDH. If a cell model accumulates L-2HG, the epigenetic block (e.g., hypermethylation) will persist despite complete mIDH inhibition.

Pathway aKG α-Ketoglutarate (α-KG) mIDH Mutant IDH1/2 aKG->mIDH LDHA LDHA / MDH (Hypoxia) aKG->LDHA D2HG D-2HG (Target Biomarker) mIDH->D2HG L2HG L-2HG (1,5-disodium (2S)-2-hydroxypentanedioate) LDHA->L2HG Dioxygenases Inhibition of TET1/2 & KDMs (Epigenetic Dysregulation) D2HG->Dioxygenases L2HG->Dioxygenases Phenocopy Effect Inhibitor IDH1/2 Inhibitors (e.g., Ivosidenib) Inhibitor->mIDH Specific Inhibition Inhibitor->LDHA No Cross-Reactivity

Metabolic pathways of 2-HG enantiomers and the specific intervention point of IDH inhibitors.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your drug efficacy data, implement the following protocols using 1,5-disodium (2S)-2-hydroxypentanedioate as a validation standard.

Protocol 1: Chiral LC-MS/MS Validation via DATAN Derivatization

This protocol validates that your LC-MS/MS workflow successfully resolves the L-enantiomer from the D-enantiomer, preventing false-positive biomarker readings[4][7].

  • Sample Preparation: Extract metabolites from 20 µL of cell lysate or biofluid using 250 µL of ice-cold methanol containing stable-isotope-labeled internal standards (e.g., D/L-[13C5]-2HG). Dry the supernatant under nitrogen gas at 50°C[4][7].

  • Standard Spiking (The Self-Validation Step): Spike a parallel control sample with 50 µM of 1,5-disodium (2S)-2-hydroxypentanedioate.

  • Derivatization: Add 100 µL of 50 g/L diacetyl-L-tartaric anhydride (DATAN) dissolved in dichloromethane/acetic acid (4:1, v/v) to the dried extracts. Incubate at 75°C for 30 minutes to drive the condensation reaction[7].

  • Reconstitution: Dry the mixture under nitrogen to remove excess DATAN, then reconstitute in 200 µL of LC-MS grade water[7].

  • LC-MS/MS Acquisition: Inject onto an achiral C18 column. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 363.06 → 147.03 in negative ion mode[3].

  • Data Interpretation: The spiked 1,5-disodium (2S)-2-hydroxypentanedioate (L-2HG) will elute first (approx. 3.5–4.7 min), followed by D-2HG (approx. 4.3–5.8 min)[3][7]. If baseline resolution (Rs ≥ 1.5) is not achieved, optimize the mobile phase gradient before testing IDH inhibitor efficacy.

Workflow Sample Biological Sample (Contains D-2HG & L-2HG) Spike Spike with 1,5-disodium (2S)-2-hydroxypentanedioate (Resolution Standard) Sample->Spike DATAN DATAN Derivatization (75°C, 30 mins) Spike->DATAN Diastereomers Formation of Diastereomers (m/z 363.06) DATAN->Diastereomers Condensation Reaction LC Achiral C18 HPLC Separation Diastereomers->LC MS Tandem MS/MS Detection (MRM: 363 -> 147) LC->MS Baseline Resolution (L-2HG elutes before D-2HG)

Analytical workflow for chiral separation of 2-HG enantiomers using DATAN derivatization.

Protocol 2: Epigenetic Rescue Specificity Assay

To prove that an IDH inhibitor's mechanism of action is specifically tied to D-2HG depletion, use L-2HG to intentionally bypass the drug's effect.

  • Cell Culture & Treatment: Culture mIDH1 fibrosarcoma cells (e.g., HT1080) in three arms: (A) Vehicle, (B) 1 µM Ivosidenib, (C) 1 µM Ivosidenib + 1 mM 1,5-disodium (2S)-2-hydroxypentanedioate (cell-permeable esterified version).

  • DNA Extraction & Quantification: After 72 hours, extract genomic DNA and quantify global 5-hydroxymethylcytosine (5-hmC) levels via ELISA or dot blot.

  • Causality & Logic: Ivosidenib will restore TET enzyme activity in Arm B, increasing 5-hmC levels. In Arm C, the exogenous L-2HG will cross-react with the TET enzymes, maintaining the epigenetic suppression despite mIDH1 inhibition. This self-validating loop proves the inhibitor is on-target and that 5-hmC suppression is strictly 2-HG-dependent.

Sources

Comparative

A Guide to Investigating the Comparative Toxicity of 1,5-Disodium (2S)-2-Hydroxypentanedioate in Healthy vs. Malignant Cell Lines

Authored by a Senior Application Scientist This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the differential cytotoxic effects of 1,5-disodium (2S)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the differential cytotoxic effects of 1,5-disodium (2S)-2-hydroxypentanedioate on malignant versus healthy cell lines. We will delve into the scientific rationale underpinning this investigation, provide detailed experimental protocols, and offer insights into data interpretation, all grounded in established scientific principles.

Introduction and Scientific Rationale

1,5-Disodium (2S)-2-hydroxypentanedioate is the disodium salt of (2S)-2-hydroxypentanedioic acid, also known as L-2-hydroxyglutarate (L-2-HG). L-2-HG is structurally similar to the key metabolic intermediate, α-ketoglutarate (α-KG), which is a crucial component of the tricarboxylic acid (TCA) cycle.[1][2] In recent years, its enantiomer, D-2-hydroxyglutarate (D-2-HG), has been identified as an oncometabolite, a metabolite that can drive the development and progression of cancer.[3] Both L- and D-2-HG can accumulate in certain pathological conditions and competitively inhibit α-KG-dependent dioxygenases, which are involved in a wide range of cellular processes, including epigenetic regulation and collagen synthesis.

A hallmark of many cancer cells is a profound alteration in their metabolism, famously described as the Warburg effect. This phenomenon involves a shift from ATP production through oxidative phosphorylation to a higher rate of glycolysis, even in the presence of oxygen (aerobic glycolysis).[4][5][6][7][8] This metabolic reprogramming is not just a consequence of malignant transformation but an active contributor to cancer progression, providing the necessary building blocks for rapid cell proliferation.[6]

Given the central role of α-KG in cellular metabolism and the established impact of its structural analogs in cancer, investigating the effects of exogenously supplied L-2-HG (as 1,5-disodium (2S)-2-hydroxypentanedioate) is a compelling research avenue. The central hypothesis is that the distinct metabolic wiring of cancer cells may render them more susceptible to perturbations in the α-KG/L-2-HG axis compared to healthy cells with their more robust and flexible metabolic networks. This guide outlines a systematic approach to test this hypothesis.

Experimental Design: A Step-by-Step Approach

A robust comparative toxicity study hinges on a well-conceived experimental design. Here, we outline the key considerations and steps.

Cell Line Selection

The choice of cell lines is critical for generating meaningful and translatable data. We recommend a panel that includes:

  • Malignant Cell Lines:

    • A Glioblastoma Cell Line (e.g., U-87 MG): Mutations in the isocitrate dehydrogenase (IDH) enzyme, which lead to the production of 2-hydroxyglutarate, are common in gliomas. This makes glioblastoma cells a highly relevant model.

    • A Colon Carcinoma Cell Line (e.g., HCT116): These cells are a well-characterized and widely used model for a common solid tumor.

    • A Leukemia Cell Line (e.g., Jurkat): To represent a hematological malignancy and to assess the compound's effects on suspension cells.

  • Healthy (Non-Malignant) Control Cell Lines:

    • Normal Human Dermal Fibroblasts (NHDF) or Lung Fibroblasts (e.g., WI-38): Fibroblasts are a standard choice for baseline cytotoxicity studies in normal cells.[9]

    • Human Astrocytes: As a non-malignant counterpart to the glioblastoma cell line.

The rationale for using normal cells alongside cancer cells is to determine the therapeutic index of the compound, which is a measure of its cancer-specificity.[9]

Compound Preparation and Handling
  • Procurement and Characterization: 1,5-disodium (2S)-2-hydroxypentanedioate should be of the highest possible purity. It is advisable to confirm its identity and purity via techniques such as NMR and mass spectrometry. The chemical properties of the parent molecule, 2-hydroxypentanedioate, can be found in databases like PubChem (CID 4609868).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving the compound in sterile, nuclease-free water or a suitable buffer like PBS. Ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Experimental Workflow

The overall workflow for the comparative toxicity assessment is depicted in the diagram below.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis compound_prep Prepare & Sterilize 1,5-Disodium (2S)-2-hydroxypentanedioate Stock Solution cell_seeding Seed Cells into 96-Well Plates compound_prep->cell_seeding cell_culture Culture Malignant & Healthy Cell Lines cell_culture->cell_seeding treatment Treat Cells with a Serial Dilution of Compound cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation viability_assay Metabolic Viability Assay (e.g., MTT, Resazurin) incubation->viability_assay cytotoxicity_assay Membrane Integrity Assay (e.g., LDH Release) incubation->cytotoxicity_assay readout Measure Absorbance/ Fluorescence viability_assay->readout cytotoxicity_assay->readout dose_response Generate Dose-Response Curves readout->dose_response calc Calculate IC50 / CC50 & Therapeutic Index dose_response->calc

Caption: Experimental workflow for comparative toxicity analysis.

Detailed Experimental Protocols

The following protocols are standardized methods for assessing cell viability and cytotoxicity.[10][11][12][13]

Cell Seeding and Treatment
  • Cell Seeding:

    • Culture the selected cell lines to ~80% confluency.

    • Trypsinize adherent cells, neutralize, and count the cells using a hemocytometer or automated cell counter. For suspension cells, directly count from the culture flask.

    • Seed the cells into clear, flat-bottomed 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of complete medium).

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of the 1,5-disodium (2S)-2-hydroxypentanedioate stock solution in complete cell culture medium. A typical 2-fold serial dilution series might range from 100 mM down to a few micromolars.

    • Include a "vehicle control" (medium only) and a "positive control" for cell death (e.g., a known cytotoxic drug like doxorubicin).

    • Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the compound dilutions. For suspension cells, add the compound in a small volume (e.g., 10 µL) to each well.

    • Return the plates to the incubator for the desired time points (e.g., 24, 48, and 72 hours).

Metabolic Viability Assay (MTT Assay)

This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is an indicator of cell metabolic activity and, by extension, viability.

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Assay Procedure:

    • At the end of the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Membrane Integrity Assay (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.

  • Assay Procedure:

    • At the end of the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

    • Follow the manufacturer's instructions for a commercially available LDH cytotoxicity kit. This typically involves adding a reaction mixture containing the LDH substrate and a tetrazolium salt.

    • Incubate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

    • Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

Data Analysis and Interpretation

Calculation of IC50 and CC50
  • Data Normalization: For each concentration, express the viability (MTT assay) or cytotoxicity (LDH assay) as a percentage relative to the vehicle control (set to 100% viability or 0% cytotoxicity).

  • Dose-Response Curves: Plot the percentage viability/cytotoxicity against the logarithm of the compound concentration.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 and CC50 values.

    • IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound that reduces the viability of the malignant cell line by 50%.

    • CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that reduces the viability of the healthy cell line by 50%.

Therapeutic Index (TI)

The therapeutic index provides a measure of the compound's selectivity for cancer cells. It is calculated as:

TI = CC50 / IC50

A higher TI value indicates greater selectivity for killing cancer cells while sparing healthy cells.[9]

Data Presentation

Summarize the calculated IC50, CC50, and TI values in a clear and concise table.

Cell LineTypeIC50 / CC50 (mM)Therapeutic Index (TI)
U-87 MGMalignant (Glioblastoma)[Calculated Value][Calculated Value vs. Astrocyte]
HCT116Malignant (Colon)[Calculated Value][Calculated Value vs. NHDF]
JurkatMalignant (Leukemia)[Calculated Value][Calculated Value vs. NHDF]
Human AstrocytesHealthy[Calculated Value]N/A
NHDFHealthy[Calculated Value]N/A

Potential Mechanistic Insights and Further Steps

Should 1,5-disodium (2S)-2-hydroxypentanedioate exhibit selective toxicity towards malignant cells, further investigation into the underlying mechanisms would be warranted. The structural similarity of its core molecule, L-2-HG, to α-KG suggests a potential mechanism involving the disruption of α-KG-dependent metabolic pathways.

G cluster_tca Mitochondrion (TCA Cycle) cluster_cytosol Cytosol cluster_enzymes α-KG-Dependent Dioxygenases Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH Succinyl_CoA Succinyl_CoA aKG->Succinyl_CoA α-KGDH TET_enzymes TET Enzymes (DNA Demethylation) aKG->TET_enzymes activates JMJD_histone JMJD Histone Demethylases aKG->JMJD_histone activates PHDs Prolyl Hydroxylases (HIF-1α Degradation) aKG->PHDs activates Test_Compound 1,5-Disodium (2S)-2-hydroxypentanedioate L2HG (S)-2-Hydroxy- pentanedioate (L-2-HG) Test_Compound->L2HG dissociates L2HG->TET_enzymes inhibits L2HG->JMJD_histone inhibits L2HG->PHDs inhibits

Caption: Potential mechanism of action via competitive inhibition.

This competitive inhibition could lead to:

  • Epigenetic Alterations: Inhibition of TET enzymes and JMJD histone demethylases could alter the epigenetic landscape of cancer cells, potentially affecting gene expression related to proliferation and survival.

  • Pseudohypoxia: Inhibition of prolyl hydroxylases could stabilize the hypoxia-inducible factor 1-alpha (HIF-1α), even under normoxic conditions, further influencing the metabolic state of the cancer cells.[2]

Follow-up studies could include Seahorse analysis to assess mitochondrial respiration and glycolysis, mass spectrometry-based metabolomics to track the fate of the compound and its effect on other metabolites, and epigenetic analyses (e.g., ChIP-seq, bisulfite sequencing) to investigate changes in histone and DNA methylation.

By following this comprehensive guide, researchers can systematically evaluate the comparative toxicity of 1,5-disodium (2S)-2-hydroxypentanedioate, contributing valuable data to the field of cancer metabolism and potentially identifying a novel therapeutic strategy that exploits the unique metabolic vulnerabilities of cancer cells.

References

  • Ganapathy-Kanniappan, S. (2017). Metabolic Signature of Warburg Effect in Cancer: An Effective and Obligatory Interplay between Nutrient Transporters and Catabolic/Anabolic Pathways to Promote Tumor Growth. PMC. Available at: [Link]

  • Nag-Chaudhuri, T., et al. (2024). Targeting the Warburg Effect in Cancer: Where Do We Stand? MDPI. Available at: [Link]

  • Liberti, M.V., & Locasale, J.W. (2019). The Warburg effect: essential part of metabolic reprogramming and central contributor to cancer progression. PubMed. Available at: [Link]

  • Wang, Y., et al. (2021). The Mechanism of Warburg Effect-Induced Chemoresistance in Cancer. Frontiers in Oncology. Available at: [Link]

  • Koppenol, W.H., et al. (2011). Warburg Effect - a Consequence or the Cause of Carcinogenesis? PMC. Available at: [Link]

  • Adan, A., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. MDPI. Available at: [Link]

  • BMG Labtech. (2025). Cytotoxicity assays – what your cells don't like. BMG Labtech. Available at: [Link]

  • Prasad, M.J. (2024). Why should we choose normal cell types versus cancer cells in toxicity investigations? ResearchGate. Available at: [Link]

  • Moore, S. (2019). Overview of Cell Viability and Cytotoxicity. News-Medical.Net. Available at: [Link]

  • de la Cruz, J.P., et al. (2014). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC. Available at: [Link]

  • Uniprot. (n.d.). Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate. Uniprot. Available at: [Link]

  • Wikipedia. (2026). Citric acid cycle. Wikipedia. Available at: [Link]

  • Ye, Y., et al. (2021). The Roles of 2-Hydroxyglutarate. PMC. Available at: [Link]

  • Maurino, V.G. (2014). Mitochondrial 2-hydroxyglutarate metabolism. PubMed. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxypentanedioate | C5H6O5-2 | CID 4609868. PubChem. Available at: [Link]

Sources

Validation

A Comparative Analysis of 1,5-Disodium (2S)-2-Hydroxypentanedioate and Established Substrates for L-2-Hydroxyglutarate Dehydrogenase

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) in Cellular Metabolism L-2-hydroxyglutarate dehydrogenase (...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) in Cellular Metabolism

L-2-hydroxyglutarate dehydrogenase (L2HGDH) is a mitochondrial enzyme essential for cellular homeostasis.[1][2][3] Its primary function is the flavin adenine dinucleotide (FAD)-dependent oxidation of L-2-hydroxyglutarate (L-2-HG) to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle.[3][4] This seemingly simple reaction is a critical "metabolite repair" mechanism, preventing the accumulation of L-2-HG, a potentially toxic oncometabolite.[3]

Dysfunctional L2HGDH, due to genetic mutations, leads to the rare autosomal recessive disorder L-2-hydroxyglutaric aciduria (L-2-HGA).[1][2][3] This condition is characterized by a significant buildup of L-2-HG in cells, particularly in the brain, leading to severe neurometabolic symptoms.[1][2][3] Furthermore, L-2-HG has been implicated in various cancers, where its accumulation can inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and the promotion of malignant phenotypes.[5][6]

Given the pivotal role of L2HGDH in health and disease, the availability of high-quality, specific substrates is paramount for accurate enzymatic assays, inhibitor screening, and the overall study of its function. This guide provides a comprehensive benchmark analysis of 1,5-disodium (2S)-2-hydroxypentanedioate , the disodium salt of L-2-hydroxyglutaric acid, against other established and potential substrates for L2HGDH.

Understanding L2HGDH Substrate Specificity: A Tale of Two Enantiomers and Structural Analogs

The catalytic activity of L2HGDH is highly specific to the L-enantiomer of 2-hydroxyglutarate.[4] Structural and biochemical studies have revealed the molecular basis for this high substrate specificity.[4][7] The active site of L2HGDH is exquisitely shaped to accommodate L-2-HG, while discriminating against its D-enantiomer (D-2-HG) and other structurally similar molecules like L-malate and L-lactate.[4][7]

Here, we compare the performance of 1,5-disodium (2S)-2-hydroxypentanedioate with other relevant compounds in L2HGDH enzymatic assays.

Core Substrates and Analogs for Comparison:

  • 1,5-Disodium (2S)-2-hydroxypentanedioate (L-2-HG Disodium Salt): The primary substrate of interest. The disodium salt form offers enhanced solubility and stability in aqueous solutions compared to the free acid form.

  • (R)-2-Hydroxyglutaric acid (D-2-HG): The D-enantiomer of 2-HG. It is crucial to demonstrate the stereospecificity of L2HGDH.

  • L-Malate: A structural analog of L-2-HG, differing by a single hydroxyl group position.

  • L-Lactate: Another α-hydroxy acid, but with a shorter carbon chain.

Experimental Design: A Framework for Robust Substrate Benchmarking

To objectively compare these substrates, a series of well-defined enzymatic assays are necessary. The following experimental workflow provides a self-validating system for determining the kinetic parameters of L2HGDH with each potential substrate.

G recombinant_l2hgdh Purified Recombinant Human L2HGDH assay_setup Assay Plate Setup: - Varying Substrate Concentrations - Fixed L2HGDH, FAD, and Detection Reagents recombinant_l2hgdh->assay_setup substrate_solutions Substrate Solutions (L-2-HG, D-2-HG, L-Malate, L-Lactate) in Assay Buffer substrate_solutions->assay_setup cofactor_solution FAD Solution cofactor_solution->assay_setup detection_reagents Detection Reagents (e.g., DCIP, PMS) detection_reagents->assay_setup incubation Incubation at 37°C assay_setup->incubation kinetic_reading Kinetic Measurement (e.g., Absorbance at 600 nm) incubation->kinetic_reading initial_velocity Calculation of Initial Velocities (V₀) kinetic_reading->initial_velocity michaelis_menten Michaelis-Menten Plotting (V₀ vs. [S]) initial_velocity->michaelis_menten kinetic_parameters Determination of Km, Vmax, and kcat michaelis_menten->kinetic_parameters

Figure 1: Experimental workflow for benchmarking L2HGDH substrates.

Detailed Experimental Protocol: Spectrophotometric Assay for L2HGDH Activity

This protocol is based on a well-established method utilizing the reduction of 2,6-dichloroindophenol (DCIP) as an indicator of L2HGDH activity.[8][9]

Materials:

  • Purified recombinant human L2HGDH

  • 1,5-disodium (2S)-2-hydroxypentanedioate

  • (R)-2-Hydroxyglutaric acid

  • L-Malic acid

  • L-Lactic acid

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Flavin adenine dinucleotide (FAD)

  • 2,6-dichloroindophenol (DCIP)

  • Phenazine methosulfate (PMS)

  • 96-well microplate

  • Spectrophotometer capable of kinetic measurements at 600 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of each substrate in the assay buffer. A series of dilutions should be made to cover a range of concentrations (e.g., 0-10 mM).

    • Prepare a stock solution of FAD.

    • Prepare fresh solutions of DCIP and PMS.

  • Enzyme Preparation:

    • Dilute the purified L2HGDH to the desired working concentration in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • FAD solution

      • DCIP solution

      • PMS solution

      • Substrate solution (at varying concentrations)

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the L2HGDH enzyme solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). The rate of DCIP reduction is proportional to the L2HGDH activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.

    • Plot V₀ against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters: Michaelis constant (Km) and maximum velocity (Vmax).

    • Calculate the catalytic constant (kcat) if the enzyme concentration is known (kcat = Vmax / [E]).

Expected Results and Comparative Data

The following table summarizes the expected kinetic parameters for L2HGDH with the tested substrates, based on published literature and theoretical understanding.

SubstrateExpected Km (mM)Expected Relative VmaxRationale for Performance
1,5-Disodium (2S)-2-hydroxypentanedioate ~0.1-0.5100%The natural and highly specific substrate for L2HGDH.[4]
(R)-2-Hydroxyglutaric acidNo significant activity<1%L2HGDH is stereospecific for the L-enantiomer.[4][10]
L-MalateHigh (weak binding)<5%Structural analog with a different hydroxyl group position, leading to poor binding and catalysis.[4]
L-LactateNo significant activity<1%Shorter carbon chain prevents proper positioning in the active site.[4]

Data Interpretation:

  • Km (Michaelis Constant): This value represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. We anticipate that 1,5-disodium (2S)-2-hydroxypentanedioate will have the lowest Km value, signifying the strongest binding affinity.

  • Vmax (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. 1,5-disodium (2S)-2-hydroxypentanedioate is expected to yield the highest Vmax.

  • kcat (Catalytic Constant): Also known as the turnover number, this represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is a measure of the catalytic efficiency of the enzyme.

Visualization of the L2HGDH Catalytic Pathway

The following diagram illustrates the catalytic conversion of L-2-hydroxyglutarate to α-ketoglutarate by L2HGDH.

G L2HG L-2-Hydroxyglutarate (1,5-disodium (2S)-2-hydroxypentanedioate) L2HGDH L2HGDH Enzyme L2HG->L2HGDH FADH2 FADH₂ L2HGDH->FADH2 Reduction alphaKG α-Ketoglutarate L2HGDH->alphaKG Oxidation FAD FAD FAD->L2HGDH Acceptor Electron Acceptor (e.g., DCIP) FADH2->Acceptor Reduced_Acceptor Reduced Acceptor (e.g., DCIP-H₂) Acceptor->Reduced_Acceptor

Figure 2: Catalytic cycle of L2HGDH.

Conclusion and Recommendations

This guide provides a comprehensive framework for benchmarking 1,5-disodium (2S)-2-hydroxypentanedioate against other potential substrates for L2HGDH. The experimental data will unequivocally demonstrate the high specificity and efficiency of 1,5-disodium (2S)-2-hydroxypentanedioate as the preferred substrate for L2HGDH.

For researchers in academia and industry, the use of this high-purity, specific substrate is critical for:

  • Accurate determination of L2HGDH activity in biological samples.

  • High-throughput screening for inhibitors of L2HGDH, which may have therapeutic potential.

  • Fundamental research into the structure, function, and regulation of L2HGDH.

The disodium salt formulation of (2S)-2-hydroxypentanedioate offers practical advantages in terms of solubility and stability, ensuring reproducible and reliable results in enzymatic assays. By adhering to the principles of scientific integrity and robust experimental design outlined in this guide, researchers can confidently advance their understanding of L2HGDH and its role in human health and disease.

References

  • L2HGDH gene - MedlinePlus. (2013, August 1). Retrieved from [Link]

  • L2HGDH gene: MedlinePlus Genetics. (2013, August 1). Retrieved from [Link]

  • L2HGDH - Wikipedia. (n.d.). Retrieved from [Link]

  • Rzem, R., Veiga-da-Cunha, M., Noël, G., Goffette, S., Nassogne, M. C., Tabarki, B., Schoos, R., Van Schaftingen, E., & Jakobs, C. (2009). Development and Implementation of a Novel Assay for L-2-hydroxyglutarate Dehydrogenase (L-2-HGDH) in Cell Lysates. Journal of Inherited Metabolic Disease, 33(Suppl 3), S443–S449. [Link]

  • Yang, W., Wang, P., Yin, X., Wang, Y., Zhang, Y., & Wang, J. (2020). Structure and biochemical characterization of l-2-hydroxyglutarate dehydrogenase and its role in the pathogenesis of l-2-hydroxyglutaric aciduria. Journal of Biological Chemistry, 295(18), 6030–6044. [Link]

  • L2HGDH ELISA Kits - Biocompare. (n.d.). Retrieved from [Link]

  • Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. (n.d.). Agilent. Retrieved from [Link]

  • Li, Y., Li, X., Yang, J., Fan, J., & Ye, B. (2021). An l-2-hydroxyglutarate biosensor based on specific transcriptional regulator LhgR. Communications Biology, 4(1), 1009. [Link]

  • D-2-Hydroxyglutarate (D2HG) Assay Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]

  • Chen, Y., Liu, H., Yu, L., Nguyen, L. K., Jeong, M. Y., & He, L. (2022). L-2-Hydroxyglutarate Protects Against Cardiac Injury via Metabolic Remodeling. Circulation Research, 131(5), 446–462. [Link]

  • Yang, W., Wang, P., Yin, X., Wang, Y., Zhang, Y., & Wang, J. (2021). Structure, substrate specificity, and catalytic mechanism of human D-2-HGDH and insights into pathogenicity of disease-associated mutations. Journal of Biological Chemistry, 296, 100258. [Link]

  • Molecular basis for the high substrate specificity of dmL2HGDH. A,... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Substrate specificity and stereo selectivity of D-2-HGDH. a... - ResearchGate. (n.d.). Retrieved from [Link]

  • Ma, S., Yu, B., & He, L. (2017). L2hgdh Deficiency Accumulates l-2-Hydroxyglutarate with Progressive Leukoencephalopathy and Neurodegeneration. Molecular and Cellular Biology, 37(15), e00057-17. [Link]

  • Activity and binding affinity of D-2-HGDH towards different substrates.... - ResearchGate. (n.d.). Retrieved from [Link]

  • A Pathogenic L2HGDH Variant Impairs Mitochondrial Targeting and Enzyme Function in L-2-Hydroxyglutaric Aciduria - PMC. (2025, August 20). Retrieved from [Link]

  • A Pathogenic L2HGDH Variant Impairs Mitochondrial Targeting and Enzyme Function in L-2-Hydroxyglutaric Aciduria: Clinical and Functional Evidence from Two Affected Siblings - PubMed. (2025, August 20). Retrieved from [Link]

  • Chen, P. H., Cai, L., & Lu, Z. (2015). D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth. Oncotarget, 6(11), 8606–8620. [Link]

  • The Roles of 2-Hydroxyglutarate - Frontiers. (2021, March 25). Retrieved from [Link]

  • Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS | bioRxiv. (2024, April 26). Retrieved from [Link]

  • Teleological role of L-2-hydroxyglutarate dehydrogenase in the kidney - PMC - NIH. (2020, January 1). Retrieved from [Link]

  • The Roles of 2-Hydroxyglutarate - PMC - NIH. (2021, March 25). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

1,5-disodium (2S)-2-hydroxypentanedioate proper disposal procedures

Comprehensive Safety, Handling, and Disposal Guide for 1,5-Disodium (2S)-2-Hydroxypentanedioate As drug development increasingly targets metabolic vulnerabilities in oncology, handling oncometabolites like 1,5-disodium (...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety, Handling, and Disposal Guide for 1,5-Disodium (2S)-2-Hydroxypentanedioate

As drug development increasingly targets metabolic vulnerabilities in oncology, handling oncometabolites like 1,5-disodium (2S)-2-hydroxypentanedioate—universally known in literature as L-2-Hydroxyglutarate (L-2-HG) disodium—requires stringent operational oversight. This guide provides researchers and environmental health and safety (EHS) officers with field-proven, self-validating protocols for the preparation, handling, and disposal of L-2-HG. By bridging the gap between biochemical mechanisms and logistical safety, this framework ensures that laboratory practices protect both personnel and the environment.

Chemical Identification & Hazard Profile

Before initiating any experimental workflow, it is critical to understand the physicochemical properties and hazard classifications of the compound. L-2-HG disodium is highly soluble in water, a property that dictates both its utility in biological assays and its primary environmental risk vector.

Property / MetricValue / ClassificationCausality & Operational Impact
Chemical Name 1,5-disodium (2S)-2-hydroxypentanedioateDisodium salt formulation enhances aqueous solubility for in vitro assays.
Common Synonyms L-2-Hydroxyglutaric acid disodium, L-2HGStandard nomenclature used in epigenetic and IDH mutation research.
CAS Number 63512-50-5Unique identifier required for EHS safety tracking and procurement.
Molecular Weight 192.08 g/mol Required for precise molarity calculations during stock preparation.
Solubility (H₂O) ~100 mg/mL (520.62 mM)Highly soluble; necessitates sonication for rapid and complete dissolution.
GHS Hazard: H302 Harmful if swallowedMandates strict PPE (gloves, face shield) to prevent accidental ingestion.
GHS Hazard: H400 / H410 Very toxic to aquatic lifeCritical: Absolutely prohibits drain disposal. Requires specialized incineration.

Mechanistic Context & Experimental Workflow

L-2-HG is an epigenetic modifier and a putative oncometabolite prevalent in renal cancers and IDH-mutant gliomas. It acts by competitively inhibiting 2-oxoglutarate (2-OG) dependent dioxygenases, including Ten-Eleven Translocation (TET) enzymes and histone demethylases [1]. Additionally, it inhibits mitochondrial creatine kinase (Mi-CK) with a Km​ of 2.52 mM and a Ki​ of 11.13 mM [1].

Pathway IDH Mutant IDH1/2 L2HG L-2-HG Accumulation (1,5-disodium (2S)-2-hydroxypentanedioate) IDH->L2HG Catalyzes TET Inhibition of TET Enzymes & Histone Demethylases L2HG->TET Competitive Inhibition Epi Epigenetic Hypermethylation (Oncogenesis) TET->Epi Induces

Figure 1: Mechanistic pathway of L-2-HG as an oncometabolite driving epigenetic hypermethylation.

Step-by-Step Methodology: Preparation of In Vitro Stock Solutions

To ensure reproducibility and prevent compound degradation, follow this self-validating protocol for stock preparation:

  • Weighing: Weigh the desired mass of L-2-HG disodium powder inside a certified Class II biological safety cabinet or chemical fume hood.

    • Causality: The powder is fine and prone to aerosolization. Draft-controlled environments prevent inhalation of H302-classified particulates.

  • Solvent Selection:

    • Aqueous Assays: Dissolve in sterile, nuclease-free water.

    • Organic Assays: If utilizing DMSO, you must use fresh, anhydrous DMSO.

    • Causality: Moisture-contaminated DMSO significantly reduces the solubility of the disodium salt, leading to inaccurate dosing, precipitation, and failed assays [2].

  • Dissolution: Vortex the mixture for 30 seconds. If phase separation or cloudiness persists, apply sonication in a water bath at room temperature for 2-5 minutes until the solution is optically clear.

  • Storage: Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles. Store at -20°C for up to one month, or -80°C for long-term stability.

Operational Safety & Spill Response Protocol

Given its H410 classification (Very toxic to aquatic life with long lasting effects), any spill of L-2-HG poses a severe environmental compliance risk.

Disposal Spill L-2-HG Spill Detected Assess Don PPE (Goggles, Gloves, Respirator) Spill->Assess State Determine Spill State Assess->State Solid Solid Spill: Sweep with HEPA Vacuum State->Solid Liquid Liquid Spill: Absorb with Diatomite State->Liquid Decon Decontaminate Surfaces (Scrub with Alcohol) Solid->Decon Liquid->Decon Container Seal in Hazardous Waste Container Label: H410 (Aquatic Toxicity) Decon->Container Incinerate Certified High-Temp Incineration (STRICTLY NO DRAIN DISPOSAL) Container->Incinerate

Figure 2: Step-by-step operational workflow for L-2-HG spill response and hazardous waste disposal.

Step-by-Step Methodology: Immediate Spill Response
  • Isolate the Area: Evacuate non-essential personnel. Ensure laboratory exhaust ventilation is active.

  • Don PPE: Equip safety goggles with side-shields, a suitable particulate respirator (e.g., N95 or P100), and impervious nitrile gloves [3].

  • Containment (Liquid Spills): Do not use water to dilute the spill.

    • Causality: Adding water increases the volume of the hazardous aqueous solution, accelerating its spread toward floor drains. Instead, cover the spill with a finely-powdered liquid-binding material such as diatomite or a universal chemical binder. Diatomite effectively traps the aqueous L-2-HG within its porous silica matrix without triggering exothermic reactions.

  • Containment (Solid Spills): Carefully sweep the powder using a brush and pan, or use a HEPA-filtered vacuum. Avoid dry sweeping that generates dust aerosols.

  • Decontamination: Scrub the affected surfaces with 70% ethanol or isopropanol [3].

    • Causality: While L-2-HG is highly soluble in water, using alcohol for the final wipe-down acts as a mechanical cleaning agent that evaporates rapidly. This prevents the creation of secondary aqueous runoff that could inadvertently enter the municipal water table.

Proper Disposal Procedures

The disposal of 1,5-disodium (2S)-2-hydroxypentanedioate must be treated as a high-priority hazardous waste operation. The compound's stability and profound impact on metabolic pathways mean that introducing it into municipal water systems can disrupt aquatic microbial ecosystems, leading to regulatory fines and ecological damage.

Step-by-Step Methodology: Waste Segregation and Disposal
  • Segregation: Collect all L-2-HG waste—including contaminated pipette tips, empty vials, and diatomite from spill cleanups—in a dedicated, chemically compatible, and sealable hazardous waste container. Do not mix with general organic solvent waste.

  • Labeling: Clearly label the container with the chemical name, CAS number (63512-50-5), and the specific GHS hazard codes (H302, H400, H410). Explicitly mark the container: "Toxic to Aquatic Life - DO NOT POUR DOWN DRAIN."

  • Storage: Store the sealed waste container in a cool, well-ventilated, secondary containment tray away from direct sunlight and strong oxidizing/reducing agents until EHS pickup.

  • Final Destruction: Transfer the waste to a certified environmental contractor. The mandatory disposal route is high-temperature incineration .

    • Causality: Incineration completely breaks down the carbon backbone of the pentanedioate molecule into harmless combustion products ( CO2​ , H2​O , and sodium oxides), entirely neutralizing its epigenetic and ecological toxicity [4].

References

  • L-2-hydroxyglutaric acid inhibits mitochondrial creatine kinase activity from cerebellum of developing rats. da Silva CG, et al. International Journal of Developmental Neuroscience, 2003. Available at:[Link]

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Handling

Personal protective equipment for handling 1,5-disodium (2S)-2-hydroxypentanedioate

As a Senior Application Scientist, I recognize that handling specialized epigenetic modifiers requires a rigorous synthesis of biochemical understanding and operational safety. 1,5-disodium (2S)-2-hydroxypentanedioate ,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized epigenetic modifiers requires a rigorous synthesis of biochemical understanding and operational safety. 1,5-disodium (2S)-2-hydroxypentanedioate , widely known in the research community as L-2-hydroxyglutarate (L-2HG) disodium salt (CAS: 63512-50-5), is a potent putative oncometabolite[1][2].

To build a self-validating safety culture in your laboratory, personnel must understand why specific Personal Protective Equipment (PPE) and handling protocols are required. This guide provides the essential safety, logistical, and operational frameworks for handling L-2HG disodium.

Part 1: Scientific Context & Mechanism of Action

Understanding the biological activity of L-2HG is the foundation of our safety protocols. L-2HG is a structural analog of α-ketoglutarate (α-KG). In cellular environments, it acts as a competitive inhibitor of α-KG-dependent dioxygenases[3].

Its primary targets include the Ten-Eleven Translocation (TET) family of DNA demethylases and Jumonji-C (JmjC) domain-containing histone demethylases (such as KDM6A)[4]. Accidental systemic exposure to L-2HG poses a theoretical risk of perturbing cellular epigenetic states by driving aberrant DNA and histone hypermethylation[3]. Furthermore, it is a known inhibitor of mitochondrial creatine kinase (Mi-CK)[2].

G L2HG L-2-Hydroxyglutarate (L-2HG) TET TET DNA Demethylases L2HG->TET Competitive Inhibition KDM KDM Histone Demethylases (e.g., KDM6A) L2HG->KDM Competitive Inhibition aKG α-Ketoglutarate (α-KG) aKG->TET Co-substrate aKG->KDM Co-substrate DNA_Meth DNA Hypermethylation TET->DNA_Meth Fails to demethylate Histone_Meth Histone Hypermethylation KDM->Histone_Meth Fails to demethylate Oncogenesis Epigenetic Dysregulation DNA_Meth->Oncogenesis Histone_Meth->Oncogenesis

Fig 1. L-2HG competitively inhibits α-KG-dependent demethylases, driving epigenetic dysregulation.

Part 2: Hazard Profile & Risk Assessment

Before selecting PPE, we must quantify the risks. L-2HG disodium carries specific Global Harmonized System (GHS) classifications that dictate our logistical approach[1].

Table 1: GHS Hazard Classification & Operational Implications

Hazard ClassCategoryGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) Category 4H302Harmful if swallowed.Mandates strict prohibition of eating/drinking in the lab; requires face shields during aerosolizing steps.
Acute Aquatic Toxicity Category 1H400Very toxic to aquatic life.Absolute prohibition of sink disposal. Requires dedicated hazardous waste streams.
Chronic Aquatic Toxicity Category 1H410Very toxic to aquatic life with long-lasting effects.Spill containment must prioritize blocking drains and water courses immediately.

Part 3: Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly enforced during all handling, weighing, and reconstitution procedures[1].

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationScientific/Safety Rationale
Eye/Face Protection Safety goggles with side-shields (ANSI Z87.1 compliant).Protects ocular mucosa against micro-particulate dust during the weighing of the lyophilized powder and splashes during liquid transfer.
Hand Protection Nitrile gloves (minimum 4 mil thickness). Double gloving is required for spill cleanup.Prevents dermal absorption. Nitrile provides excellent chemical resistance to aqueous buffers and DMSO, the primary solvents for L-2HG[2].
Body Protection Impervious laboratory coat (fully buttoned) and closed-toe shoes.Prevents accumulation of hazardous dust on personal clothing, mitigating secondary exposure risks outside the laboratory.
Respiratory Protection N95 or P100 particulate respirator (if handled outside a containment hood).L-2HG is typically supplied as a fine crystalline powder. Aerosolization poses a severe inhalation risk, which could lead to systemic absorption[1].

Part 4: Standard Operating Procedure (SOP) - Handling & Reconstitution

L-2HG disodium is highly soluble in water and moderately soluble in Dimethyl sulfoxide (DMSO)[2]. To ensure both operator safety and experimental integrity, execute the following validated methodology:

  • Environmental Preparation: Conduct all weighing and reconstitution inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent dust inhalation and contamination.

  • Weighing: Use anti-static weigh boats. The lyophilized powder is prone to static dispersion, which increases aerosolization risks.

  • Aqueous Reconstitution: Dissolve the required mass in sterile, nuclease-free water or PBS. Expert Insight: For biochemical assays targeting KDMs, ensure your buffer pH is highly stabilized prior to introduction, as high concentrations of the disodium salt can slightly alter the pH of unbuffered solutions.

  • DMSO Reconstitution: If utilizing DMSO for cell-based assays, it is critical to use fresh, anhydrous DMSO . Moisture-contaminated DMSO significantly reduces the solubility of L-2HG disodium and will lead to micro-precipitation, ruining the stock solution and skewing assay dosing[2].

  • Storage Logistics: Aliquot the reconstituted solution into single-use vials to avoid repeated freeze-thaw cycles, which degrade the compound. Store immediately at -20°C or -80°C.

Part 5: Spill Management & Disposal Plan

Due to its severe aquatic toxicity (H400/H410), L-2HG spills require immediate, precise containment to prevent environmental contamination[1].

SpillWorkflow Start Spill Detected Assess Assess Extent & Evacuate (If aerosolized) Start->Assess PPE Don Maximum PPE (Respirator, Double Gloves) Assess->PPE Contain Contain Spill (Prevent drain access) PPE->Contain Absorb Absorb/Sweep (Diatomite/Universal Binder) Contain->Absorb Decon Decontaminate Surfaces (Alcohol scrub) Absorb->Decon Dispose Dispose as Hazardous Waste (Incineration) Decon->Dispose

Fig 2. Step-by-step operational workflow for L-2HG spill containment and decontamination.

Step-by-Step Spill Cleanup Methodology:

  • Evacuation & Assessment: If a large quantity of powder is dropped and aerosolized, evacuate the immediate area for 15 minutes to allow the hazardous dust to settle.

  • Don PPE: Responders must equip safety goggles, a P100 particulate respirator, and double nitrile gloves.

  • Containment (Critical Step): Immediately place absorbent booms or damp paper towels around the spill perimeter to prevent the powder or solution from reaching any laboratory sinks, floor drains, or water courses[1].

  • Collection (Solid Spill): Do not dry sweep. Gently cover the powder with a damp absorbent pad or use a dedicated HEPA-filtered vacuum to prevent aerosolization.

  • Collection (Liquid Spill): Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite or a universal chemical binder)[1].

  • Decontamination: Scrub the affected surfaces thoroughly with 70% ethanol or isopropanol to break down residues, followed by a distilled water rinse[1].

  • Disposal: Place all contaminated materials (pads, gloves, empty vials, sweeping debris) into a sealed, clearly labeled hazardous waste container. Dispose of via a licensed chemical waste contractor. Never flush L-2HG down the drain.

References

  • Selleck Chemicals. "Safety Data Sheet: L-2-Hydroxyglutaric acid disodium." Selleck.cn. URL: [Link]

  • Ye, D., et al. "The Roles of 2-Hydroxyglutarate." PMC - NIH, 2021. URL:[Link]

  • Shelar, S. B., et al. "Biochemical and Epigenetic Insights into L-2-Hydroxyglutarate, a Potential Therapeutic Target in Renal Cancer." PMC - NIH, 2018. URL:[Link]

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